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  • Product: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
  • CAS: 98072-99-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (H-Acid)

For Researchers, Scientists, and Drug Development Professionals Foreword 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, stands as a cornerstone intermediate in the synthesis of a vast array o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, stands as a cornerstone intermediate in the synthesis of a vast array of azo dyes. Its unique molecular architecture, featuring strategically positioned amino, hydroxyl, and sulfonic acid groups on a naphthalene core, imparts a rich and versatile chemical reactivity. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the core chemical properties of H-acid. Moving beyond a mere catalog of data, this document delves into the causality behind its reactivity, provides field-proven insights into its analytical determination, and offers detailed experimental protocols for its synthesis and application. Our objective is to furnish a holistic understanding of H-acid, thereby empowering its effective utilization in research and development endeavors.

Physicochemical Properties: A Quantitative Overview

H-acid is typically a gray to brown crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below, providing a quantitative foundation for its handling and application in experimental settings.

PropertyValueSource(s)
Chemical Formula C₁₀H₉NO₇S₂
Molecular Weight 319.31 g/mol
CAS Number 90-20-0
Appearance Grey to brown powder[1]
Melting Point >300 °C[2]
Solubility in Water Generally soluble; solubility is pH-dependent.[3][3]
Solubility in Organic Solvents Low solubility in non-polar organic solvents.[3][3]

Solubility Profile:

The presence of two sulfonic acid groups renders H-acid highly polar and generally soluble in aqueous solutions.[3] This solubility is markedly influenced by pH. In acidic conditions, the protonation of the amino group can enhance solubility.[3] Conversely, in alkaline solutions, the deprotonation of the hydroxyl and sulfonic acid groups to form the corresponding salts also promotes solubility.[2] While precise quantitative data across a wide range of temperatures is not extensively published, it is understood to be slightly soluble in cold water and more readily soluble in hot water.[2] Its polar nature results in low solubility in non-polar organic solvents.[3]

Molecular Structure and Spectroscopic Analysis

The unique reactivity of H-acid is a direct consequence of its molecular structure. The naphthalene backbone provides a rigid scaffold, and the substituents—an amino group, a hydroxyl group, and two sulfonic acid groups—confer its characteristic chemical behavior.

Caption: pH-dependent regioselectivity of azo coupling with H-acid.

  • Acidic Conditions: In an acidic medium, the amino group is protonated, but it still directs the incoming electrophile (the diazonium ion) to the ortho position. The hydroxyl group's directing ability is diminished.

  • Alkaline Conditions: In an alkaline medium, the hydroxyl group is deprotonated to a phenoxide ion, which is a much stronger activating group than the amino group. This directs the coupling to the ortho position relative to the hydroxyl group.

This differential reactivity allows for the stepwise synthesis of disazo and polyazo dyes by controlling the pH of the reaction medium.

Experimental Protocols

To provide practical, actionable insights, this section details the laboratory-scale synthesis of H-acid and its subsequent use in the preparation of a common azo dye, Acid Black 1.

Laboratory Synthesis of H-Acid from Naphthalene

The synthesis of H-acid from naphthalene is a multi-step process involving sulfonation, nitration, reduction, and hydrolysis. [1][4][5][6] Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Sulfuric Acid (Oleum)

  • Concentrated Nitric Acid (HNO₃)

  • Iron filings

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

Workflow for H-Acid Synthesis:

H_Acid_Synthesis Naphthalene Naphthalene Sulfonation Sulfonation Naphthalene->Sulfonation H₂SO₄/Oleum Nitration Nitration Sulfonation->Nitration HNO₃/H₂SO₄ Reduction Reduction Nitration->Reduction Fe/HCl Hydrolysis Hydrolysis Reduction->Hydrolysis NaOH, then H⁺ H-Acid H-Acid Hydrolysis->H-Acid

Caption: Synthetic pathway for H-Acid from Naphthalene.

Step-by-Step Procedure:

  • Sulfonation: Naphthalene is treated with an excess of concentrated sulfuric acid and oleum at elevated temperatures. This results in the formation of naphthalene-2,7-disulfonic acid.

  • Nitration: The resulting sulfonation mixture is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 1,8-dinitro-naphthalene-3,6-disulfonic acid.

  • Reduction: The dinitro compound is reduced to the corresponding diamino compound, 1,8-diaminonaphthalene-3,6-disulfonic acid, using a reducing agent such as iron in an acidic medium.

  • Hydrolysis: The diamino derivative is then subjected to hydrolysis with sodium hydroxide, followed by acidification, to replace one of the amino groups with a hydroxyl group, yielding H-acid.

  • Isolation and Purification: The crude H-acid is isolated by filtration and can be purified by recrystallization from hot water.

Synthesis of Acid Black 1 using H-Acid

Acid Black 1 is a disazo dye synthesized from H-acid, p-nitroaniline, and aniline. This synthesis beautifully illustrates the pH-dependent coupling of H-acid. [7] Materials:

  • H-acid

  • p-Nitroaniline

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

Workflow for Acid Black 1 Synthesis:

Acid_Black_1_Synthesis cluster_step1 Step 1: First Coupling (Acidic) cluster_step2 Step 2: Second Coupling (Alkaline) p-Nitroaniline p-Nitroaniline Diazotized_pNA Diazotized_pNA p-Nitroaniline->Diazotized_pNA NaNO₂/HCl, 0-5°C Diazotized_pNAH-Acid Diazotized_pNAH-Acid Monoazo_Intermediate Monoazo_Intermediate Diazotized_pNAH-Acid->Monoazo_Intermediate Aniline Aniline Diazotized_Aniline Diazotized_Aniline Aniline->Diazotized_Aniline NaNO₂/HCl, 0-5°C Monoazo_IntermediateDiazotized_Aniline Monoazo_IntermediateDiazotized_Aniline Acid_Black_1 Acid_Black_1 Monoazo_IntermediateDiazotized_Aniline->Acid_Black_1

Caption: Two-step synthesis of Acid Black 1 from H-acid.

Step-by-Step Procedure:

  • Diazotization of p-Nitroaniline: p-Nitroaniline is dissolved in hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt of p-nitroaniline.

  • First Coupling (Acidic): The diazonium salt solution is added to a cooled, acidic solution of H-acid. The coupling occurs at the position ortho to the amino group of H-acid.

  • Diazotization of Aniline: In a separate vessel, aniline is diazotized using the same procedure as for p-nitroaniline.

  • Second Coupling (Alkaline): The solution containing the monoazo intermediate is made alkaline with sodium hydroxide or sodium carbonate. The diazonium salt of aniline is then added, and the second coupling takes place at the position ortho to the hydroxyl group of the H-acid moiety.

  • Isolation: The resulting Acid Black 1 dye is precipitated by the addition of salt (salting out), filtered, and dried.

Analytical Methods for Purity Assessment

Ensuring the purity of H-acid is critical for its use in synthesis, as impurities can lead to undesired side products and affect the quality of the final dyes. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. [8][9][10][11][12]

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method can effectively separate H-acid from its common impurities, such as Koch acid and other isomers. [8] Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where H-acid and its potential impurities show significant absorbance (e.g., 254 nm or 280 nm).

  • Quantification: Purity is determined by comparing the peak area of H-acid to the total peak area of all components in the chromatogram.

Method Validation: A robust HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. [9][12]

Safety and Handling

H-acid, like many industrial chemicals, requires careful handling to minimize risks.

  • Hazards: It is irritating to the eyes, respiratory system, and skin. [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling H-acid. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice. [2] * Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

Conclusion

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a molecule of significant industrial and research importance. Its chemical properties, governed by the interplay of its functional groups, make it a versatile building block, particularly in the realm of azo dye chemistry. A thorough understanding of its physicochemical properties, spectroscopic characteristics, reactivity, and analytical methodologies is paramount for its effective and safe utilization. This guide has aimed to provide a comprehensive and practical overview to aid researchers and scientists in their work with this pivotal chemical intermediate.

References

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Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of H Acid

For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: The Enduring Importance of H Acid in Chemical Synthesis H acid, known systematically as 1-am...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Importance of H Acid in Chemical Synthesis

H acid, known systematically as 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid, is a cornerstone intermediate in the synthesis of a vast array of azo dyes. Its unique molecular architecture, featuring amino, hydroxyl, and sulfonic acid functionalities, allows for versatile reactivity, making it an indispensable component in the production of vibrant and lasting colorants for textiles, leather, and paper. Beyond its traditional role in the dye industry, the distinct substitution pattern on the naphthalene core of H acid presents a scaffold of interest for the development of novel pharmaceutical compounds and other specialized chemical applications.

This technical guide provides an in-depth exploration of the fundamental physicochemical characteristics of H acid. A thorough understanding of these properties is paramount for optimizing its use in synthesis, ensuring product quality and consistency, and exploring its potential in new and innovative applications. We will delve into the causality behind its observed properties and provide field-proven methodologies for their characterization, empowering researchers and developers to harness the full potential of this versatile molecule.

Molecular Structure and Identification

A clear understanding of the molecular structure of H acid is fundamental to interpreting its chemical behavior and reactivity.

Chemical Name: 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid Synonyms: 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, H-Acid[1] CAS Number: 90-20-0[2] Molecular Formula: C₁₀H₉NO₇S₂[3] Molecular Weight: 319.31 g/mol [3]

Figure 1: Chemical Structure of H Acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid).

Physicochemical Properties

The physical and chemical properties of H acid dictate its behavior in various media and are critical for its application in synthesis and product formulation.

Physical State and Appearance

H acid is typically supplied as a gray powder or as colorless crystals.[4]

Melting and Boiling Point

H acid has a high melting point, reported to be above 300 °C, at which it is presumed to decompose rather than melt.[2][4] A specific boiling point has not been experimentally determined, which is characteristic of compounds that degrade at high temperatures.

Solubility Profile

The solubility of H acid is a key parameter for its use in aqueous reaction systems. Its solubility is significantly influenced by temperature and pH, a direct consequence of its ionizable functional groups.

SolventSolubilityReference
Cold WaterSlightly Soluble[4]
Hot WaterReadily Soluble[4]
Alkaline SolutionsSoluble[4]

The presence of two sulfonic acid groups, a phenolic hydroxyl group, and an amino group means that the overall charge of the H acid molecule is highly dependent on the pH of the solution. In alkaline media, the acidic protons of the sulfonic acid and hydroxyl groups are deprotonated, forming a highly polar, water-soluble salt. The disodium salt of H acid is noted to be very soluble in water.[4]

Experimental Protocol: Determination of Aqueous Solubility

This protocol provides a standardized method for the qualitative and semi-quantitative assessment of H acid's solubility.

Objective: To determine the solubility of H acid in water at ambient temperature and upon heating, and in an alkaline solution.

Materials:

  • H acid powder

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Test tubes and rack

  • Vortex mixer

  • Hot plate or water bath

  • Calibrated balance

  • Spatula

Procedure:

  • Qualitative Solubility in Water at Ambient Temperature: a. Add approximately 10 mg of H acid to a test tube. b. Add 1 mL of deionized water. c. Vigorously agitate the mixture using a vortex mixer for 60 seconds. d. Visually inspect the solution for any undissolved solid. Record as "insoluble," "sparingly soluble," "soluble," or "freely soluble."

  • Effect of Temperature: a. Gently heat the test tube from step 1 in a water bath or on a hot plate to approximately 80-90 °C. b. Observe any changes in solubility. Note if the solid dissolves completely.

  • Solubility in Alkaline Solution: a. Add approximately 10 mg of H acid to a clean test tube. b. Add 1 mL of 1 M NaOH solution. c. Vortex the mixture for 60 seconds. d. Observe and record the solubility.

Causality: The increased solubility in hot water is attributed to the endothermic nature of dissolving many organic solids, where increased thermal energy helps to overcome the lattice energy of the crystal. The dramatic increase in solubility in alkaline solution is due to the acid-base reaction between the acidic protons of H acid and the hydroxide ions, forming a more polar and thus more water-soluble salt.

Acidity and pKa Values

H acid is an amphoteric molecule, possessing both acidic (sulfonic acid and hydroxyl groups) and basic (amino group) functionalities. The acid dissociation constants (pKa) of these groups are critical determinants of the molecule's charge state at a given pH, which in turn influences its solubility, reactivity, and chromatographic behavior.

  • Sulfonic Acid Groups (-SO₃H): These are strong acids, with pKa values typically less than 1.[5]

  • Phenolic Hydroxyl Group (-OH): The pKa of a typical phenol is around 10. The presence of electron-withdrawing sulfonic acid groups on the naphthalene ring would be expected to decrease this value, making the hydroxyl group more acidic.

  • Aromatic Amino Group (-NH₂): The pKa of the conjugate acid of aniline (anilinium ion) is approximately 4.6.[5] The sulfonic acid groups will influence the basicity of the amino group.

A precise determination of the pKa values for H acid is essential for controlling its reactivity, particularly in coupling reactions where the pH dictates the position of electrophilic attack.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a robust method for the experimental determination of the pKa values of H acid's ionizable groups.

Objective: To determine the acid dissociation constants (pKa) of H acid using potentiometric titration.

Materials:

  • H acid

  • 0.1 M Hydrochloric acid (HCl), standardized

  • 0.1 M Sodium hydroxide (NaOH), standardized and carbonate-free

  • High-purity deionized water

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret, 50 mL, Class A

  • Beaker, 100 mL

Procedure:

  • Preparation of H Acid Solution: a. Accurately weigh a sample of H acid (e.g., 0.32 g for a 0.01 M solution in 100 mL). b. Dissolve the sample in approximately 50 mL of deionized water in a 100 mL beaker. Gentle heating may be required to aid dissolution. Allow the solution to cool to room temperature.

  • Titration: a. Place the beaker on a magnetic stirrer and add a stir bar. b. Immerse the calibrated pH electrode in the solution. c. Record the initial pH of the solution. d. Begin titrating with 0.1 M NaOH, adding small increments (e.g., 0.1-0.2 mL). e. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. f. Continue the titration well past the expected equivalence points, until the pH remains relatively constant at a high value.

  • Data Analysis: a. Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. b. Determine the equivalence points from the inflection points of the curve. The first derivative of the curve (ΔpH/ΔV) can be plotted against the volume to more accurately locate the equivalence points. c. The pKa values correspond to the pH at the half-equivalence points.

Causality: The titration curve will exhibit distinct buffer regions and equivalence points corresponding to the neutralization of the different acidic protons of H acid. The sulfonic acid groups, being strong acids, will be deprotonated at the start of the titration. The subsequent buffer regions will correspond to the deprotonation of the phenolic hydroxyl group and the protonated amino group. The pH at the midpoint of each of these buffer regions represents the pKa of that functional group.

Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Prepare H Acid Solution C Add NaOH in Increments A->C B Calibrate pH Meter B->C D Record pH and Volume C->D Stabilize D->C Repeat E Plot Titration Curve D->E F Determine Equivalence Points E->F G Calculate pKa Values F->G

Figure 2: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characteristics

Spectroscopic analysis provides a fingerprint of the H acid molecule, enabling its identification, purity assessment, and structural elucidation.

UV-Visible Spectroscopy

The UV-Visible spectrum of H acid is characterized by strong absorptions in the ultraviolet region, arising from π → π* electronic transitions within the naphthalene ring system. The position of the absorption maxima is sensitive to the pH of the solution, which alters the protonation state of the amino and hydroxyl groups and thus the electronic structure of the chromophore.

At a pH of 2.03, H acid exhibits a maximum absorption at 339 nm. Other reported absorption peaks are at 338.8 nm, 239 nm, and 220 nm.

Infrared (IR) Spectroscopy

The IR spectrum of H acid displays characteristic absorption bands corresponding to its various functional groups. A detailed analysis of these bands can confirm the presence of key structural features.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500-3200 (broad)O-H and N-HStretching
3100-3000Aromatic C-HStretching
~1600, ~1500Aromatic C=CStretching
~1200 and ~1040S=O (Sulfonic Acid)Asymmetric and Symmetric Stretching
~1620N-HBending
~1350O-HBending

The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the H acid molecule.

¹H NMR: The proton NMR spectrum of the monosodium salt monohydrate of H acid in DMSO-d₆ shows distinct signals for the aromatic protons. The reported chemical shifts are approximately 7.94, 7.65, 7.60, and 7.26 ppm.[6] The exact assignment of these signals to specific protons on the naphthalene ring requires further two-dimensional NMR experiments. The protons of the -OH and -NH₂ groups are expected to be broad and their chemical shifts can be concentration and solvent dependent.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical characteristics of H acid, a molecule of significant industrial and research interest. By understanding its molecular structure, solubility, acidity, and spectroscopic properties, scientists and engineers can better control its reactivity, optimize its use in synthetic processes, and explore its potential in novel applications. The provided experimental protocols offer a framework for the in-house characterization of H acid, ensuring quality and consistency in its use. The continued study of this versatile molecule is likely to uncover new opportunities in the fields of materials science and drug development.

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  • Cheméo. (n.d.). Chemical Properties of 1-Amino-8-naphthol-3,6-disulfonic acid (CAS 90-20-0). Retrieved from [Link]

  • Shields, G. C., & Alongi, K. S. (2012). Theoretical calculations of acid dissociation constants: a review article.

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Foundational

An In-Depth Technical Guide to the Solubility Profile of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (H-Acid)

Introduction 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the industry as H-acid, is a crucial intermediate compound.[1] Its primary application lies in the synthesis of a wide array of azo dyes.[2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the industry as H-acid, is a crucial intermediate compound.[1] Its primary application lies in the synthesis of a wide array of azo dyes.[2] The solubility characteristics of H-acid are of paramount importance, dictating its handling, reaction kinetics, purification, and overall efficiency in synthetic processes. This guide provides a detailed analysis of the solubility profile of H-acid, grounded in its molecular structure and physicochemical properties. We will explore its behavior in various solvent systems and the critical influence of environmental factors like pH and temperature, while also presenting a robust experimental protocol for its empirical determination.

Molecular Structure and Physicochemical Properties: The Basis of Solubility

The solubility of a compound is intrinsically linked to its molecular structure. H-acid possesses a unique combination of functional groups on a naphthalene core, which defines its interactions with different solvents.

Structural Analysis

H-acid is a highly polar aromatic compound characterized by the following key features:

  • Aromatic Naphthalene Core: A bicyclic aromatic system that provides a rigid, hydrophobic backbone.

  • Amino Group (-NH₂): A basic functional group capable of acting as a hydrogen bond donor.

  • Hydroxyl Group (-OH): A weakly acidic group that is a potent hydrogen bond donor and acceptor.

  • Two Sulfonic Acid Groups (-SO₃H): These are strongly acidic, highly polar groups that dominate the molecule's character. They are powerful hydrogen bond donors and readily ionize to form sulfonate ions (-SO₃⁻).[3][4][5]

The presence and strategic placement of these functional groups, particularly the two sulfonic acid moieties, are the primary determinants of H-acid's solubility profile, significantly enhancing its ability to interact with polar solvents.[3][4][6]

Shake_Flask_Workflow prep Step 1: Preparation - Prepare solvent systems (e.g., water, buffers pH 4, 7, 9) - Accurately weigh excess H-acid add Step 2: Addition - Add excess H-acid to vials containing a known volume of each solvent prep->add Load Sample equil Step 3: Equilibration - Seal vials and place in an orbital shaker - Agitate at a constant temperature (e.g., 25°C) for 24-48 hours add->equil Incubate sep Step 4: Phase Separation - Centrifuge vials at high speed to pellet undissolved solid - Alternatively, filter through a 0.22 µm syringe filter equil->sep Isolate Saturated Solution quant Step 5: Quantification - Carefully extract a known volume of the clear supernatant - Dilute as necessary - Analyze concentration via HPLC or UV-Vis Spec sep->quant Measure Concentration

Figure 2: Experimental workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology
  • Preparation of Solvent Systems:

    • Prepare a series of aqueous buffers (e.g., pH 2, 4, 7, 9, 12) to investigate pH effects.

    • Prepare other solvents of interest (e.g., water, methanol, ethanol).

    • Ensure all solvents are of high purity (e.g., HPLC grade).

  • Sample Addition:

    • To a series of glass vials, add an excess amount of H-acid (e.g., 10-20 mg). The amount should be sufficient to ensure solid remains after equilibrium is reached.

    • Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C to assess temperature effects).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation:

    • Remove the vials from the shaker. Allow them to stand briefly to let larger particles settle.

    • To separate the undissolved solid from the saturated solution, either:

      • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

      • Filter the solution using a chemical-resistant syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial. This step must be done quickly to avoid temperature changes.

  • Quantification:

    • Carefully take an accurate aliquot of the clear supernatant or filtrate.

    • Dilute the aliquot with an appropriate solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of H-acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard curve of known concentrations.

  • Data Analysis:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Express the results in appropriate units (e.g., mg/mL or mol/L).

    • Compile the data in a table and plot solubility as a function of pH and temperature.

Conclusion

The solubility of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a complex interplay of its structural features and the surrounding solvent environment. Its behavior is dominated by the two highly polar sulfonic acid groups, which confer good general solubility in water and other polar solvents. This solubility is markedly poor in non-polar organic media. Furthermore, the presence of acidic and basic functional groups makes its aqueous solubility highly dependent on pH, with significantly enhanced solubility observed in alkaline solutions due to salt formation. A clear temperature dependence is also noted, with solubility increasing at higher temperatures. For professionals in dye manufacturing, chemical synthesis, and pharmaceutical development, a thorough understanding and precise experimental determination of these solubility characteristics are fundamental to optimizing processes and ensuring product quality and yield.

References

  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.
  • Britannica. (2025, December 12). Sulfonic acid. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. Retrieved from [Link]

  • WisdomLib. (2025, October 14). Sulfonate Groups: Significance and symbolism. Retrieved from [Link]

  • Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from [Link]

  • University of Pannonia. (n.d.). Dependence of the solubility on temperature. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link]

  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

  • PubChem. (n.d.). H acid. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (H-Acid)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectral data for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid. As a vital intermediate in the synthesis of many azo dyes and pharmaceutical compounds, a thorough understanding of its spectral characteristics is crucial for quality control, structural elucidation, and mechanistic studies.[1] This document, structured to provide both theoretical insights and practical methodologies, will delve into the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of H-acid.

Molecular Structure and its Spectroscopic Implications

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a highly functionalized aromatic compound. Its structure, featuring a naphthalene core substituted with an amino group, a hydroxyl group, and two sulfonic acid groups, dictates its unique spectral properties. The presence of chromophores and auxochromes leads to characteristic UV-Vis absorption, while the various functional groups give rise to distinct vibrational modes in IR spectroscopy and specific chemical shifts in NMR. The polar nature of the molecule, particularly the sulfonic acid groups, makes it highly soluble in water and influences its behavior in mass spectrometry.[2]

Caption: Molecular structure of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-Acid).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of H-acid is primarily influenced by the π-electron system of the naphthalene ring and the electronic transitions modulated by the amino and hydroxyl auxochromes. The sulfonic acid groups have a lesser direct effect on the absorption maxima but contribute to the compound's solubility in aqueous media, which is the preferred solvent for analysis.

Expected Spectral Characteristics:

The UV-Vis spectrum of H-acid in an aqueous solution is expected to exhibit multiple absorption bands characteristic of substituted naphthalenes. The position of these bands can be sensitive to the pH of the solution due to the protonation/deprotonation of the amino and hydroxyl groups.[2]

Wavelength (λmax)Molar Absorptivity (ε)SolventAssignment
~250-260 nmHighWaterπ → π* transition of the naphthalene ring
~320-340 nmModerateWatern → π* transition involving the amino and hydroxyl groups

Experimental Protocol: UV-Vis Spectral Acquisition

  • Sample Preparation: Prepare a stock solution of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid in deionized water at a concentration of 1 mg/mL. From the stock solution, prepare a dilution to a final concentration of 10 µg/mL.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blank: Use deionized water as the blank.

  • Scan Range: Scan the sample from 200 nm to 800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

UV_Vis_Workflow start Start prep Prepare Aqueous Solution of H-Acid start->prep instrument Set up UV-Vis Spectrophotometer prep->instrument blank Run Blank (Deionized Water) instrument->blank scan Scan Sample (200-800 nm) blank->scan analysis Identify λmax and Calculate ε scan->analysis end End analysis->end

Caption: Workflow for acquiring the UV-Vis spectrum of H-Acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. The spectrum will be dominated by the characteristic vibrations of the O-H, N-H, S=O, and aromatic C-H and C=C bonds.

Interpretation of the FTIR Spectrum:

The FTIR spectrum of H-acid, typically acquired as a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR), will display several key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200BroadO-H and N-H stretching vibrations, often overlapping.
3100-3000MediumAromatic C-H stretching.
1620-1580StrongAromatic C=C stretching and N-H bending (scissoring).
1250-1150StrongAsymmetric SO₂ stretching of the sulfonic acid groups.
1050-1000StrongSymmetric SO₂ stretching of the sulfonic acid groups.
850-750StrongAromatic C-H out-of-plane bending, indicative of the substitution pattern.

A comparative analysis of the IR spectrum of a synthesized H-acid sample with a reference standard can confirm its identity and purity.[3]

Experimental Protocol: FTIR Spectral Acquisition (ATR Method)

  • Sample Preparation: Ensure the solid sample of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is dry.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Place a small amount of the sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Co-add at least 16 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. Due to its high polarity, deuterated water (D₂O) is a suitable solvent for NMR analysis.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will show signals corresponding to the aromatic protons on the naphthalene ring. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effects of the sulfonic acid groups. The protons of the -OH and -NH₂ groups are often exchangeable with D₂O and may not be observed or may appear as a broad signal.

Expected ¹H NMR Chemical Shifts (in D₂O):

ProtonChemical Shift (δ, ppm)Multiplicity
H-1, H-3, H-6, H-86.5 - 8.0Doublet or Singlet

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will display signals for the ten carbon atoms of the naphthalene ring. The chemical shifts will be indicative of the substitution pattern.

Expected ¹³C NMR Chemical Shifts (in D₂O):

CarbonChemical Shift (δ, ppm)
C-2, C-7 (bearing -SO₃H)135-145
C-4 (bearing -NH₂)140-150
C-5 (bearing -OH)150-160
Other aromatic carbons110-135

Experimental Protocol: NMR Spectral Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid in 0.5-0.7 mL of D₂O.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Use the residual HDO signal for referencing (δ ≈ 4.79 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Mass Spectrometry (MS)

Mass spectrometry of highly polar and non-volatile compounds like H-acid requires soft ionization techniques such as Electrospray Ionization (ESI). Due to the presence of acidic sulfonic acid groups, ESI in negative ion mode is most effective.

Expected Mass Spectrum (ESI-):

The mass spectrum will be dominated by the deprotonated molecular ion [M-H]⁻. Further deprotonation can lead to the observation of [M-2H]²⁻ and [M-3H]³⁻ ions.

m/zIon
318.0[M-H]⁻
158.5[M-2H]²⁻

Fragmentation of the molecular ion under tandem MS (MS/MS) conditions can provide further structural information, often involving the loss of SO₂ (64 Da) or SO₃ (80 Da). Pyrolysis-gas chromatography/mass spectrometry has been used to characterize sulfonated aromatic amines and dyes, where aniline and aminonaphthalene are common pyrolysis products.[3][4]

Experimental Protocol: ESI-MS Spectral Acquisition

  • Sample Preparation: Prepare a dilute solution of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid in a suitable solvent system, such as a water/acetonitrile mixture.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Ionization Mode: Operate the mass spectrometer in negative ion mode.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

MS_Workflow start Start prep Prepare Dilute Solution in Water/Acetonitrile start->prep instrument Set up ESI Mass Spectrometer (Negative Ion Mode) prep->instrument infusion Direct Infusion of Sample instrument->infusion scan Acquire Mass Spectrum infusion->scan analysis Identify Molecular Ions and Fragments scan->analysis end End analysis->end

Caption: Workflow for acquiring the ESI-MS spectrum of H-Acid.

Conclusion

The comprehensive spectral analysis of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid using UV-Vis, FTIR, NMR, and MS provides a detailed and validated understanding of its chemical structure. Each technique offers complementary information, and together they form a robust analytical workflow for the characterization of this important chemical intermediate. The methodologies and interpretations presented in this guide are intended to support researchers and professionals in their work with H-acid and its derivatives.

References

  • Ahmad, S., Bokhari, R., Rashad, R., & Adnan, A. (2016). Synthesis, Characterization and RP-HPLC Method Development and Validation for Simultaneous Determination of Koch Acid and H Acid. ResearchGate. [Link]

  • Plass, T., & Goretzki, J. (2000). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 56(2), 137-150. [Link]

  • SpectraBase. (n.d.). 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, disodium salt, hydrate. [Link]

  • Zhang, L., et al. (2020). Synthesis and spectral properties of H acid-containing dyes and their Mannich-type dyeing performances on silk fibroin. ResearchGate. [Link]

  • Narvaez, A., et al. (2018). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of AOAC International, 102(2), 526-534. [Link]

  • ResearchGate. (2016). (PDF) Synthesis, Characterization and RP-HPLC Method Development and Validation for Simultaneous Determination of Koch Acid and H Acid. [Link]

  • Narvaez, A., et al. (2018). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. ResearchGate. [Link]

  • Premkumar, T., et al. (2014). Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate. South African Journal of Chemistry, 67, 121-125. [Link]

  • SpectraBase. (n.d.). 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, monosodium salt, sesquihydrate. [Link]

  • PubChem. (n.d.). 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:2). [Link]

  • PubChem. (n.d.). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate. [Link]

  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Yuniarti, E., & Panggabean, A. S. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 795-807. [Link]

  • Kim, D., et al. (2022). Synthesis of α-Hydroxy Acids via Dehydrogenative Cross-Coupling of a Sustainable C2 Chemical (Ethylene Glycol) with Alcohols. The Journal of Organic Chemistry, 87(7), 4883-4890. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034909). [Link]

  • SIELC Technologies. (n.d.). Separation of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)- on Newcrom R1 HPLC column. [Link]

  • El-Ghanam, A. M., et al. (2022). Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. Journal of Chemical Health Risks, 12(2), 235-246. [Link]

  • SIELC Technologies. (n.d.). Separation of 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[(4-amino-2-sulfophenyl)azo]-5-hydroxy- on Newcrom R1 HPLC column. [Link]

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Foundational

An In-Depth Technical Guide to 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, a crucial chemical intermediate. Intended for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, a crucial chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, synthesis protocols, and notable applications, grounding all information in established scientific principles and authoritative sources.

Introduction and Core Chemical Identifiers

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known by its trivial name H-acid, is a significant organic compound within the naphthalene derivative family.[1] Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups, imparts a unique combination of reactivity and solubility, making it a versatile precursor in various chemical syntheses.[2][3] Primarily, it serves as a key intermediate in the manufacturing of azo dyes and pigments.[1][4] However, its inherent chemical properties also suggest potential applications in the development of advanced materials and therapeutic agents.[2] This guide aims to provide a detailed exploration of its chemical identity, a reliable synthesis protocol, and an overview of its established and potential applications.

The fundamental identifiers for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid are summarized in the table below for quick reference.

IdentifierValueSource(s)
IUPAC Name 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid[5]
Common Name H-acid[6]
CAS Number 90-20-0[7]
Molecular Formula C₁₀H₉NO₇S₂[7]
Molecular Weight 319.31 g/mol [7]
Canonical SMILES C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O[2]
InChI Key APRRQJCCBSJQOQ-UHFFFAOYSA-N[2]

Molecular Structure and Physicochemical Properties

The molecular architecture of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is characterized by a naphthalene core substituted with an amino group at the 4-position, a hydroxyl group at the 5-position, and two sulfonic acid groups at the 2- and 7-positions. The presence of both acidic (sulfonic acid) and basic (amino) functional groups, along with a phenolic hydroxyl group, makes it an amphoteric and highly reactive molecule.

Caption: 2D representation of the molecular structure of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid.

The physicochemical properties of this compound are largely dictated by its functional groups. The two sulfonic acid groups confer high water solubility, a characteristic that is crucial for its use in aqueous reaction media.[3] The solubility is, however, pH-dependent, generally increasing in alkaline conditions.[4]

Table of Physicochemical Properties:

PropertyValueSource(s)
Physical State Solid, typically a grey to brown powder.[8]
Melting Point >300 °C[4]
Water Solubility Soluble[3]
pKa -0.95 ± 0.40 (Predicted)[9]
Density ~1.68 g/cm³ (estimate)[9]

Synthesis of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid

The industrial synthesis of H-acid is a multi-step process that typically starts from naphthalene. The following protocol is a representative "diamine method," which is favored for producing a higher quality product and reducing certain waste streams compared to older techniques.[10] The causality behind each step is explained to provide a deeper understanding of the process.

synthesis_workflow Naphthalene Naphthalene Sulfonation Step 1: Disulfonation (H₂SO₄, 160-175°C) Naphthalene->Sulfonation Naphthalene_disulfonic_acid Naphthalene-2,7-disulfonic Acid Sulfonation->Naphthalene_disulfonic_acid Nitration Step 2: Dinitration (HNO₃/H₂SO₄) Naphthalene_disulfonic_acid->Nitration Dinitro_naphthalene_disulfonic_acid 1,8-Dinitro-naphthalene-3,6-disulfonic Acid Nitration->Dinitro_naphthalene_disulfonic_acid Reduction Step 3: Reduction (e.g., Catalytic Hydrogenation) Dinitro_naphthalene_disulfonic_acid->Reduction Diamino_naphthalene_disulfonic_acid 1,8-Diamino-naphthalene-3,6-disulfonic Acid Reduction->Diamino_naphthalene_disulfonic_acid Hydrolysis Step 4: Acid Hydrolysis Diamino_naphthalene_disulfonic_acid->Hydrolysis H_acid 4-Amino-5-hydroxy-2,7- naphthalenedisulfonic Acid (H-acid) Hydrolysis->H_acid

Caption: A simplified workflow for the synthesis of H-acid from naphthalene.

Experimental Protocol:

Step 1: Disulfonation of Naphthalene

  • Reaction Setup: Charge a suitable reactor with refined naphthalene and 98% sulfuric acid in a molar ratio of approximately 1:4.[10]

  • Heating and Reaction: Heat the mixture to 160°C and maintain for 1 hour with constant agitation. Subsequently, raise the temperature to 175°C and continue the reaction for 6 hours.[2]

    • Causality: The high temperature and excess sulfuric acid favor the formation of the thermodynamically stable 2,7-naphthalenedisulfonic acid isomer over other isomers.

  • Isolation: Cool the reaction mixture to approximately 40°C and carefully dilute with water. This causes the less soluble 2,6-isomer to precipitate, which is removed by filtration. Further dilution of the filtrate and cooling precipitates the desired 2,7-naphthalenedisulfonic acid.[2]

Step 2: Dinitration

  • Nitrating Mixture: The isolated naphthalene-2,7-disulfonic acid is dissolved in the sulfonation mother liquor or fresh sulfuric acid. A nitrating mixture (concentrated nitric acid and sulfuric acid) is then added portion-wise.

    • Causality: The sulfonic acid groups are deactivating and meta-directing. However, the nitration occurs at the 1 and 8 positions of the naphthalene ring system, which are highly activated. The use of a strong nitrating mixture is essential to overcome the deactivating effect of the sulfonic acid groups.

  • Temperature Control: The temperature of the reaction must be carefully controlled to prevent side reactions and ensure the selective formation of 1,8-dinitro-3,6-naphthalenedisulfonic acid.[10]

Step 3: Reduction of Nitro Groups

  • Methodology: The dinitro compound is reduced to the corresponding diamino derivative. Catalytic hydrogenation is a modern and cleaner alternative to the traditional use of iron powder in acidic media, as it avoids the generation of large amounts of iron sludge.[2]

    • Causality: Catalytic hydrogenation provides a high-yield and selective reduction of the nitro groups to amino groups without affecting the other functional groups on the naphthalene ring.

Step 4: Acid Hydrolysis

  • Reaction: The resulting 1,8-diamino-3,6-naphthalenedisulfonic acid is subjected to acidic hydrolysis. This is typically achieved by heating the compound in an aqueous solution of sulfuric acid.[8]

  • Mechanism: One of the amino groups is hydrolyzed to a hydroxyl group, yielding the final product, 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid.[10]

    • Causality: The specific reaction conditions are optimized to favor the hydrolysis of only one amino group, leading to the desired H-acid.

Applications in Research and Drug Development

While the primary industrial application of H-acid is in the synthesis of azo dyes, its unique molecular structure makes it a compound of interest for various research and development applications.

Precursor for Fluorescent Probes and Dyes

H-acid serves as a foundational building block for the synthesis of more complex molecules with fluorescent properties.[2] The naphthalene core is inherently fluorescent, and the amino and hydroxyl groups provide reactive handles for further chemical modification. By coupling H-acid with other molecules, researchers can develop fluorescent probes designed to detect specific analytes, such as metal ions or changes in pH.[2] The sulfonic acid groups enhance the water solubility of these probes, making them suitable for biological applications.[2]

Potential Biological Activities

The chemical structure of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid suggests potential biological activities that are areas of ongoing research interest.

  • Antioxidant Properties: The presence of a phenolic hydroxyl group and an amino group on the aromatic ring suggests that H-acid may act as a free radical scavenger.[2] Phenolic compounds are well-known antioxidants that can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[11][12] The resulting radical is stabilized by resonance within the naphthalene ring system. Further research is needed to quantify the antioxidant capacity of H-acid and elucidate its specific mechanisms of action.

  • Antimicrobial Activity: Naphthalene derivatives, as a class of compounds, have been investigated for their antimicrobial properties.[13] Some studies indicate that compounds containing the naphthalene scaffold exhibit inhibitory effects against various bacterial and fungal strains.[2] The specific antimicrobial activity of H-acid itself is not yet extensively documented in peer-reviewed literature, but its structure warrants investigation as a potential lead compound for the development of new antimicrobial agents.

Conclusion

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a cornerstone intermediate in the dye industry, with a well-established and optimized synthesis process. Its molecular structure, rich in functional groups, not only dictates its primary application but also opens avenues for its use in more advanced fields. For researchers and drug development professionals, H-acid represents a versatile and water-soluble scaffold. While its potential as a precursor for fluorescent probes and as a bioactive agent is recognized, further dedicated studies are required to fully characterize its properties and unlock its full potential in these areas. This guide provides the foundational knowledge necessary to understand and utilize this important chemical compound in a research and development context.

References

  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936214A - Method for clean preparation H acid.
  • WorldOfChemicals. (2013, May 29). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. Retrieved from [Link]

  • RSC Publishing. (2015, March 12). Free radicals, natural antioxidants, and their reaction mechanisms. Retrieved from [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (2022, August). On the Radical Scavenging Ability of Gallic Acid Toward OH and OOH Radicals. Reaction Mechanism and Rate Constants from the Density Functional Theory. Retrieved from [Link]

  • MDPI. (n.d.). Food-Derived Bioactive Peptides with Antioxidative Capacity, Xanthine Oxidase and Tyrosinase Inhibitory Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:2). Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 4). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Retrieved from [Link]

  • ACS Publications. (n.d.). Relationships between Free Radical Scavenging and Antioxidant Activity in Foods. Retrieved from [Link]

  • MDPI. (n.d.). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to N-Benzyl-N-methylethanolamine: Properties, Synthesis, and Applications in Pharmaceutical and Biopharmaceutical Development

Editor's Note: This guide focuses on the chemical compound N-Benzyl-N-methylethanolamine, which is associated with CAS number 101-98-4. The topic provided, CAS number 90-20-0, corresponds to 4-Amino-5-hydroxynaphthalene-...

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: This guide focuses on the chemical compound N-Benzyl-N-methylethanolamine, which is associated with CAS number 101-98-4. The topic provided, CAS number 90-20-0, corresponds to 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid), a compound primarily used in the dye industry. Given the context of the requested content, which emphasizes applications in drug development and chromatography, this guide has been developed to address the properties and uses of N-Benzyl-N-methylethanolamine, as it aligns with the specified audience and core requirements.

Executive Summary

N-Benzyl-N-methylethanolamine is a versatile tertiary amine that has garnered significant interest within the pharmaceutical and biopharmaceutical sectors. Its unique molecular structure, featuring a bulky hydrophobic benzyl group, a polar hydroxyl group, and a tertiary amine, imparts a combination of properties that make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and a critical component in advanced biopharmaceutical purification technologies. This technical guide provides a comprehensive overview of N-Benzyl-N-methylethanolamine, detailing its chemical and physical properties, common synthesis methodologies, and key applications, with a focus on its role in the synthesis of the cardiovascular drug Nicardipine and its function as a multimodal ligand in chromatography for monoclonal antibody polishing.

Chemical Identity and Physicochemical Properties

N-Benzyl-N-methylethanolamine, also known as 2-(N-Benzyl-N-methylamino)ethanol, is a clear, colorless to light yellow liquid. Its structural attributes are pivotal to its chemical behavior and applications. The tertiary amine acts as a base and a nucleophile, the hydroxyl group can participate in hydrogen bonding and esterification reactions, and the benzyl group provides hydrophobicity and steric bulk.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of N-Benzyl-N-methylethanolamine

PropertyValue
CAS Number 101-98-4
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Clear yellowish liquid
Boiling Point 95-105 °C at 2 mmHg
Density 1.017 g/mL at 25 °C
Refractive Index (n20/D) 1.529
Solubility Soluble in chloroform and methanol.
Flash Point 113 °C (235.4 °F) - closed cup

Synthesis of N-Benzyl-N-methylethanolamine

The predominant and industrially scalable method for the synthesis of N-Benzyl-N-methylethanolamine is the N-alkylation of N-methylethanolamine with benzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of N-methylethanolamine attacks the benzylic carbon of benzyl chloride. A base is typically employed to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

General Laboratory Synthesis Protocol

The following protocol outlines a common laboratory-scale synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve N-methylethanolamine (1.0 eq) and a suitable base such as sodium carbonate (1.0-1.5 eq) in an appropriate solvent like toluene.

  • Addition of Benzyl Chloride: While stirring the mixture, slowly add benzyl chloride (0.9-1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then washed with water to remove any remaining salts and excess N-methylethanolamine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure N-Benzyl-N-methylethanolamine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_products Crude Products N_Methylethanolamine N-Methylethanolamine Alkylation Alkylation Reaction (Toluene, Reflux) N_Methylethanolamine->Alkylation Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Alkylation Base Base (e.g., Na2CO3) Base->Alkylation NBMEA N-Benzyl-N-methylethanolamine Alkylation->NBMEA Byproduct Byproduct (e.g., NaCl, HCl) Alkylation->Byproduct Workup Work-up & Purification (Filtration, Washing, Distillation) NBMEA->Workup Byproduct->Workup Pure_NBMEA Pure N-Benzyl-N-methylethanolamine Workup->Pure_NBMEA caption Fig. 1: Synthesis Workflow of N-Benzyl-N-methylethanolamine

Caption: Fig. 1: Synthesis Workflow of N-Benzyl-N-methylethanolamine

Applications in Pharmaceutical Synthesis: The Case of Nicardipine

A primary application of N-Benzyl-N-methylethanolamine is its role as a key intermediate in the synthesis of Nicardipine. Nicardipine is a calcium channel blocker used for the treatment of hypertension and angina. The synthesis involves the reaction of N-Benzyl-N-methylethanolamine with a dihydropyridine derivative.

Nicardipine Synthesis Protocol

A representative procedure for the synthesis of Nicardipine using N-Benzyl-N-methylethanolamine is as follows:

  • Reaction Mixture Preparation: A mixture of 3-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid, N-Benzyl-N-methylethanolamine, and N,N'-dicyclohexylcarbodiimide (DCC) is prepared.

  • Reaction: The mixture is stirred at a temperature of 60-80 °C for approximately 1 hour.

  • Work-up: Chloroform is added to the reaction mixture, which is then washed sequentially with water, a dilute aqueous solution of HCl, and again with water.

  • Isolation: The organic solvent is evaporated to yield crude Nicardipine, which can be further purified and converted to its hydrochloride salt.

Nicardipine Synthesis Pathway

Nicardipine_Synthesis DHP_acid Dihydropyridine Carboxylic Acid Derivative reaction Esterification DHP_acid->reaction NBMEA N-Benzyl-N- methylethanolamine NBMEA->reaction DCC DCC (Coupling Agent) DCC->reaction facilitates Nicardipine Nicardipine reaction->Nicardipine caption Fig. 2: Nicardipine Synthesis Pathway

Caption: Fig. 2: Nicardipine Synthesis Pathway

Application in Biopharmaceutical Purification

N-Benzyl-N-methylethanolamine is the functional ligand in the commercially available multimodal anion exchange chromatography resin, Capto™ adhere. This resin is extensively used in the downstream processing of biopharmaceuticals, particularly for the polishing of monoclonal antibodies (mAbs).

The unique structure of N-Benzyl-N-methylethanolamine allows for multiple types of interactions with proteins, a concept known as multimodal or mixed-mode chromatography. These interactions include:

  • Ionic Interactions: The positively charged tertiary amine group interacts with negatively charged regions of proteins.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.

  • Hydrophobic Interactions: The benzyl group provides a non-polar surface for hydrophobic interactions.

This multi-modal nature provides a unique selectivity that can effectively separate the target mAb from process-related impurities such as host cell proteins (HCPs), DNA, and aggregates, which are often challenging to remove using traditional single-mode chromatography resins. A study has shown that a resin with N-benzyl-N-methyl ethanol amine as the ligand demonstrated superior performance in separating Immunoglobulin G (IgG) from bovine serum albumin (BSA), achieving high purity and recovery of IgG.

Monoclonal Antibody Polishing Workflow

Capto™ adhere is typically used in a flow-through mode for mAb polishing after an initial capture step, such as Protein A chromatography. In this mode, the chromatography conditions are set such that the mAb does not bind to the resin, while impurities with a stronger charge or hydrophobicity are retained.

mAb_Polishing_Workflow Start Protein A Eluate (Contains mAb and Impurities) Column Multimodal Anion Exchange Column (N-Benzyl-N-methylethanolamine Ligand) Start->Column Load Flowthrough Flow-through Fraction (Purified mAb) Column->Flowthrough Collect Bound Bound Impurities (HCP, DNA, Aggregates) Column->Bound Bind Elution Strip/Elution Bound->Elution Waste Waste Elution->Waste caption Fig. 3: mAb Polishing Workflow

Caption: Fig. 3: mAb Polishing Workflow

Safety and Handling

N-Benzyl-N-methylethanolamine is classified as an irritant. It can cause skin, eye, and respiratory tract irritation. It is imperative to handle this chemical in a well-ventilated area or a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For comprehensive safety information, the Safety Data Sheet (SDS) should be consulted.

Conclusion

N-Benzyl-N-methylethanolamine is a chemical of significant interest to researchers and professionals in drug development and biomanufacturing. Its utility as a key building block in the synthesis of the cardiovascular drug Nicardipine and its critical role as a multimodal ligand in the downstream processing of therapeutic proteins highlight its versatility. A thorough understanding of its properties and applications is essential for its effective use in both

Foundational

A Comprehensive Technical Guide to 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H Acid)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, a critical chemical intermediate. From its fundamental phys...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, a critical chemical intermediate. From its fundamental physicochemical properties to its synthesis and diverse applications, this document serves as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Synonyms

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a complex organic molecule widely known in the chemical industry by its common name, H acid . Its systematic IUPAC name is 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. The presence of multiple functional groups, including an amino group, a hydroxyl group, and two sulfonic acid groups, on a naphthalene core makes it a versatile precursor in organic synthesis.

This compound is also known by a variety of other names, which are summarized in the table below. Understanding these synonyms is crucial when searching chemical databases and literature.

SynonymSource/Context
H acidCommon Name
1-Amino-8-naphthol-3,6-disulfonic acidAlternative IUPAC
8-Amino-1-naphthol-3,6-disulfonic acidAlternative IUPAC
4-Amino-5-hydroxynaphthalene-2,7-disulphonic acidSpelling Variation
1-Naphthol-8-amino-3,6-disulfonic acidAlternative IUPAC
C.I. 35570Color Index Number

Physicochemical Properties

A thorough understanding of the physicochemical properties of H acid is essential for its effective use in research and development. The molecule's characteristics are dominated by its highly polar nature, a direct result of its multiple ionizable functional groups.

PropertyValueReference(s)
CAS Number 90-20-0[1]
Molecular Formula C₁₀H₉NO₇S₂[1]
Molecular Weight 319.31 g/mol [1]
Appearance Grey to brown crystalline powder[2]
Melting Point >300 °C[2]
Solubility Generally soluble in water, with solubility influenced by pH. Sparingly soluble in organic solvents.[2]
pKa (Multiple values due to sulfonic, amino, and hydroxyl groups)
Density ~1.65 g/cm³[2]

Synthesis of H Acid: A Step-by-Step Overview

The industrial synthesis of H acid is a multi-step process that begins with naphthalene. The overall pathway involves sulfonation, nitration, reduction, and finally, alkali fusion to introduce the hydroxyl group. The following diagram illustrates the key transformations in the synthesis of H acid.

G Naphthalene Naphthalene TrisulfonicAcid Naphthalene-1,3,6-trisulfonic acid Naphthalene->TrisulfonicAcid Sulfonation (H₂SO₄/SO₃) NitroTrisulfonicAcid 1-Nitro-naphthalene-3,6,8-trisulfonic acid TrisulfonicAcid->NitroTrisulfonicAcid Nitration (HNO₃/H₂SO₄) AminoTrisulfonicAcid 1-Amino-naphthalene-3,6,8-trisulfonic acid NitroTrisulfonicAcid->AminoTrisulfonicAcid Reduction (e.g., Fe/HCl) H_Acid 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H Acid) AminoTrisulfonicAcid->H_Acid Alkali Fusion (NaOH)

Caption: Synthesis pathway of H Acid from Naphthalene.

Experimental Protocol: Synthesis of H Acid from Naphthalene-1,3,6-trisulfonic acid

This protocol outlines the key steps for the laboratory-scale synthesis of H acid starting from a naphthalene trisulfonic acid intermediate.

1. Nitration of Naphthalene-1,3,6-trisulfonic acid:

  • In a reaction vessel equipped with a stirrer and cooling system, dissolve Naphthalene-1,3,6-trisulfonic acid in concentrated sulfuric acid.

  • Cool the mixture to 0-5°C.

  • Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture for several hours at a controlled temperature.

  • The product, 1-Nitro-naphthalene-3,6,8-trisulfonic acid, is then isolated by precipitation.

2. Reduction of the Nitro Group:

  • Suspend the isolated 1-Nitro-naphthalene-3,6,8-trisulfonic acid in water.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to facilitate the reduction of the nitro group to an amino group.

  • The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and filter to remove iron sludge, yielding an aqueous solution of 1-Amino-naphthalene-3,6,8-trisulfonic acid.

3. Alkali Fusion:

  • Concentrate the solution of 1-Amino-naphthalene-3,6,8-trisulfonic acid.

  • In a high-temperature reactor, fuse the concentrated solution with sodium hydroxide flakes. This step introduces the hydroxyl group onto the naphthalene ring.

  • The reaction is typically carried out at elevated temperatures (e.g., 180-200°C).

  • After the fusion, the reaction mass is dissolved in water and acidified to precipitate the H acid.

  • The crude H acid is then filtered, washed, and dried.

Core Application: Azo Dye Synthesis

The primary and most significant application of H acid is as a coupling component in the synthesis of azo dyes.[1] The presence of both an amino and a hydroxyl group allows for selective coupling reactions under different pH conditions, enabling the synthesis of a wide range of colors.

The Chemistry of Azo Dye Formation: Diazotization and Coupling

The formation of an azo dye from H acid involves two key chemical reactions:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid (usually generated in situ from sodium nitrite and a strong acid).

  • Coupling: The resulting diazonium salt then acts as an electrophile and attacks the electron-rich naphthalene ring of H acid to form the characteristic -N=N- azo bond.

G cluster_coupling Azo Coupling AromaticAmine Primary Aromatic Amine (Ar-NH₂) DiazoniumSalt Diazonium Salt (Ar-N₂⁺) AromaticAmine->DiazoniumSalt Diazotization (NaNO₂, HCl, 0-5°C) AzoDye Azo Dye DiazoniumSalt->AzoDye H_Acid H Acid H_Acid->AzoDye

Caption: General workflow for Azo Dye synthesis using H Acid.

Experimental Protocol: Synthesis of a Monoazo Dye from H Acid

This protocol provides a general procedure for the synthesis of a simple monoazo dye using H acid as the coupling component.

1. Diazotization of Aniline:

  • Dissolve a molar equivalent of aniline in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the aniline solution, keeping the temperature below 5°C.

  • The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

2. Coupling with H Acid:

  • Dissolve a molar equivalent of H acid in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide).

  • Cool the H acid solution to 0-5°C.

  • Slowly add the previously prepared diazonium salt solution to the H acid solution with constant stirring.

  • Maintain the temperature below 10°C and the alkaline pH during the coupling reaction.

  • The formation of the azo dye is typically accompanied by a significant color change.

  • After the reaction is complete, the dye can be precipitated by the addition of salt (salting out), filtered, washed, and dried.

Analytical Characterization

The purity and identity of H acid and its derivatives are critical for their intended applications. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.

HPLC Method for the Analysis of H Acid

A reverse-phase HPLC method can be used for the analysis of H acid.[3]

  • Column: A C18 stationary phase is typically suitable.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile is common. For mass spectrometry compatibility, volatile buffers like formic acid can be used.[3]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of H acid (e.g., in the range of 280-320 nm).

  • Quantification: Quantification can be achieved by using a calibrated external standard of known purity.

Potential Applications in Biomedical Research

While the primary application of H acid is in the dye industry, its unique chemical structure suggests potential for exploration in biomedical research. The presence of multiple functional groups allows for the synthesis of a wide array of derivatives with potentially interesting biological activities.

Some research has suggested that certain derivatives of naphthalenedisulfonic acids may exhibit antioxidant and antimicrobial properties.[4] However, it is crucial to note that extensive research is required to validate these findings and to explore the therapeutic potential of H acid derivatives. The ability of H acid to act as a pH indicator in some biological applications has also been noted.[2]

For drug development professionals, H acid can be considered a versatile scaffold for the synthesis of novel compounds. Its functional groups provide multiple points for chemical modification, allowing for the creation of libraries of compounds for screening in various biological assays.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling H acid. It is important to consult the Safety Data Sheet (SDS) for detailed information.

  • General Hazards: H acid may cause skin and eye irritation. Inhalation of the dust should be avoided.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, or H acid, is a cornerstone of the azo dye industry and a molecule with untapped potential in other scientific domains. Its rich chemistry, stemming from its unique arrangement of functional groups, makes it a subject of continued interest for synthetic chemists. For researchers and drug development professionals, H acid represents a versatile building block for the creation of novel molecules with potentially valuable biological activities. A thorough understanding of its properties, synthesis, and reactivity is paramount for harnessing its full potential.

References

  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | Solubility of Things. (n.d.). Retrieved January 6, 2026, from [Link]

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  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | SIELC Technologies. (2018, February 16). Retrieved January 6, 2026, from [Link]

  • How Do You Make an Azo Dye? - First Source Worldwide. (2017, March 7). Retrieved January 6, 2026, from [Link]

  • Mastering Azo Dye Synthesis: The Crucial Role of H Acid. (n.d.). Retrieved January 6, 2026, from [Link]

  • Separation of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis of H-acid - PrepChem.com. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis of Azo Reactive Dyes Containing Aldehyde Group. (n.d.). Retrieved January 6, 2026, from [Link]

  • Make Hydrochloric Acid - YouTube. (2010, October 2). Retrieved January 6, 2026, from [Link]

  • Synthesis of an azo dye - YouTube. (2021, May 12). Retrieved January 6, 2026, from [Link]

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  • Separation of 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[(4-amino-2-sulfophenyl)azo]-5-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 6, 2026, from [Link]

  • CN102936214A - Method for clean preparation H acid - Google Patents. (n.d.).
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  • 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:2) - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • CN107759496B - H acid synthesis method - Google Patents. (n.d.).
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  • Synthesis of H-acid and Naphthol AS - YouTube. (2020, November 9). Retrieved January 6, 2026, from [Link]

  • Hyaluronic Acid: Molecular Mechanisms and Therapeutic Trajectory - PMC. (n.d.). Retrieved January 6, 2026, from [Link]

  • Development of Hyaluronic Acid Derivatives for Applications in Biomedical Engineering. (2018, April 4). Retrieved January 6, 2026, from [Link]

  • Applications of Hyaluronic acid and its derivatives in advanced drug delivery system: A future direction - ResearchGate. (2025, June 19). Retrieved January 6, 2026, from [Link]

  • Preparation and applications of hyaluronic acid and its derivatives - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Adsorption of Naphthol Blue Black Dye onto Acid Activated Titania Pillared Bentonite: Equilibrium Study - Oriental Journal of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Pharmacological aspects of hyaluronic acid metabolism: A review - R Discovery. (2025, June 17). Retrieved January 6, 2026, from [Link]

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Exploratory

The Genesis of a Dye Intermediate: An In-depth Technical Guide to the Discovery and History of H Acid

For Immediate Release LUDWIGSHAFEN, Germany – January 6, 2026 – In the annals of industrial chemistry, few compounds have played as pivotal a role in the coloration of our world as 1-amino-8-naphthol-3,6-disulfonic acid,...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

LUDWIGSHAFEN, Germany – January 6, 2026 – In the annals of industrial chemistry, few compounds have played as pivotal a role in the coloration of our world as 1-amino-8-naphthol-3,6-disulfonic acid, known ubiquitously as H acid. This comprehensive guide delves into the discovery and rich history of this essential dye intermediate, tracing its origins from the burgeoning synthetic dye industry of the 19th century to its modern-day production and applications. Prepared for researchers, scientists, and drug development professionals, this document synthesizes technical data with historical context to provide a complete understanding of H acid's enduring legacy.

The Dawn of Synthetic Color: A World Awaiting H Acid

The mid-19th century witnessed a chemical revolution that would forever change the palette of the world. The accidental synthesis of mauveine by William Henry Perkin in 1856 ignited the synthetic dye industry, creating an insatiable demand for novel, vibrant, and lightfast colorants.[1][2][3] This era was dominated by German chemical companies like BASF (Badische Anilin- & Soda-Fabrik), which was founded in 1865 and quickly became a leader in the production of aniline-based dyes.[4] The industry's growth was fueled by the availability of coal tar, a byproduct of gasworks, which served as a rich source of aromatic compounds like naphthalene.[5] It was within this dynamic and competitive environment that the need for versatile and reliable dye intermediates became paramount, setting the stage for the discovery of H acid.

Unraveling the Discovery: A Historical Enigma

While the profound impact of H acid on the dye industry is undisputed, the precise moment of its discovery and the identity of its discoverer remain subjects of historical investigation. The late 19th century was a period of intense and often secretive research within the German chemical industry, with companies aggressively patenting new processes and compounds.[6] Early literature on dye chemistry often focused on the final dye products rather than the intermediate compounds.

The Chemistry of H Acid: Structure and Properties

H acid, with the chemical formula C₁₀H₉NO₇S₂, is a bifunctional molecule possessing both an amino group (-NH₂) and a hydroxyl group (-OH) on a naphthalene ring that is also substituted with two sulfonic acid groups (-SO₃H).[8][9][10][11] This unique combination of functional groups is the key to its versatility as a dye intermediate.

Table 1: Physicochemical Properties of H Acid

PropertyValueSource
IUPAC Name 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid[8]
CAS Number 90-20-0[8]
Molecular Weight 319.31 g/mol [8]
Appearance White crystals or gray powder[7]
Solubility Slightly soluble in water, alcohol, ether; soluble in alkalies[7]

The sulfonic acid groups impart water solubility to the molecule and its subsequent dyes, a crucial property for the dyeing process. The amino and hydroxyl groups serve as reactive sites for diazotization and coupling reactions, the fundamental chemical processes for creating azo dyes.

The Synthesis of H Acid: A Journey of Innovation

The manufacturing process of H acid has evolved significantly since its inception, driven by the dual goals of improving yield and purity while minimizing environmental impact. The traditional and most well-documented route begins with naphthalene.

The Classic Naphthalene Route: A Multi-Step Synthesis

The foundational method for producing H acid involves a series of well-defined chemical transformations of naphthalene.[12] This process, while effective, is known for its use of harsh reagents and the generation of significant waste streams.

The key steps in the traditional synthesis are:

  • Sulfonation: Naphthalene is treated with oleum (fuming sulfuric acid) to introduce sulfonic acid groups onto the aromatic rings.

  • Nitration: The resulting naphthalene sulfonic acid is then nitrated using a mixture of nitric and sulfuric acids to introduce a nitro group.

  • Reduction: The nitro group is subsequently reduced to an amino group, typically using iron filings in an acidic medium.

  • Alkali Fusion: The final and most critical step involves the fusion of the aminated and sulfonated naphthalene derivative with a strong alkali, such as sodium hydroxide, at high temperatures. This reaction replaces one of the sulfonic acid groups with a hydroxyl group, yielding H acid.[12]

Traditional_H_Acid_Synthesis Naphthalene Naphthalene Sulfonation Sulfonation (Oleum) Naphthalene->Sulfonation Nitration Nitration (HNO₃/H₂SO₄) Sulfonation->Nitration Reduction Reduction (Fe/H⁺) Nitration->Reduction Alkali_Fusion Alkali Fusion (NaOH) Reduction->Alkali_Fusion H_Acid H Acid Alkali_Fusion->H_Acid

Modern and Cleaner Synthesis Routes

In response to growing environmental concerns, significant research has been dedicated to developing cleaner and more efficient methods for H acid production. These modern approaches aim to reduce waste, avoid the use of hazardous materials, and improve overall process sustainability.

One notable alternative route starts with 1,8-naphthalic anhydride. This method involves sulfonation, ammoniation, Hofmann degradation, and hydrolysis to yield H acid. This pathway offers the advantage of avoiding the nitration step, thereby eliminating the production of nitrated waste acids.

Another innovative approach focuses on a "diamine method," which involves the sulfonation and nitration of naphthalene to produce 1,8-dinitro-3,6-naphthalenedisulfonic acid. This intermediate is then reduced to 1,8-diamino-3,6-naphthalenedisulfonic acid, which is subsequently hydrolyzed to H acid. This method is reported to generate less waste acid and inorganic salts compared to the traditional process.

Modern_H_Acid_Synthesis cluster_0 Naphthalic Anhydride Route cluster_1 Diamine Route 1,8-Naphthalic Anhydride 1,8-Naphthalic Anhydride Sulfonation Sulfonation 1,8-Naphthalic Anhydride->Sulfonation Ammoniation Ammoniation Sulfonation->Ammoniation Hofmann\nDegradation Hofmann Degradation Ammoniation->Hofmann\nDegradation Hydrolysis Hydrolysis Hofmann\nDegradation->Hydrolysis H Acid_1 H Acid Hydrolysis->H Acid_1 Naphthalene Naphthalene Sulfonation & Nitration Sulfonation & Nitration Naphthalene->Sulfonation & Nitration Reduction Reduction Sulfonation & Nitration->Reduction Hydrolysis_2 Hydrolysis_2 Reduction->Hydrolysis_2 H Acid_2 H Acid Hydrolysis_2->H Acid_2

The Enduring Importance of H Acid in Industry

The primary and most significant application of H acid is as a coupling component in the synthesis of a vast array of azo dyes. The presence of both an amino and a hydroxyl group allows for selective coupling reactions under different pH conditions, enabling the creation of a wide spectrum of colors, including blacks, blues, and reds. These dyes find extensive use in the textile, leather, and paper industries.

Beyond its role in coloration, H acid and its derivatives have also been explored for other industrial applications, including in the formulation of certain specialty chemicals.

Conclusion: A Legacy Etched in Color

From its obscure origins in the crucible of the 19th-century synthetic dye industry to its continued production through more sustainable and innovative methods, H acid stands as a testament to the power of organic chemistry to shape our material world. Its discovery and the subsequent evolution of its synthesis reflect the broader trends in the chemical industry: a relentless pursuit of new molecules with unique properties, followed by a continuous drive for process optimization and environmental responsibility. For researchers and professionals in chemical and materials science, the story of H acid offers valuable insights into the interplay of discovery, innovation, and industrial application that continues to drive progress in the field.

References

  • CN107759496B - H acid synthesis method - Google P
  • German Chemical Industry & Patent Evolution - IPBA® Connect. (URL not available)
  • US1670406A - Process of preparing h-acid - Google Patents.
  • CN102936214A - Method for clean preparation H acid - Google Patents.
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  • A colorful chemistry revolution: How the 19th century dye industry led to today's drugs. (2021, October 1). Available at: [Link]

  • William Henry Perkin | Science History Institute. (URL not available)
  • A Brief History of Synthetic Dyes - First Source Worldwide. (2018, July 16). Available at: [Link]

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  • The Genesis of the German Dye Industry in the Nineteenth Century - Wollheim Memorial. (URL not available)
  • The colourful chemistry of artificial dyes - Science Museum. (2019, April 9). Available at: [Link]

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  • 1-Amino-8-naphthol-3-6-disulfonic-acid.pdf - Cheméo. Available at: [Link]

  • 1-Amino-8-naphthol-3,6-disulfonic acid - the NIST WebBook. Available at: [Link]

  • 1-Amino-8-naphthol-3,6-disulfonic acid - the NIST WebBook. Available at: [Link]

  • 1-NAPHTHOL-8-AMINO-3,6-DISULFONIC ACID - precisionFDA. (URL not available)
  • US4111979A - Process for producing 8-amino-1-naphthol-3,6-disulfonic acid - Google Patents.

Sources

Foundational

theoretical properties of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

An In-Depth Technical Guide to the Theoretical Properties of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Introduction 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, is a cornerstone mole...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid

Introduction

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, is a cornerstone molecule in the synthesis of a vast array of azo dyes.[1][2][3] Its unique structure, featuring a naphthalene core functionalized with both electron-donating (amino and hydroxyl) and strongly electron-withdrawing/solubilizing (sulfonic acid) groups, imparts a rich and complex chemical character.[3][4] This guide, intended for researchers, chemists, and drug development professionals, moves beyond empirical data to explore the theoretical and in-silico properties of H-acid. By leveraging the principles of computational chemistry, we can elucidate the electronic structure, reactivity, and spectroscopic behavior that govern its utility and potential in various applications, from industrial dyes to advanced materials and biomedical research.[4][5]

Molecular Architecture and Electronic Landscape

The foundation of H-acid's properties lies in its molecular structure. The fused aromatic rings of the naphthalene core provide a rigid, planar scaffold with a delocalized π-electron system.[6] The strategic placement of substituents modulates the electron density across this scaffold, creating distinct regions of reactivity.

  • Electron-Donating Groups: The amino (-NH₂) and hydroxyl (-OH) groups at the C4 and C5 positions, respectively, are powerful activating groups. They donate electron density into the naphthalene rings through resonance, influencing the sites of electrophilic attack, which is critical for the diazo coupling reactions used in dye synthesis.[6]

  • Electron-Withdrawing Groups: The two sulfonic acid (-SO₃H) groups at the C2 and C7 positions are strongly electron-wíthdrawing and are pivotal for the molecule's high water solubility.[2][3][4] Their presence also influences the overall electronic landscape and the acidity of the other functional groups.

Caption: 2D structure of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid.

Theoretical Physicochemical Properties

Computational methods allow for the prediction of key physicochemical properties that govern the molecule's behavior in various environments.

PropertyTheoretical Value / DescriptionSource
Molecular Formula C₁₀H₉NO₇S₂[1][7]
Molar Mass 319.31 g/mol [1][7]
Appearance Colorless crystals to grey/brown powder[1][8]
Melting Point >300 °C (decomposes)[1][9]
Water Solubility Enhanced by sulfonic acid groups; highly pH-dependent.[4]
Predicted pKa₁ ~ -1.0 to 0 (Sulfonic Acid Groups)[1]
Predicted pKa₂ ~ 3 to 4 (Aromatic Amino Group)[5]
Predicted pKa₃ ~ 9 to 10 (Phenolic Hydroxyl Group)[5]
Solubility and pH Dependence

The high water solubility of H-acid is a direct consequence of the two sulfonic acid groups. These groups are highly polar and readily ionize to form sulfonates (-SO₃⁻), which can participate in strong ion-dipole interactions and hydrogen bonding with water molecules.[3][4]

The solubility is exquisitely sensitive to pH due to the presence of three distinct acidic/basic functional groups.[4] The protonation state of the amino and hydroxyl groups changes significantly with pH, altering the molecule's overall charge and its interaction with the solvent.

G cluster_0 Strongly Acidic (pH < 2) cluster_1 Neutral (pH ~ 7) cluster_2 Strongly Alkaline (pH > 11) A R-SO₃H R-NH₃⁺ R-OH B R-SO₃⁻ R-NH₂ R-OH A->B Deprotonation of -SO₃H and -NH₃⁺ C R-SO₃⁻ R-NH₂ R-O⁻ B->C Deprotonation of -OH

Caption: Dominant ionic species of H-acid at different pH ranges.

Quantum Chemical Insights into Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

  • HOMO: Theoretical calculations, such as Density Functional Theory (DFT), would show the HOMO is primarily localized on the naphthalene ring system, with significant contributions from the electron-rich amino and hydroxyl groups. This indicates that these are the primary sites for electrophilic attack, which is the mechanistic basis for its reaction with diazonium salts to form azo dyes.[10]

  • LUMO: The LUMO is predicted to be distributed more across the naphthalene core, particularly near the electron-withdrawing sulfonic acid groups.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO dictates the molecule's electronic excitability. A relatively small gap suggests that the molecule can be excited by absorbing light in the UV-Visible range, which is consistent with its use in colored dyes.[10]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. For H-acid, an MEP would reveal:

  • Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonate and hydroxyl groups, indicating these are regions susceptible to interaction with electrophiles or cations.

  • Positive Potential (Blue): Located around the acidic protons of the sulfonic acid groups and the hydrogens of the amino group, marking them as sites for nucleophilic interaction or hydrogen bond donation.

Simulating Spectroscopic Signatures

Computational methods can accurately predict the spectroscopic properties of H-acid, providing a powerful tool for characterization and analysis.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions (primarily π→π*) responsible for UV-Vis absorption. These calculations can rationalize the molecule's color in different protonation states and explain its fluorescent properties. The acid salt's observed red fluorescence with a blueish tint, which shifts in alkaline conditions, is a direct result of changes in the electronic structure and energy of these transitions upon deprotonation.[1]

  • Infrared (IR) Spectroscopy: DFT frequency calculations can generate a theoretical IR spectrum, identifying characteristic vibrational modes. Key predicted peaks would include strong S=O stretches from the sulfonic acid groups, O-H and N-H stretches, and C=C stretches from the aromatic ring.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts.[10] The theoretical spectrum would show distinct signals for the aromatic protons on the naphthalene core, with their positions influenced by the electronic effects of the various substituents.

Methodologies for In-Silico Analysis

For researchers wishing to perform their own theoretical studies on H-acid or similar molecules, the following workflow provides a robust and validated approach using common quantum chemistry software.

Standard Computational Workflow

The process begins with defining the molecular structure and proceeds through several stages of calculation to derive the desired theoretical properties.

G A 1. Molecular Input (Build 3D Structure) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-311G) A->B C 3. Frequency Calculation (Verify Minimum Energy, Obtain IR Spectrum) B->C D 4. Single Point Energy & Population Analysis (Calculate HOMO-LUMO, MEP, Charges) C->D E 5. Excited State Calculation (e.g., TD-DFT for UV-Vis Spectrum) D->E F 6. Property Prediction (NMR, pKa, etc.) D->F

Caption: A general workflow for computational analysis of molecular properties.
Protocol for Geometry Optimization and Frequency Calculation

This protocol ensures that the molecular structure corresponds to a stable energy minimum before other properties are calculated.

  • Structure Generation: Build the 3D structure of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid using molecular modeling software (e.g., Avogadro, GaussView).

  • Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

  • Method Selection: Specify a DFT functional and basis set suitable for organic molecules, for example, B3LYP/6-311++G(d,p).[10] This combination offers a good balance of accuracy and computational cost.

  • Calculation Keyword: Use the Opt Freq keyword to instruct the software to first perform a geometry optimization to find the lowest energy conformation, followed immediately by a frequency calculation.

  • Execution: Run the calculation.

  • Validation: After completion, verify the output. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The output will also contain the theoretical IR spectrum and thermodynamic data.

Conclusion

A theoretical examination of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid provides profound insights that complement and explain its empirically observed properties. Computational chemistry workflows reveal how its unique arrangement of functional groups dictates its solubility, reactivity, and spectroscopic behavior. The localization of its frontier molecular orbitals explains its role as a superior coupling component in azo dye synthesis, while simulations of its ionic states clarify its pH-dependent characteristics. For scientists in materials research and drug development, these in-silico approaches offer a predictive framework to understand molecular behavior and to rationally design new derivatives with tailored properties for novel applications.

References

  • ChemBK. (2024). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid - Physico-chemical Properties. Available at: [Link]

  • Britannica. (n.d.). H Acid | chemistry. Available at: [Link]

  • P&S Chemicals. (n.d.). Product information, H-acid. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate. Available at: [Link]

  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Available at: [Link]

  • PubChem. (n.d.). 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:2). Available at: [Link]

  • WorldOfChemicals. (2013). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Available at: [Link]

  • Pathan, H. K., et al. (2023). Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA). Polycyclic Aromatic Compounds. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Safe Handling of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid for Research Professionals

Introduction 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the field as H Acid, is a critical intermediate compound, primarily utilized in the synthesis of azo dyes.[1] Its molecular structure, feat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the field as H Acid, is a critical intermediate compound, primarily utilized in the synthesis of azo dyes.[1] Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups, makes it a versatile building block but also necessitates a thorough understanding of its chemical behavior and associated hazards.[2][3] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and emergency management of this compound. The protocols and insights herein are synthesized from established safety data sheets and chemical literature to ensure a self-validating system of laboratory practice, grounded in the principles of risk mitigation and scientific integrity.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is the accurate identification and understanding of a chemical's physical properties. These characteristics dictate its behavior under various conditions and inform appropriate handling and storage strategies.

PropertyValueSource(s)
Chemical Name 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid[1]
Common Synonyms H Acid, 1-Amino-8-naphthol-3,6-disulfonic acid[4][5]
CAS Number 90-20-0[1]
Molecular Formula C₁₀H₉NO₇S₂[1]
Molecular Weight 319.31 g/mol [1]
Appearance Solid, crystal powder. Color can range from white to greyish or reddish-yellow.[3][4]
Melting Point >300°C[1]
Solubility Slightly soluble in cold water; soluble in alkaline solutions. Its solubility is pH-dependent.[1][3]
Stability Stable under recommended storage conditions.[4][6]

Section 2: Hazard Identification and Risk Assessment

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is classified under the Globally Harmonized System (GHS) with specific hazard warnings that must be understood to conduct a proper risk assessment. The primary risks involve irritation to the skin, eyes, and respiratory system.

Hazard ClassGHS CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation.[5]
Serious Eye IrritationH319Causes serious eye irritation.[5][7]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[5][7]

Toxicological Profile: The acute oral toxicity (LD50) in rats has been reported as 6210 mg/kg, indicating low acute toxicity via ingestion.[1] However, it is crucial to recognize that the toxicological properties have not been exhaustively investigated, and all chemical products should be handled with the assumption of unknown hazards.[4][8]

Reactivity and Stability: The compound is chemically stable under normal, dry conditions.[4][6] However, it is incompatible with strong oxidizing agents.[6] A significant hazard arises upon combustion or exposure to high temperatures, as it can decompose to emit toxic fumes, including poisonous nitrogen oxides (NOx) and sulfur oxides (SOx).[4][9]

Section 3: Exposure Control and Personal Protection

A multi-layered approach, known as the Hierarchy of Controls, is the authoritative standard for mitigating exposure to hazardous chemicals. This framework prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls model prioritizes safety measures.

3.1 Engineering Controls The primary line of defense is to handle the material in a controlled environment.

  • Ventilation: Always handle in a well-ventilated area. A certified chemical fume hood is required when weighing the powder or performing actions that could generate dust or aerosols.[4][10]

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and located close to the workstation.[11]

3.2 Personal Protective Equipment (PPE) PPE is mandatory as the final barrier against exposure.

  • Eye and Face Protection: Due to its classification as a serious eye irritant (H319), chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[5] A face shield should be used in situations with a higher risk of splashing or dust generation.[4]

  • Skin Protection: Impervious gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[12] A lab coat or protective clothing is also required.[4]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust is generated, a NIOSH/MSHA-approved dust respirator must be used.[4][9]

3.3 Hygiene Practices

  • Wash hands and face thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5]

  • Contaminated clothing should be removed immediately and washed before reuse.[5]

  • Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled or stored.[9]

Section 4: Protocols for Handling, Storage, and Disposal

Adherence to standardized protocols is essential for ensuring safety and experimental reproducibility.

4.1 Protocol for Weighing and Solution Preparation

  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) before retrieving the chemical container.

  • Don PPE: Put on all required PPE as detailed in Section 3.2.

  • Weighing: Carefully open the container. To prevent dust dispersion, do not pour the powder directly. Use a clean spatula to transfer the desired amount of solid to a weigh boat.[4]

  • Dissolution: Place the weigh boat into the destination flask. Slowly add the solvent (e.g., alkaline water[1][3]) down the side of the flask to rinse any remaining powder from the boat and the flask neck.

  • Cleanup: Tightly reseal the source container. Decontaminate the spatula and the work surface. Dispose of the weigh boat and any contaminated consumables as chemical waste.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly.

4.2 Storage Conditions

  • Store in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[4][5][6]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[4]

  • The storage area should be clearly marked, and access restricted to authorized personnel.

4.3 Waste Disposal

  • Dispose of unused chemical and contaminated materials in a designated, sealed, and properly labeled hazardous waste container.

  • All disposal practices must comply with local, state, and federal environmental regulations. Do not allow the product to enter drains or waterways.[10][12]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

5.1 First Aid Measures

Exposure RouteActionSource(s)
Inhalation Move the individual to fresh air. Keep them at rest in a position comfortable for breathing. If symptoms (like coughing or difficulty breathing) persist, seek immediate medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][9]
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek medical attention if the person feels unwell.[4][13]

5.2 Accidental Release (Spill) Protocol

The following workflow should be initiated in the event of a solid spill.

Spill_Response_Workflow Start Spill Detected Assess Assess Risk (Size, Location, Ventilation) Start->Assess Evacuate Evacuate Immediate Area Alert Others Assess->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain Prevent Dust Dispersion (e.g., cover with damp paper towel) PPE->Contain Collect Carefully Sweep Solid Material Place into a sealed waste container Contain->Collect Decontaminate Clean Spill Area (Use appropriate decontaminant) Collect->Decontaminate Dispose Dispose of Waste & PPE (Follow institutional guidelines) Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Step-by-step workflow for managing a solid chemical spill.

5.3 Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][9]

  • Hazards: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear due to the risk of decomposition into toxic nitrogen and sulfur oxides.[4][9]

References

  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | 90-20-0 | FA40913 . Biosynth.

  • SAFETY DATA SHEET - Sodium 4-Amino-5-hydroxy-2,7-naphthalenedisulfonate Hydrate . TCI Chemicals. (2023-03-04).

  • 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:?) Safety Data Sheets . Echemi.com.

  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid . ChemBK. (2024-04-10).

  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | Solubility of Things . Solubility of Things.

  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate . PubChem.

  • MSDS of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid . Capot Chemical.

  • SAFETY DATA SHEET - 4-AMINO-3-HYDROXY-1-NAPHTHALENE SULFONIC ACID . Spectrum Chemical. (2014-03-12).

  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt . Sigma-Aldrich.

  • 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid . PubChem.

  • SAFETY DATA SHEET - 1-Nitroso-2-naphthol-3,6-disulfonic acid disodium salt . Fisher Scientific. (2024-03-29).

  • Safety Data Sheet - 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]- . AK Scientific, Inc.

  • SAFETY DATA SHEET - 4-Amino-1-naphthalenesulfonic acid . Sigma-Aldrich. (2024-09-06).

  • SAFETY DATA SHEET - 8-Amino-1-naphthol-3,6-disulfonic acid, monosodium salt hydrate . Fisher Scientific. (2011-01-27).

  • SAFETY DATA SHEET - 4-Amino-3-hydroxy-1-naphthalenesulfonic acid . Thermo Fisher Scientific. (2010-10-29).

  • 5-hydroxy-2,7-naphthalenedisulfonic acid Safety Data Sheets . Echemi.

  • SAFETY DATA SHEET - 7-Amino-1,3-naphthalenedisulfonic acid . Pfaltz & Bauer.

  • SAFETY DATA SHEET - 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate . Sigma-Aldrich. (2024-09-06).

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Foundational

An In-Depth Technical Guide to the Stability of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: The Pivotal Role of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid 4-Amino-5-hydroxy-2,7-naphthalenedisulfon...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the industry as H-acid, is a key chemical intermediate with significant utility in the synthesis of a wide array of azo dyes.[1][2] Its molecular structure, featuring a naphthalene core substituted with amino, hydroxyl, and sulfonic acid groups, imparts a unique reactivity that is crucial for the production of vibrant and stable colorants.[1][3] The sulfonic acid moieties are particularly important as they confer strong acidity and enhance its solubility in aqueous media.[1][4] In the context of drug development and research, understanding the stability of such molecules is paramount. Degradation of a chemical entity can lead to loss of efficacy, alteration of physical properties, and the formation of potentially toxic impurities. This guide provides a comprehensive technical overview of the stability of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid under various stress conditions, offering insights into its degradation pathways and the analytical methodologies required for its assessment.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₉NO₇S₂[5]
Molecular Weight 319.31 g/mol [5]
Appearance Crystalline powder, typically deep red[1]
Solubility Soluble in water, with solubility influenced by pH[3]
Melting Point >300 °C[6]

Stability Under Forced Degradation Conditions

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a compound and helping to develop stability-indicating analytical methods. While specific, comprehensive forced degradation studies on 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid are not extensively available in public literature, we can infer its stability profile based on the known reactivity of its functional groups and data from structurally related compounds.

Hydrolytic Stability

The stability of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid in aqueous solutions is expected to be significantly influenced by pH.

  • Acidic Conditions: In acidic media, the amino group will be protonated, which may increase the compound's solubility.[3] Generally, the sulfonic acid groups are stable to hydrolysis. However, at elevated temperatures, desulfonation of naphthalenesulfonic acids can occur, particularly in acidic conditions.[7] The rate of this degradation is dependent on both temperature and pH.[3]

  • Neutral Conditions: In neutral pH, the molecule is expected to be relatively stable.

  • Alkaline Conditions: In alkaline solutions, the hydroxyl group will be deprotonated, forming a phenoxide ion. This can make the aromatic ring more susceptible to oxidation. The amino group remains reactive and can participate in various reactions.

A proposed general workflow for investigating hydrolytic stability is outlined below:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of H-acid in 0.1 M HCl, Water, and 0.1 M NaOH acid Incubate at 80°C (Acidic) prep->acid Expose to neutral Incubate at 80°C (Neutral) prep->neutral Expose to alkaline Incubate at 80°C (Alkaline) prep->alkaline Expose to sampling Withdraw samples at predetermined time points acid->sampling neutral->sampling alkaline->sampling neutralize Neutralize samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc

Caption: General workflow for hydrolytic stability testing.

Oxidative Stability

The presence of both an amino and a hydroxyl group on the naphthalene ring makes 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid susceptible to oxidative degradation.

  • Mechanism: Oxidation is likely to proceed via the formation of quinone-type structures. The amino and hydroxyl groups are electron-donating and activate the aromatic ring towards electrophilic attack, including oxidation. Advanced oxidation processes, such as the Fenton reaction (using Fe²⁺ and H₂O₂), have been shown to effectively degrade H-acid, leading to the mineralization of the organic molecule. This process involves the generation of highly reactive hydroxyl radicals.

  • Potential Degradation Products: Oxidative stress may lead to the formation of hydroxylated derivatives, quinones, and ultimately, ring-opened products. Studies on the degradation of H-acid by ionizing radiation, which also generates hydroxyl radicals, have shown the formation of hydroxylated and quinone-type compounds as stable products.

A proposed degradation pathway under oxidative stress is depicted below:

G H_acid 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid [H₂O₂, Fe²⁺] quinone Quinone-imine intermediate H_acid->quinone Oxidation hydroxylated Hydroxylated derivatives H_acid->hydroxylated Hydroxylation ring_opening Ring-opened products (e.g., carboxylic acids) quinone->ring_opening Further Oxidation hydroxylated->ring_opening Further Oxidation mineralization Mineralization (CO₂, H₂O, SO₄²⁻, NH₄⁺) ring_opening->mineralization Complete Oxidation

Caption: Proposed oxidative degradation pathway of H-acid.

Photostability

Aromatic compounds, especially those with electron-donating substituents like amino and hydroxyl groups, can be susceptible to photodegradation.

  • Mechanism: Upon absorption of UV or visible light, the molecule can be excited to a higher energy state, making it more reactive. Photodegradation can proceed through direct photolysis or indirect photolysis (sensitized by other molecules). The degradation of aromatic sulfonic acids under UV irradiation can involve desulfonation and ring cleavage.

  • Experimental Considerations: Photostability testing should be conducted according to ICH Q1B guidelines, exposing the compound in both solid and solution states to a controlled light source.

Thermal Stability

In the solid state, 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is reported to have good thermal stability, with a melting point above 300°C.[6] However, in solution, its stability at elevated temperatures will be dependent on the pH, as discussed under hydrolytic stability. Thermal stress can provide the energy required to overcome activation barriers for degradation reactions like desulfonation. Studies on naphthalenedisulfonic acids in hydrothermal conditions have shown that temperature is a major factor controlling their stability, with degradation becoming significant at temperatures above 300°C.[3]

Stability-Indicating Analytical Methodology

A robust stability-indicating analytical method is essential to separate the intact parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method
  • Column: A reversed-phase C18 column is generally suitable for the separation of polar aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The pH of the mobile phase should be controlled to ensure consistent ionization of the acidic and basic functional groups and achieve optimal separation.

  • Detection: UV detection is appropriate, as the naphthalene ring system is a strong chromophore. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak purity assessment. Mass spectrometry (MS) detection can be coupled with HPLC (LC-MS) for the identification of unknown degradation products.

Experimental Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid in a suitable solvent (e.g., water or a mixture of water and a small amount of organic solvent).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for a specified period.

    • Neutral Hydrolysis: Mix the stock solution with water and heat at 80°C for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Thermal Degradation (Solid State): Store the solid compound at an elevated temperature (e.g., 105°C) for a specified period.

  • Sample Analysis:

    • At each time point, withdraw a sample from the stressed solutions.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Assess the peak purity of the parent compound to ensure no co-eluting degradation products.

    • If significant degradation is observed, attempt to identify the major degradation products using LC-MS.

Conclusion

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a molecule of significant industrial importance. While it exhibits good thermal stability in its solid form, it is susceptible to degradation in solution under various stress conditions, particularly oxidative and hydrolytic stress at extreme pH values and elevated temperatures. A thorough understanding of its stability profile is crucial for its proper handling, storage, and application, especially in the context of research and drug development where purity and consistency are paramount. The implementation of robust, stability-indicating analytical methods is essential for monitoring its integrity and ensuring the quality of any downstream products.

References

  • Britannica. H Acid | chemistry. [Link]

  • Solubility of Things. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. [Link]

  • P&S Chemicals. Product information, H-acid. [Link]

  • Wikipedia. Hydrochloric acid. [Link]

  • PubChem. H acid | C10H9NO7S2 | CID 7009. [Link]

  • World of Dyes. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. [Link]

  • ChemBK. 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. [Link]

  • SIELC Technologies. Separation of 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxy- on Newcrom R1 HPLC column. [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. [Link]

  • ACS Publications. Naphthalenesulfonic Acids VIII—Hydrolysis of Naphthalene-1,5-Disulfonic Acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Absorption and Emission Spectra of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Introduction: The Spectroscopic Significance of H-Acid 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the industry as H-acid, is a vital chemical intermediate. Its molecular structure, featuring a na...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spectroscopic Significance of H-Acid

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the industry as H-acid, is a vital chemical intermediate. Its molecular structure, featuring a naphthalene core functionalized with amino and hydroxyl groups, makes it a cornerstone in the synthesis of a vast array of azo dyes.[1][2] These electron-donating groups, in conjunction with the extended π-system of the naphthalene rings, also endow H-acid with inherent fluorescent properties. Understanding the absorption and emission characteristics of H-acid is paramount for researchers and drug development professionals, as these spectral properties are highly sensitive to the molecular environment. This guide provides a comprehensive exploration of the spectroscopic behavior of H-acid, detailing the theoretical underpinnings and practical methodologies for its characterization. While H-acid is primarily used as a reactant in dye synthesis, its own photophysical properties are of interest for understanding the fundamentals of more complex dye chemistry and for potential applications as a fluorescent probe.[3]

Molecular Structure and its Spectroscopic Implications

The spectroscopic properties of H-acid are intrinsically linked to its molecular structure. The naphthalene core provides a rigid, planar backbone with a delocalized π-electron system. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups that increase the electron density of the naphthalene ring system and participate in intramolecular charge transfer upon photoexcitation. The sulfonic acid groups (-SO₃H) are electron-withdrawing but, more importantly, confer high water solubility.[3] The interplay of these functional groups dictates the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn govern its absorption and emission spectra.

Absorption Spectroscopy of H-Acid

The absorption of ultraviolet-visible (UV-Vis) light by H-acid promotes electrons from the ground state (S₀) to higher energy excited singlet states (S₁, S₂, etc.). The absorption spectrum is a plot of the absorbance of a sample as a function of the incident light's wavelength.

A reported UV absorption spectrum of H-acid shows a distinct absorption profile.[4] Based on the spectra of similar naphthalenesulfonic acid derivatives, it is expected to have absorption maxima in the ultraviolet region, attributable to π-π* electronic transitions within the naphthalene ring system.[5][6][7]

Factors Influencing the Absorption Spectrum

The precise wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of H-acid are highly dependent on its chemical environment.

Solvent Effects (Solvatochromism):

The polarity of the solvent can significantly influence the absorption spectrum, a phenomenon known as solvatochromism.[8] For molecules like H-acid, which possess both electron-donating and electron-accepting groups, an increase in solvent polarity is expected to lead to a bathochromic (red) shift in the absorption maximum. This is because the excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the electronic transition.[8]

pH of the Solution:

The pH of the aqueous solution will have a profound effect on the absorption spectrum of H-acid due to the presence of the acidic sulfonic acid and hydroxyl groups, and the basic amino group. At different pH values, these groups can be protonated or deprotonated, leading to different ionic species in solution, each with a unique electronic structure and, consequently, a distinct absorption spectrum. For instance, protonation of the amino group at low pH would likely cause a hypsochromic (blue) shift in the absorption spectrum, as the electron-donating ability of the amino group is diminished. Conversely, deprotonation of the hydroxyl group at high pH would be expected to cause a bathochromic shift due to the increased electron-donating character of the resulting phenoxide ion.[1]

Fluorescence Spectroscopy of H-Acid

Following absorption of a photon and excitation to a higher electronic state, the H-acid molecule can relax back to the ground state through several pathways. One such pathway is fluorescence, the emission of a photon from the lowest excited singlet state (S₁). The emission spectrum is a plot of the fluorescence intensity versus wavelength. The acid salt of H-acid has been qualitatively described as having red fluorescence with a bluish tint.[2]

Key Parameters in Fluorescence Spectroscopy

Emission Maximum (λem): The wavelength at which the fluorescence intensity is highest. The emission maximum is always at a longer wavelength (lower energy) than the absorption maximum, a phenomenon known as the Stokes shift.

Quantum Yield (ΦF): The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[9] The quantum yield is a critical parameter for any potential application of H-acid as a fluorescent probe.

Factors Influencing the Emission Spectrum

Similar to the absorption spectrum, the emission spectrum of H-acid is highly sensitive to the environment.

Solvent Effects: The emission spectrum of H-acid is also expected to exhibit solvatochromism. As with absorption, an increase in solvent polarity will likely lead to a bathochromic shift in the emission maximum. For some related naphthalenesulfonic acid derivatives, the fluorescence quantum yield has been observed to decrease with increasing solvent polarity.[10]

pH of the Solution: The pH of the solution will significantly impact the fluorescence of H-acid. Changes in the protonation state of the amino and hydroxyl groups will alter the electronic distribution in the excited state, leading to shifts in the emission maximum and changes in the fluorescence quantum yield. The fluorescence of many organic dyes is quenched at very low or very high pH.[1]

Experimental Protocols

To experimentally determine the absorption and emission spectra of H-acid, the following detailed protocols can be employed.

Protocol 1: Determination of the UV-Vis Absorption Spectrum

This protocol outlines the steps for measuring the absorption spectrum of H-acid in an aqueous solution.

Materials:

  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid)

  • Deionized water (or other solvent of choice)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of H-acid and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the H-acid solutions (the "blank"). Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.

  • Sample Measurement: Rinse the cuvette with the lowest concentration H-acid solution and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Repeat for all Concentrations: Repeat step 5 for all the prepared working solutions, moving from the lowest to the highest concentration.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). To determine the molar absorptivity (ε), plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration), the slope of this line will be the molar absorptivity.

Diagram of the Experimental Workflow for UV-Vis Absorption Spectroscopy:

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution of H-Acid prep2 Prepare Serial Dilutions prep1->prep2 sample Measure Sample Absorbance prep2->sample inst_setup Setup Spectrophotometer blank Measure Blank (Solvent) inst_setup->blank blank->sample analysis1 Identify λmax sample->analysis1 analysis2 Plot Absorbance vs. Concentration analysis1->analysis2 analysis3 Calculate Molar Absorptivity (ε) analysis2->analysis3 G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Prepare H-Acid Solution (Abs ~ 0.05) abs_measure Measure Absorbance of Sample and Standard prep1->abs_measure prep2 Prepare Standard Solution (Abs ~ 0.05) prep2->abs_measure inst_setup Setup Fluorometer inst_setup->abs_measure em_measure Measure Emission Spectra of Sample and Standard abs_measure->em_measure analysis1 Integrate Emission Spectra em_measure->analysis1 analysis2 Calculate Relative Quantum Yield analysis1->analysis2

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

An In-Depth Guide to the Synthesis of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (H-Acid) Introduction: The Central Role of H-Acid in Color Chemistry 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (H-Acid)

Introduction: The Central Role of H-Acid in Color Chemistry

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the industry as H-acid, is a cornerstone intermediate in the synthesis of a vast array of azo dyes.[1][2][3] With the CAS number 90-20-0, this complex naphthalene derivative is indispensable for producing vibrant and lasting colors in textiles, paper, and other materials.[2][4] Its molecular structure is uniquely functional, featuring both an amino (-NH₂) and a hydroxyl (-OH) group, alongside two sulfonic acid (-SO₃H) groups. This specific arrangement allows it to act as a versatile coupling component, capable of reacting with two different diazonium salts. This property is fundamental to the creation of a wide spectrum of disazo dyes, including important classes of direct, acid, and reactive dyes used extensively in coloring fibers like wool, silk, nylon, and cotton.[2]

The industrial production of H-acid is a multi-step process that begins with naphthalene, a basic petrochemical feedstock.[1] The synthesis is a classic example of electrophilic aromatic substitution and nucleophilic aromatic substitution, involving a sequence of sulfonation, nitration, reduction, and alkaline hydrolysis (caustic fusion).[1][5] Understanding the causality behind each transformation is critical for optimizing yield, purity, and process safety.

Synthetic Pathway Overview: From Naphthalene to H-Acid

The transformation of naphthalene into H-acid involves a sequence of carefully controlled reactions. Each step is designed to install the required functional groups at specific positions on the naphthalene ring system. The general industrial route is a testament to the principles of aromatic chemistry.

A common production route starts with naphthalene and proceeds through sulfonation, nitration, reduction, and finally, a caustic fusion step to yield H-acid.[5] An alternative, more modern approach has been developed starting from 1,8-naphthalic anhydride, which proceeds through sulfonation, ammoniation, Hofmann degradation, and hydrolysis.[6] This guide will focus on the traditional and more established naphthalene-based route.

The causality of the sequence is critical:

  • Sulfonation: Naphthalene is first disulfonated. The sulfonic acid groups are deactivating and meta-directing, but more importantly, they increase the solubility of the intermediates in aqueous media and direct the subsequent nitration to the desired positions.

  • Nitration: The sulfonated naphthalene is then nitrated to introduce nitro groups, which will later be reduced to the key amino group.

  • Reduction: The nitro groups are reduced to amino groups, typically using iron powder and acid (Bechamp reduction).[1]

  • Alkaline Hydrolysis (Caustic Fusion): This is the final and most demanding step. The intermediate is fused with strong alkali (sodium hydroxide) at high temperatures. This process hydrolyzes one of the sulfonic acid groups to a hydroxyl group, yielding the final H-acid product.[1]

Below is a diagram illustrating the overall synthetic transformation.

G Naphthalene Naphthalene NDSA Naphthalene-2,7-disulfonic Acid Naphthalene->NDSA Sulfonation (H₂SO₄/Oleum) DNDSA Dinitronaphthalene Disulfonic Acid NDSA->DNDSA Nitration (HNO₃/H₂SO₄) DADSA Diaminonaphthalene Disulfonic Acid DNDSA->DADSA Reduction (Fe/H⁺) H_Acid 4-Amino-5-hydroxy-2,7- naphthalenedisulfonic Acid (H-Acid) DADSA->H_Acid Caustic Fusion (NaOH, high T)

Caption: High-level overview of the H-Acid synthesis pathway.

Detailed Laboratory Protocol

This protocol describes a representative lab-scale synthesis of H-acid starting from naphthalene.

Disclaimer: This protocol involves highly corrosive and hazardous materials. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Notes
NaphthaleneC₁₀H₈128.17Flammable solid
Fuming Sulfuric Acid (Oleum)H₂SO₄ + SO₃VariableHighly corrosive, strong oxidant
Nitric Acid (65%)HNO₃63.01Highly corrosive, strong oxidant
Sulfuric Acid (98%)H₂SO₄98.08Highly corrosive
Iron PowderFe55.85Fine powder
Sodium HydroxideNaOH40.00Corrosive solid
Hydrochloric Acid (37%)HCl36.46Corrosive
Sodium ChlorideNaCl58.44
Step-by-Step Methodology

The experimental workflow involves four main reaction stages followed by product isolation.

G cluster_0 Reaction Stages cluster_1 Workup & Purification Sulfonation Step 1: Disulfonation Nitration Step 2: Dinitration Reduction Step 3: Reduction Caustic_Fusion Step 4: Caustic Fusion Isolation Step 5: Isolation Caustic_Fusion->Isolation Acidification & Precipitation Drying Step 6: Drying Final_Product H-Acid Powder Drying->Final_Product Characterization

Caption: Detailed experimental workflow for H-Acid synthesis.

Step 1: Disulfonation of Naphthalene

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 250 g of 20% oleum.

  • Begin stirring and slowly add 128 g (1.0 mol) of naphthalene powder in portions, ensuring the temperature does not exceed 60°C.

  • After the addition is complete, slowly heat the reaction mixture to 160-165°C and maintain this temperature for 4-5 hours. This higher temperature favors the formation of the thermodynamically stable 2,7-naphthalenedisulfonic acid isomer.[7]

  • Cool the mixture to room temperature. The resulting thick mass contains a mixture of naphthalenedisulfonic acids.

Step 2: Dinitration

  • Cool the sulfonation mixture to below 20°C in an ice bath.

  • Prepare a nitrating mixture by slowly adding 130 mL of 65% nitric acid to 200 g of 98% sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture to the stirred sulfonation mass, maintaining the reaction temperature between 20-30°C. This step is highly exothermic and requires careful temperature control.

  • After the addition is complete, stir the mixture for an additional 3-4 hours at room temperature to ensure complete nitration.

Step 3: Reduction to Diaminonaphthalene Disulfonic Acid

  • Carefully pour the nitration mixture onto 1.5 kg of crushed ice with vigorous stirring.

  • Slowly add approximately 300 g of fine iron powder to the acidic solution. The reaction is exothermic; maintain the temperature below 80°C by adding small amounts of ice if necessary.

  • Heat the mixture to 90-95°C and stir for 5-6 hours until the reaction is complete (a sample tested with a solution of stannous chloride should not show a yellow color).

  • Neutralize the excess acid by carefully adding a slurry of calcium carbonate or lime until the pH is around 7. This precipitates iron oxides and calcium sulfate.

  • Filter the hot mixture to remove the iron sludge and other solids. The filtrate contains the desired diaminonaphthalene disulfonic acid intermediate.

Step 4: Caustic Fusion (Hydrolysis)

  • Place 200 g of sodium hydroxide pellets and 20 mL of water in a high-pressure autoclave equipped with a robust stirrer.

  • Heat the autoclave to 180°C to melt the sodium hydroxide.

  • Slowly and carefully add the filtrate from Step 3 to the molten caustic soda over 2-3 hours, venting the generated steam.

  • After the addition, seal the autoclave and heat the mixture to 260-280°C. Maintain this temperature under pressure for 6-8 hours.

  • Cool the autoclave to below 100°C before carefully venting and opening.

Step 5: Isolation and Purification of H-Acid

  • Dilute the fusion mass with 1 L of water and stir until all solids are dissolved.

  • Filter the solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid or sulfuric acid until the pH is approximately 1-2.

  • The H-acid will precipitate as a crystalline solid.[3]

  • Stir the slurry for 1-2 hours in the cold to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a cold, saturated sodium chloride solution to remove excess acid and inorganic salts.

Step 6: Drying

  • Dry the product in a vacuum oven at 80-100°C until a constant weight is achieved. The final product is typically a grey to brown powder.[8]

Safety and Handling

The synthesis of H-acid involves multiple hazardous substances and requires strict adherence to safety protocols.

  • Hazards of H-Acid: The final product is irritating to the eyes, respiratory system, and skin.[3][9]

  • Reagent Hazards:

    • Oleum and Sulfuric Acid: Extremely corrosive. Cause severe burns upon contact. Reacts violently with water.

    • Nitric Acid: Strong oxidant and highly corrosive. Can cause severe burns and its fumes are toxic.

    • Sodium Hydroxide: Highly corrosive. Causes severe burns to skin and eyes. Generates significant heat when dissolved in water.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.[9] Perform all operations in a certified chemical fume hood.

  • Waste Disposal: Neutralize acidic and basic waste streams before disposal according to institutional guidelines. Dispose of solid waste, such as the iron sludge, as hazardous waste.

Characterization

The identity and purity of the synthesized 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid can be confirmed using several analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of the final product and identifying any isomeric impurities or unreacted starting materials.[10]

  • Spectroscopy: Techniques such as ¹H NMR and ¹³C NMR can be used to confirm the chemical structure, although the low solubility in common deuterated solvents can be a challenge.

References

  • H-acid manufacturing process | PPTX - Slideshare. [Link]

  • Synthesis of H-acid - PrepChem.com. [Link]

  • Mastering Azo Dye Synthesis: The Crucial Role of H Acid. [Link]

  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate | C10H10NNaO8S2 | CID 23687709 - PubChem. [Link]

  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid - ChemBK. [Link]

  • H-acid manufacturing process | PPTX - Slideshare. [Link]

  • CN107759496B - H acid synthesis method - Google P
  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | SIELC Technologies. [Link]

  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | Solubility of Things. [Link]

  • 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:2) - PubChem. [Link]

  • US4324742A - Process for separation of naphthalenedisulfonic acids - Google P

Sources

Application

Application Notes and Protocols: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid in Enzyme Activity Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Chromogenic Substrate for Peroxidase Activity 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, is a hig...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chromogenic Substrate for Peroxidase Activity

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, is a highly polar, water-soluble aromatic compound.[1] While it has a history as an important intermediate in the synthesis of azo dyes, its utility extends into the realm of biochemical research, particularly in the study of enzyme activities.[1] This document provides a comprehensive guide to the application of H-acid as a chromogenic substrate for enzyme activity assays, with a primary focus on horseradish peroxidase (HRP).

The core principle of using H-acid in this context lies in its ability to undergo a color-changing reaction upon enzymatic activity. Specifically, in the presence of peroxidase and hydrogen peroxide (H₂O₂), H-acid is hydroxylated to form a quinone product.[2] This product exhibits a distinct color that can be quantified spectrophotometrically, allowing for the sensitive measurement of enzyme activity.

This guide will delve into the mechanistic underpinnings of this assay, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting, empowering researchers to confidently integrate this method into their workflows.

Scientific Foundation: The Chemistry of H-acid in Peroxidase Assays

The use of H-acid as a substrate for peroxidase is predicated on a classic enzyme-catalyzed oxidation reaction. Horseradish peroxidase, a heme-containing enzyme, facilitates the transfer of electrons from a substrate to hydrogen peroxide, resulting in the oxidation of the substrate and the reduction of H₂O₂ to water.

In this specific assay, H-acid serves as the hydrogen donor. The reaction proceeds as follows:

  • Enzyme Activation: The peroxidase enzyme reacts with hydrogen peroxide, forming an activated enzyme-substrate complex.

  • Substrate Oxidation: The activated enzyme complex then oxidizes the H-acid. This involves the hydroxylation of the H-acid molecule.

  • Chromogenic Product Formation: The oxidation of H-acid results in the formation of a quinone product, which has a maximum absorbance at a specific wavelength.[2]

This transformation from a colorless or faintly colored substrate to a colored product allows for the direct measurement of enzyme activity by monitoring the change in absorbance over time.

A key study has established that the reaction product of H-acid oxidation by HRP in an acetate buffer at pH 4.0 has a maximum absorbance (λmax) at 460 nm.[2] This provides a clear spectral window for quantitative analysis.

Comparative Analysis: H-acid vs. Other Peroxidase Substrates

The choice of a chromogenic substrate is a critical decision in the design of any enzyme assay. Below is a comparative overview of H-acid and other commonly used peroxidase substrates.

SubstrateAbbreviationCommon Wavelength (nm)AdvantagesDisadvantages
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid H-acid460Good water solubility; reported to be a better hydrogen donor than guaiacol.[2]Less commonly used than other substrates, so less commercially available in pre-made kits.
3,3',5,5'-Tetramethylbenzidine TMB370 or 652 (kinetic), 450 (stopped)High sensitivity; non-carcinogenic.Can precipitate at high HRP concentrations; requires a stop solution for endpoint assays.
o-Phenylenediamine OPD492 (stopped)Good sensitivity.Potential mutagen; requires careful handling.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) ABTS405-420Soluble end product; wide dynamic range.Lower sensitivity compared to TMB and OPD.

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Horseradish Peroxidase (HRP) Activity

This protocol details a kinetic assay to determine the activity of HRP using H-acid as the chromogenic substrate.

1. Materials and Reagents:

  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid, monosodium salt)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Horseradish Peroxidase (HRP)

  • Sodium acetate

  • Acetic acid

  • Deionized water

  • Spectrophotometer capable of reading at 460 nm

  • Cuvettes or 96-well microplate

2. Reagent Preparation:

  • Acetate Buffer (0.1 M, pH 4.0):

    • Prepare a 0.1 M solution of acetic acid and a 0.1 M solution of sodium acetate.

    • Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 4.0 is achieved.

  • H-acid Stock Solution (10 mM):

    • Dissolve the appropriate amount of H-acid monosodium salt in deionized water to make a 10 mM stock solution.

    • Store protected from light at 4°C. Note: The solubility of H-acid is pH-sensitive and is generally good in water.[1]

  • Hydrogen Peroxide Stock Solution (100 mM):

    • Carefully dilute the 30% H₂O₂ solution in deionized water to create a 100 mM stock solution.

    • The exact concentration of H₂O₂ solutions can be determined by measuring its absorbance at 240 nm (molar extinction coefficient ε = 43.6 M⁻¹cm⁻¹).

    • Prepare fresh or store in small aliquots at 4°C for short-term use.

  • HRP Enzyme Solution:

    • Prepare a stock solution of HRP in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • On the day of the assay, prepare a working dilution of the enzyme in the 0.1 M Acetate Buffer (pH 4.0). The optimal concentration should be determined empirically but a starting point of 1-10 nM is suggested.[2]

3. Assay Procedure (for a 1 mL cuvette):

  • To a 1 mL cuvette, add the following in order:

    • 800 µL of 0.1 M Acetate Buffer (pH 4.0)

    • 100 µL of 10 mM H-acid solution (final concentration: 1 mM)

    • 50 µL of 100 mM H₂O₂ solution (final concentration: 5 mM)

  • Mix gently by inverting the cuvette.

  • Place the cuvette in the spectrophotometer and zero the instrument at 460 nm.

  • To initiate the reaction, add 50 µL of the diluted HRP enzyme solution to the cuvette and mix quickly.

  • Immediately start recording the absorbance at 460 nm every 15-30 seconds for 3-5 minutes.

4. Data Analysis:

  • Plot the absorbance at 460 nm against time.

  • Determine the initial linear rate of the reaction (ΔAbs/min).

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (U/mL) = (ΔAbs/min) / (ε * l) * 1000

    • Where:

      • ΔAbs/min is the initial rate of change in absorbance per minute.

      • ε is the molar extinction coefficient of the quinone product (this needs to be determined experimentally if not available in the literature).

      • l is the path length of the cuvette (typically 1 cm).

      • 1000 is the conversion factor from mL to L.

One unit of HRP activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Visualizing the Workflow

HRP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis H_acid Prepare H-acid Solution Mix Combine Buffer, H-acid, and H₂O₂ H_acid->Mix H2O2 Prepare H₂O₂ Solution H2O2->Mix Buffer Prepare Acetate Buffer (pH 4.0) Buffer->Mix Enzyme Prepare HRP Dilution Initiate Add HRP to Initiate Reaction Enzyme->Initiate Blank Blank Spectrophotometer at 460 nm Mix->Blank Blank->Initiate Measure Measure Absorbance at 460 nm over time Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Rate Determine Initial Reaction Rate (ΔAbs/min) Plot->Rate Calculate Calculate Enzyme Activity Rate->Calculate

Caption: Experimental workflow for the HRP activity assay using H-acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low signal 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Degraded H-acid or H₂O₂ solution. 4. Presence of inhibitors (e.g., sodium azide).1. Use a fresh aliquot of enzyme; verify activity with a known positive control. 2. Prepare fresh buffer and verify the pH. 3. Prepare fresh substrate and H₂O₂ solutions. 4. Ensure no inhibiting substances are present in the reagents or sample.
High background 1. Contaminated reagents. 2. Spontaneous oxidation of H-acid. 3. Light-induced degradation of reagents.1. Use high-purity water and reagents. 2. Run a "no-enzyme" control to measure the rate of non-enzymatic oxidation. 3. Store reagents protected from light.
Non-linear reaction rate 1. Substrate depletion. 2. Enzyme instability at assay pH. 3. High enzyme concentration.1. Use a lower enzyme concentration or higher substrate concentrations. 2. Ensure the assay is run within the linear range of the enzyme's stability. 3. Dilute the enzyme further.

Mechanism of HRP Catalysis with H-acid

HRP_Mechanism HRP HRP (Fe³⁺) CompoundI Compound I (Fe⁴⁺=O P⁺˙) HRP->CompoundI + H₂O₂ H_acid_radical H-acid radical H2O2 H₂O₂ H2O H₂O CompoundII Compound II (Fe⁴⁺=O P) CompoundI->CompoundII + H-acid H_acid_reduced H-acid (reduced) Quinone Quinone Product (Colored, λmax = 460 nm) H_acid_radical->Quinone → Dimerization/Further Oxidation CompoundII->HRP + H-acid

Caption: Simplified catalytic cycle of HRP with H-acid as the substrate.

Conclusion

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid offers a reliable and sensitive option for the spectrophotometric determination of peroxidase activity. Its favorable properties, including good water solubility and a distinct colorimetric signal upon oxidation, make it a valuable tool for researchers in various fields. By understanding the underlying scientific principles and adhering to robust experimental protocols, scientists can effectively leverage H-acid to obtain accurate and reproducible enzyme activity data.

References

  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • Khan, A. A., et al. (2012). Hydroxylation of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic Acid Monosodium Salt Catalysed by Horseradish Peroxidase and Hydrogen Peroxide: Computation of Kinetic Parameters Including Its Application to Crude Plant Extracts. ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: The Strategic Application of H Acid in the Synthesis of Azo Dyes

Abstract H acid, chemically known as 8-amino-1-naphthol-3,6-disulfonic acid, stands as a cornerstone intermediate in the synthesis of a vast array of azo dyes.[1][2] Its unique molecular architecture, featuring both an a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

H acid, chemically known as 8-amino-1-naphthol-3,6-disulfonic acid, stands as a cornerstone intermediate in the synthesis of a vast array of azo dyes.[1][2] Its unique molecular architecture, featuring both an amino and a hydroxyl group on a naphthalene disulfonic acid backbone, imparts a remarkable pH-dependent reactivity. This characteristic allows for selective coupling with diazonium salts, enabling the synthesis of monoazo and disazo dyes with a wide spectrum of colors and functional properties.[1] This guide provides an in-depth exploration of the chemical principles governing the use of H acid, detailed experimental protocols for the synthesis of distinct dye classes, and an overview of their characterization and industrial applications. It is intended for researchers and professionals in dye chemistry, materials science, and drug development who seek to leverage the versatility of this critical synthetic precursor.

The Unique Chemical Profile of H Acid

H acid (CAS 90-20-0) is one of the most important naphthalene-based intermediates in the dye manufacturing industry.[1][2] Its significance stems from its bifunctional nature, containing both an electron-donating amino (-NH₂) group and a hydroxyl (-OH) group, which serve as active sites for azo coupling reactions.[1] Furthermore, the two sulfonic acid (-SO₃H) groups confer excellent water solubility upon the resulting dyes, a crucial property for their application in aqueous dyeing processes for textiles like wool, silk, and cotton.[1][2][3]

The key to H acid's versatility lies in the differential reactivity of the positions ortho to the amino and hydroxyl groups, which can be precisely controlled by adjusting the pH of the reaction medium. This allows for a stepwise coupling process, making H acid an ideal component for creating complex disazo dyes.[1]

The Core Chemistry: Diazotization and Azo Coupling

The synthesis of azo dyes is a classic two-step process: diazotization followed by azo coupling.[4][5]

2.1. Step 1: Diazotization

Diazotization is the conversion of a primary aromatic amine (Ar-NH₂) into a diazonium salt (Ar-N₂⁺).[6] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5]

Mechanism Insight: The reaction involves the formation of the highly electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic nitrogen of the amine. Subsequent proton transfers and elimination of water yield the aryldiazonium ion.[5]

Causality of Experimental Conditions:

  • Temperature: The reaction is performed at low temperatures (0–5 °C).[7] This is critical because diazonium salts are thermally unstable and can decompose at higher temperatures, releasing nitrogen gas and forming unwanted phenolic byproducts, which would reduce the final dye yield.[4][5]

  • Acidity: A strong acidic medium is necessary to generate the nitrous acid required for the reaction.[8][9]

2.2. Step 2: Azo Coupling with H Acid: A Tale of Two pHs

The azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium ion acts as a weak electrophile, attacking the electron-rich naphthalene ring of H acid (the coupling component).[10][11][12] The true ingenuity in using H acid is realized through pH control.

  • Acidic Coupling (pH 4-6): In a mildly acidic medium, the amino group (-NH₂) is the primary activating group. The coupling reaction occurs at the carbon atom ortho to the amino group. The hydroxyl group is less activated under these conditions.

  • Alkaline Coupling (pH 8-10): In an alkaline medium, the hydroxyl group is deprotonated to form a highly activating phenoxide ion (-O⁻). This makes the phenoxide the dominant directing group, and coupling occurs at the carbon atom ortho to it.[10] This reactivity is significantly stronger than that of the amino group, allowing for a second, distinct coupling event on a monoazo dye previously formed under acidic conditions.

This pH-mediated selectivity is the foundation for synthesizing a diverse range of dyes, from simple monoazo structures to complex, multi-chromophore disazo dyes, all from the same versatile intermediate.[1]

G cluster_0 Diazotization (0-5 °C, HCl) cluster_1 Azo Coupling AromaticAmine Aromatic Amine (Ar-NH₂) DiazoniumSalt Diazonium Salt (Ar-N₂⁺) AromaticAmine->DiazoniumSalt NaNO₂ H_Acid H Acid DiazoniumSalt->H_Acid pH 4-6 (Acidic) MonoazoDye Monoazo Dye (Acid Coupled) H_Acid->MonoazoDye Coupling ortho to -NH₂ DisazoDye Disazo Dye (Alkaline Coupled) MonoazoDye->DisazoDye pH 8-10 (Alkaline) DiazoniumSalt2 Second Diazonium Salt (Ar'-N₂⁺) DiazoniumSalt2->MonoazoDye

Caption: pH-dependent azo coupling workflow using H acid.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures should be conducted in a well-ventilated fume hood. Diazonium salts can be explosive when dry; never isolate them unless specifically required and handled by experienced personnel.

Protocol 1: Synthesis of Acid Red 1 (A Monoazo Dye)

This protocol describes the synthesis of a monoazo dye via the coupling of diazotized sulfanilic acid with H acid under acidic conditions.

Materials:

  • Sulfanilic acid: 1.73 g (0.01 mol)

  • Sodium carbonate (Na₂CO₃): 0.53 g (0.005 mol)

  • Sodium nitrite (NaNO₂): 0.70 g (0.01 mol)

  • Concentrated Hydrochloric Acid (HCl)

  • H acid: 3.41 g (0.01 mol)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

  • Diazotization of Sulfanilic Acid: a. In a 250 mL beaker, dissolve 1.73 g of sulfanilic acid and 0.53 g of sodium carbonate in 50 mL of water. Warm gently if necessary to achieve a clear solution, then cool to room temperature. b. In a separate beaker, dissolve 0.70 g of sodium nitrite in 10 mL of water. c. Add the sodium nitrite solution to the sulfanilic acid solution and cool the mixture to 0-5 °C in an ice bath with constant stirring. d. Slowly add 2.5 mL of concentrated HCl dropwise, ensuring the temperature does not exceed 5 °C. A fine white precipitate of the diazonium salt should form. e. Maintain stirring at 0-5 °C for 15 minutes to ensure complete diazotization. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue-black).

  • Azo Coupling (Acidic): a. In a 500 mL beaker, dissolve 3.41 g of H acid in 100 mL of water, adding 10% NaOH solution dropwise until the H acid dissolves and the solution is faintly alkaline (pH ~8). b. Cool this H acid solution to 5 °C in an ice bath. c. Slowly add the cold diazonium salt suspension from step 1e to the H acid solution over 15-20 minutes with vigorous stirring. d. Maintain a temperature below 10 °C throughout the addition. The solution should turn a deep red color. e. Continue stirring for 30-45 minutes in the ice bath. The pH should remain slightly acidic to neutral.

  • Isolation and Purification: a. "Salt out" the dye by adding approximately 20 g of NaCl to the reaction mixture and stirring until it dissolves. b. Allow the mixture to stand in the ice bath for 30 minutes to facilitate precipitation. c. Collect the precipitated dye by vacuum filtration using a Büchner funnel. d. Wash the filter cake with a small amount of cold saturated NaCl solution. e. Dry the product in an oven at 60-70 °C.

Protocol 2: Synthesis of a Disazo Dye (Sequential Coupling)

This protocol demonstrates the stepwise synthesis of a black disazo dye by first coupling under acidic conditions, followed by a second coupling under alkaline conditions.

Procedure:

  • First Coupling (Acidic): a. Prepare a diazonium salt from a primary aromatic amine (e.g., aniline, 0.01 mol) following the diazotization procedure in Protocol 1 (steps 1a-1e). b. Prepare a solution of H acid (3.41 g, 0.01 mol) as described in Protocol 1 (step 2a). c. Perform the first coupling by adding the aniline-derived diazonium salt to the H acid solution under acidic to neutral conditions (pH 5-6), as detailed in Protocol 1 (steps 2c-2e). This will form a red monoazo intermediate.

  • Second Coupling (Alkaline): a. Prepare a second, different diazonium salt (e.g., from p-nitroaniline, 1.38 g, 0.01 mol) using the same diazotization method. b. Take the solution containing the red monoazo intermediate from step 1c and add sodium carbonate solution (10% w/v) to raise the pH to 8-9. Ensure the temperature is maintained below 10 °C. c. Slowly add the second diazonium salt (from p-nitroaniline) to this alkaline solution with vigorous stirring. d. A color change from red to a deep blue or black should be observed as the second coupling occurs. e. Continue stirring for 1-2 hours, maintaining the alkaline pH and low temperature.

  • Isolation and Purification: a. Isolate the final disazo dye by salting out with NaCl and performing vacuum filtration, as described in Protocol 1 (steps 3a-3e).

Summary of Reaction Parameters
ParameterProtocol 1: Acid Red 1 (Monoazo)Protocol 2: Disazo DyeCausality/Justification
Diazotization Temp. 0–5 °C0–5 °CPrevents decomposition of unstable diazonium salt.[4][5]
Coupling 1 pH ~5-6 (Acidic)~5-6 (Acidic)Directs coupling ortho to the -NH₂ group of H acid.
Coupling 2 pH N/A~8-9 (Alkaline)Activates the -OH group (as -O⁻) for a second coupling.[10]
Coupling Temp. < 10 °C< 10 °CEnsures stability of the diazonium salt and controls reaction rate.
Expected Color RedBlue/BlackThe extended conjugation in disazo dyes leads to a bathochromic (deepening of color) shift.

Characterization and Quality Control

To ensure the successful synthesis and purity of the H acid-based dyes, the following analytical techniques are indispensable:

  • UV-Visible Spectroscopy: Used to determine the wavelength of maximum absorbance (λ_max) of the dye, which is directly related to its color. The absorption spectrum of a disazo dye will be significantly different from its monoazo intermediate.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. Look for characteristic peaks for the azo bond (-N=N-), hydroxyl (-OH), amino (-NH₂), and sulfonate (-SO₃) groups.

  • Thin-Layer Chromatography (TLC): A rapid and effective method to assess the purity of the product and monitor the reaction's progress by comparing the product spot with those of the starting materials.

Applications of H Acid-Derived Dyes

The structural features imparted by H acid lead to dyes with specific affinities for various substrates.

  • Acid Dyes: The presence of sulfonic acid groups makes these dyes anionic and ideal for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon, through ionic interactions. They are known for their excellent color fastness.[1][2]

  • Direct Dyes: These dyes, often larger disazo structures, have a high affinity for cellulosic fibers like cotton and can be applied directly from an aqueous solution.[1]

  • Reactive Dyes: H acid can be incorporated into reactive dye structures (e.g., those containing a triazine ring). These dyes form covalent bonds with the fiber (like cotton), resulting in exceptional wash fastness.[1]

Conclusion

H acid is far more than a simple chemical intermediate; it is a strategic building block that enables a high degree of molecular control in azo dye synthesis.[1] Its unique pH-dependent dual reactivity allows chemists to construct a vast portfolio of dyes with tailored colors and properties. A thorough understanding of the underlying principles of diazotization and, critically, the pH-controlled coupling mechanism is essential for any researcher aiming to innovate in the field of synthetic colorants. The protocols and insights provided herein serve as a robust foundation for the reliable and reproducible synthesis of H acid-based azo dyes.

References

  • Mastering Azo Dye Synthesis: The Crucial Role of H Acid. (n.d.).
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Publishing.
  • Yıldız, E., & Boztepe, H. (2002). Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry. Turkish Journal of Chemistry. Retrieved from [Link]

  • Diener, H., & Zollinger, H. (1986). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry. Retrieved from [Link]

  • Al-Rubaie, L. A., & Mhessn, R. J. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Journal of Physics: Conference Series. Retrieved from [Link]

  • Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. (2024). Journal of Chemical Education. Retrieved from [Link]

  • Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. (2023). JoVE. Retrieved from [Link]

  • pH Measurements in the Dye Synthesis of Azo Dyes. (n.d.). Knick International. Retrieved from [Link]

  • Azo Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Azo dye. (n.d.). Wikipedia. Retrieved from [Link]

  • Azo coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid as a pH Indicator

Introduction: Unveiling the Potential of a Versatile Naphthalenic Dye 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the scientific community as H-acid, is a highly functionalized aromatic compound w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Naphthalenic Dye

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the scientific community as H-acid, is a highly functionalized aromatic compound with a rich history as a crucial intermediate in the synthesis of azo dyes.[1] Its molecular structure, featuring both an amino and a hydroxyl group alongside two sulfonic acid moieties, imparts a high degree of water solubility and a fascinating pH-dependent chromophoric system.[1] This inherent pH sensitivity allows H-acid to serve as a versatile and effective pH indicator for various analytical applications, including acid-base titrations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid as a reliable pH indicator.

The utility of a pH indicator is rooted in its ability to exist in at least two different colored forms, a protonated (HIn) and a deprotonated (In⁻) state, which are in equilibrium. This equilibrium is, in accordance with Le Châtelier's principle, sensitive to the concentration of hydrogen ions (H⁺) in the solution. A shift in pH will favor either the protonated or deprotonated form, leading to a distinct and observable color change. The pH at which the concentrations of the acidic and basic forms are equal is defined by the indicator's pKa value.

While a predicted pKa value for one of the highly acidic sulfonic acid groups of H-acid is around -0.95, this is not pertinent to its function as a visual pH indicator.[2] The color changes of interest arise from the protonation and deprotonation of the amino and hydroxyl groups. Spectrophotometric analysis of H-acid across a range of pH values reveals significant shifts in its UV-Visible absorption spectrum, suggesting the presence of multiple equilibria and, consequently, more than one pH transition range. Specifically, distinct spectral profiles are observed at pH values below 3, around 5, and above 10, indicating at least two separate protonation/deprotonation events that result in a change in the molecule's electronic structure and perceived color.

Physicochemical Properties and pH-Dependent Behavior

A thorough understanding of the physicochemical properties of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is paramount for its effective application as a pH indicator.

PropertyValueSource
Molecular Formula C₁₀H₉NO₇S₂
Molar Mass 319.31 g/mol
Appearance Grey to brown powder
Solubility Generally soluble in water

The observed color changes of H-acid are a direct consequence of the protonation state of its amino and hydroxyl functional groups. The equilibrium between the protonated and deprotonated forms dictates the electronic conjugation of the naphthalene ring system, which in turn governs the wavelengths of light absorbed and reflected.

Based on spectrophotometric data and qualitative descriptions, H-acid exhibits at least two distinct pH transition ranges:

pH Range (Inferred)Color of Acidic FormColor of Basic Form
~ pH 3.0 - 5.0Colorless/Very PaleFaintly Colored (Specific hue to be determined by user)
~ pH 9.0 - 11.0Reddish with Blue FluorescenceRed-Purple

The transition in the acidic range is more subtle and may be best observed spectrophotometrically, while the transition in the alkaline range provides a more distinct visual endpoint for titrations. The description of the acid salt possessing a "red fluorescence with microstrip blue" which transitions to a "red-purple color after adding alkali" points to a clear visual change in the basic pH range.[3]

Experimental Protocols

Protocol 1: Preparation of 0.1% (w/v) H-Acid Indicator Solution

This protocol details the preparation of a stock solution of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid suitable for use as a pH indicator. A 0.1% (w/v) concentration is a common starting point for organic dye indicators and provides sufficient color intensity for visual endpoint determination.

Materials:

  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) powder

  • Deionized water

  • Ethanol (95% or greater)

  • 100 mL volumetric flask

  • Analytical balance

  • Spatula and weighing paper

  • Magnetic stirrer and stir bar (optional)

  • Storage bottle (amber glass recommended)

Procedure:

  • Weighing the H-acid: Accurately weigh 0.1 g of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid powder using an analytical balance.

  • Initial Dissolution: Transfer the weighed powder into a 100 mL volumetric flask. Add approximately 50 mL of deionized water to the flask.

  • Facilitating Dissolution: Gently swirl the flask to dissolve the powder. If necessary, use a magnetic stirrer at a low speed to aid dissolution. The sulfonic acid groups promote water solubility.

  • Addition of Ethanol: Once the H-acid is fully dissolved, add 20 mL of ethanol to the solution. Ethanol can help to ensure the indicator remains in solution, especially during titrations where the solvent composition may change.

  • Dilution to Final Volume: Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Homogenization and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the prepared indicator solution to a clearly labeled amber glass bottle for storage to protect it from light. The solution should be stable for several weeks when stored properly.

Protocol 2: Spectrophotometric Characterization of H-Acid Indicator

This protocol outlines the steps to determine the pKa value(s) and the precise pH transition range(s) of the prepared H-acid indicator solution using a UV-Vis spectrophotometer.

Materials:

  • Prepared 0.1% (w/v) H-acid indicator solution

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • A series of buffer solutions with known pH values (e.g., from pH 2 to 12 in 0.5 or 1.0 unit increments)

  • pH meter

  • Pipettes

Procedure:

  • Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the H-acid indicator solution to a fixed volume of the buffer. The final concentration of the indicator should be low enough to ensure that the absorbance readings are within the linear range of the spectrophotometer (typically below 1.5 AU).

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that covers the visible and near-UV regions (e.g., 300-700 nm). Use the corresponding buffer solution without the indicator as a blank to zero the instrument.

  • Data Acquisition: Record the absorbance spectrum of each sample solution from pH 2 to 12.

  • Data Analysis:

    • Plot the absorbance spectra for all pH values on a single graph.

    • Identify the wavelengths of maximum absorbance (λmax) for the acidic and basic forms of the indicator.

    • Plot the absorbance at the λmax of the basic form as a function of pH. This will generate a sigmoidal curve.

    • The pKa is the pH at the midpoint of the vertical section of the sigmoidal curve.

    • The pH transition range is the range of pH values over which the most significant change in absorbance (and thus color) occurs.

Protocol 3: Acid-Base Titration Using H-Acid Indicator

This protocol provides a step-by-step guide for performing a standard acid-base titration using the prepared H-acid indicator solution. This example describes the titration of a strong acid (HCl) with a strong base (NaOH).

Materials:

  • Prepared 0.1% (w/v) H-acid indicator solution

  • Standardized solution of sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Solution of hydrochloric acid (HCl) of unknown concentration

  • Burette (50 mL)

  • Pipette (25 mL) and pipette bulb

  • Erlenmeyer flask (250 mL)

  • Burette clamp and stand

  • White tile or paper

Procedure:

  • Burette Preparation: Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial volume of the NaOH solution.

  • Analyte Preparation: Pipette 25.0 mL of the HCl solution of unknown concentration into a 250 mL Erlenmeyer flask. Add approximately 50 mL of deionized water to increase the volume, making the endpoint easier to visualize.

  • Indicator Addition: Add 3-4 drops of the H-acid indicator solution to the HCl solution in the Erlenmeyer flask. The solution should exhibit the color of the acidic form of the indicator.

  • Titration: Place the Erlenmeyer flask on a white tile under the burette to make the color change more apparent. Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask.

  • Endpoint Determination: As the NaOH is added, the color of the basic form of the indicator will appear at the point of addition and then disappear upon swirling. As the endpoint is approached, the color will persist for longer periods. The endpoint is reached when the first permanent color change to the basic form of the indicator is observed throughout the solution.

  • Volume Recording and Calculation: Record the final volume of the NaOH solution in the burette. Calculate the volume of NaOH added by subtracting the initial volume from the final volume. Use the following equation to calculate the concentration of the HCl solution: M_acid × V_acid = M_base × V_base

  • Repeatability: Repeat the titration at least two more times to ensure the results are consistent and reliable.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and the experimental process, the following diagrams are provided.

G cluster_equilibrium pH-Dependent Equilibrium of H-Acid HIn Protonated Form (Acidic Color) In- Deprotonated Form (Basic Color) HIn->In- + OH⁻ - H₂O In-->HIn + H⁺ G cluster_workflow Titration Workflow prep 1. Prepare Analyte (Acid + H-Acid Indicator) titrate 2. Add Titrant (Base) from Burette prep->titrate observe 3. Observe for Permanent Color Change titrate->observe observe->titrate Color Fades endpoint 4. Endpoint Reached observe->endpoint Color Persists calculate 5. Record Volume and Calculate Concentration endpoint->calculate

Caption: A streamlined workflow for performing an acid-base titration using H-acid as the indicator.

Potential Interferences and Limitations

While 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a robust indicator, researchers should be aware of potential limitations and interferences:

  • High Ionic Strength: In solutions with very high salt concentrations, the activity of the hydrogen ions can be affected, which may cause a slight shift in the effective pKa of the indicator.

  • Presence of Strong Oxidizing or Reducing Agents: The chemical structure of H-acid, like many organic dyes, can be susceptible to degradation in the presence of strong oxidizing or reducing agents, leading to a fading or irreversible change in color.

  • Temperature Effects: The pKa of an indicator can be temperature-dependent. For highly accurate work, titrations should be performed at a constant and recorded temperature.

  • Solvent Effects: The presence of high concentrations of organic solvents can alter the polarity of the medium, which can influence the pKa of the indicator and its color transition.

Conclusion

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid presents itself as a valuable and versatile pH indicator with at least two distinct and useful transition ranges. Its high water solubility and observable color changes make it a suitable candidate for a range of acid-base titrations and other analytical applications where pH determination is critical. By following the detailed protocols outlined in these application notes, researchers can effectively prepare, characterize, and utilize H-acid as a reliable tool in their analytical workflows. Further investigation into its precise pKa values in various solvent systems and a comprehensive study of potential interferences will undoubtedly expand its applicability in chemical analysis and drug development.

References

  • ChemBK. (n.d.). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • World of Molecules. (2013, May 29). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

Sources

Method

analytical methods for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid detection

An Application Guide to the Analytical Determination of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-Acid) Introduction: The Analytical Imperative for H-Acid 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Determination of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-Acid)

Introduction: The Analytical Imperative for H-Acid

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, is a pivotal intermediate in the synthesis of a wide array of azo dyes and certain pharmaceuticals.[1][2][3] Its molecular structure, featuring a naphthalene core substituted with amino, hydroxyl, and sulfonic acid groups, imparts unique chemical properties that make it a versatile precursor.[1][4] The sulfonic acid moieties, in particular, enhance its water solubility, a critical factor in its industrial applications and its environmental fate.[4]

The accurate quantification of H-acid is crucial across its lifecycle. In manufacturing, robust analytical methods are essential for quality control, ensuring the purity of the intermediate and the quality of the final product.[5] Environmentally, H-acid is a known component of industrial effluents from dye manufacturing units.[2][6][7] Its presence in wastewater contributes to high chemical oxygen demand (COD) and coloration, making it a target for environmental monitoring and remediation process validation.[8]

This guide provides detailed application notes and validated protocols for the two most common and accessible analytical methods for H-acid detection: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The methodologies are presented with a focus on the underlying principles, experimental rationale, and practical implementation for researchers in quality control and environmental science.

Part 1: High-Performance Liquid Chromatography (HPLC) for Specific and Sensitive Quantification

High-Performance Liquid Chromatography is the premier technique for the analysis of H-acid, especially in complex matrices or when differentiation from structurally similar impurities, such as its precursor Koch acid, is required.[5] The method's high resolution and sensitivity make it the gold standard for regulatory compliance and process validation.

Principle of Analysis: Reversed-Phase Chromatography

The most effective HPLC mode for H-acid is Reversed-Phase (RP) HPLC.[5] In this technique, the stationary phase (the column packing) is nonpolar (e.g., octadecylsilane, C18), while the mobile phase (the solvent) is polar. H-acid, being a highly polar molecule due to its multiple ionizable groups, has a low affinity for the nonpolar stationary phase and would typically elute very quickly.[9]

The key to a successful separation is precise control of the mobile phase pH. By adding an acidifier like phosphoric or formic acid, the ionization of the sulfonic acid and amino groups on the H-acid molecule is suppressed.[10][11] This suppression increases the molecule's overall hydrophobicity, promoting greater interaction with the stationary phase, leading to longer retention times and significantly improved peak shape. Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD), as the naphthalene ring system is a strong chromophore.[5]

Workflow for RP-HPLC Analysis of H-Acid

Caption: General workflow for H-acid analysis using RP-HPLC.

Detailed Protocol: RP-HPLC Method for H-Acid

This protocol is adapted from established methods for the analysis of H-acid and related naphthalene sulfonic acids.[5][10][11]

1. Instrumentation and Consumables

  • HPLC system with a gradient or isocratic pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Standards

  • H-acid reference standard (purity ≥ 98%).

  • Acetonitrile (ACN), HPLC grade.

  • Orthophosphoric acid (H₃PO₄), analytical grade.

  • Deionized water, filtered through a 0.22 µm membrane.

3. Chromatographic Conditions

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 20:80 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or a wavelength determined from the UV absorption spectrum of H-acid).[5]

  • Run Time: Approximately 10-15 minutes (ensure H-acid elutes with good separation, e.g., around 5-6 minutes).[12]

4. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of 0.1% phosphoric acid in water, add 1 mL of concentrated H₃PO₄ to 999 mL of deionized water and mix thoroughly. Filter through a 0.45 µm membrane.

  • Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of H-acid reference standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 mg/L) by serially diluting the stock solution with the mobile phase.

5. Sample Preparation

  • For Pure Substances/Pharmaceuticals: Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • For Wastewater: See Part 3 for detailed sample pre-treatment protocols. A simple approach for less complex samples is to centrifuge, dilute the supernatant with the mobile phase, and filter.

6. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in sequence, from lowest to highest concentration.

  • Construct a calibration curve by plotting the peak area of H-acid against its concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of H-acid in the samples by interpolating their peak areas from the calibration curve.

Method Validation and Performance Characteristics

A validated analytical method provides documented evidence of its reliability.[13][14] Key validation parameters, as recommended by ICH guidelines, should be assessed.[15]

Parameter Typical Acceptance Criteria Purpose
Specificity The analyte peak is free of interference from excipients, impurities, or degradation products. Peak purity should be confirmed with a DAD.[13]Ensures the signal measured is only from H-acid.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[15]Confirms a proportional relationship between signal and concentration.
Range The interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.Defines the usable concentration limits of the method.
Accuracy 80-120% recovery of the analyte spiked into a blank matrix at three concentration levels.[13]Measures the closeness of the experimental value to the true value.
Precision (RSD) Repeatability (intra-day): RSD ≤ 2%. Intermediate Precision (inter-day, inter-analyst): RSD ≤ 3%.[14]Measures the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[13]The lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[13]The lowest concentration that can be accurately quantified.
Robustness Method performance is unaffected by small, deliberate variations in parameters (e.g., pH, mobile phase composition, temperature).[15]Demonstrates the method's reliability during normal use.

Part 2: UV-Visible Spectrophotometry for Rapid Screening

UV-Visible spectrophotometry is a rapid and cost-effective method for quantifying H-acid in simple, transparent solutions where interfering substances are minimal. It relies on the principle that H-acid absorbs light in the UV region of the electromagnetic spectrum.

Principle of Analysis: Beer-Lambert Law

The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. H-acid's aromatic naphthalene structure contains π-electrons that absorb UV radiation, making it suitable for this technique.[3] The analysis involves measuring the absorbance of a sample at the wavelength of maximum absorbance (λmax) and relating it to concentration via a pre-established calibration curve.

Workflow for UV-Visible Spectrophotometric Analysis

Caption: General workflow for H-acid analysis using UV-Vis Spectrophotometry.

Detailed Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Consumables

  • UV-Visible Spectrophotometer (double or single beam).

  • Matched quartz cuvettes (1 cm path length).

2. Reagents and Standards

  • H-acid reference standard (purity ≥ 98%).

  • Solvent: Deionized water or a suitable buffer (e.g., phosphate buffer, pH 7). The pH can influence the spectrum, so consistency is key.[4]

3. Procedure

  • Preparation of Solutions:

    • Prepare a 500 mg/L stock solution of H-acid in the chosen solvent.

    • Prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25 mg/L) by diluting the stock solution.

  • Determination of λmax:

    • Fill a cuvette with a mid-range standard (e.g., 15 mg/L).

    • Scan the spectrum from 400 nm down to 200 nm to identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard.

    • Plot a graph of absorbance versus concentration.

  • Sample Measurement:

    • Dilute the unknown sample so its absorbance falls within the range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve's linear regression equation (y = mx + c).

    • Multiply the result by the dilution factor to find the concentration in the original sample.

Part 3: Analysis in Complex Matrices: Wastewater Treatment

Industrial wastewater containing H-acid presents a significant analytical challenge due to the presence of numerous interfering substances, including other dye intermediates, salts, and degradation byproducts.[6][7] Direct injection into an HPLC system or direct measurement by UV-Vis is often impossible. Therefore, a robust sample preparation step is mandatory to isolate H-acid and remove interferences.

Workflow for Wastewater Sample Preparation

Caption: Sample preparation workflow for H-acid in wastewater using SPE.

Protocol: Solid-Phase Extraction (SPE) for H-Acid

This is a generalized protocol; the specific SPE cartridge type (e.g., polymeric reversed-phase, ion-exchange) and solvents should be optimized based on the wastewater characteristics.

1. Materials

  • SPE cartridges (e.g., polymeric reversed-phase like Oasis HLB).

  • SPE vacuum manifold.

  • Solvents: Methanol (for conditioning and elution), deionized water (for equilibration and washing), acid/base for pH adjustment.

2. Procedure

  • Sample Pre-treatment: Filter the raw wastewater sample through a 0.45 µm filter to remove particulate matter. Adjust the pH of the filtrate as recommended for the chosen SPE sorbent.

  • Cartridge Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water to activate the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Pass a known volume (e.g., 10-50 mL) of the pre-treated sample through the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). H-acid will be retained on the sorbent.

  • Washing: Pass 5 mL of deionized water (or a weak organic wash) through the cartridge to remove salts and highly polar interferences that were not retained.

  • Elution: Place a clean collection tube under the cartridge. Elute the retained H-acid with a small volume (e.g., 2-5 mL) of a strong solvent, such as methanol or acetonitrile.

  • Final Preparation: The eluate can be evaporated and reconstituted in the HPLC mobile phase or injected directly if the elution solvent is compatible with the mobile phase.

This clean-up procedure significantly reduces matrix effects, protects the HPLC column, and allows for more accurate and reliable quantification of H-acid in challenging environmental samples.

References

  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • Bokhari, S.A.R., Khan, R.R.M., & Tahir, M.S. (2016). Synthesis, characterization and RP-HPLC method development and validation for simultaneous determination of Koch acid and H acid. Journal of the Chemical Society of Pakistan, 38(3), 469-478.
  • Zheng, P., Liu, W. L., & Xu, Z. N. (2005). [Extraction and stripping of H acid and DSD acid wastewater]. Huan jing ke xue= Huanjing kexue, 26(3), 99-102.
  • ResearchGate. (2016). Synthesis, Characterization and RP-HPLC Method Development and Validation for Simultaneous Determination of Koch Acid and H Acid. Retrieved from [Link]

  • Patel, K. R., & Shah, N. K. (2015). Performance Evolution of Zero Effluent Discharge System for H-Acid Manufacturing Unit. International Journal of Innovative Research in Science, Engineering and Technology, 4(7).
  • WorldOfChemicals. (2013). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent advances in treatment technology of wastewater containing H‐acid: a mini‐review. Journal of Chemical Technology & Biotechnology.
  • SIELC Technologies. (n.d.). Separation of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-5-hydroxy-6-(phenylazo)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Process flow of H‐acid wastewater treatment. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of H acid (5.56 min) and Koch acid (7.27 min) (Standard and Sample). Retrieved from [Link]

  • Luo, L., et al. (2018). Research on the pH of Discharged Acidic Wastewater and its Mathematical Model of Turbulence. Nature Environment and Pollution Technology, 17(2).
  • Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II.
  • SIELC Technologies. (2018). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • Guideline, Q. (2001). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT's conference on.
  • A Practical Guide to Analytical Method Validation. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the HPLC Analysis of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Introduction: The Analytical Significance of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-Acid) 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, is a pivotal intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Significance of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-Acid)

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, is a pivotal intermediate in the synthesis of a wide array of azo dyes and certain pharmaceutical compounds.[1] Its chemical structure, featuring both amino and hydroxyl groups on a naphthalenedisulfonic acid backbone, imparts unique chromophoric properties and reactivity. The purity of H-acid is paramount, as impurities can significantly impact the quality, yield, and safety of the final products. Therefore, a robust and reliable analytical method for the quantification of H-acid and the profiling of its impurities is essential for quality control in manufacturing processes.

This application note provides a comprehensive guide to the analysis of H-acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis detection. The methodologies detailed herein are designed to be precise, accurate, and specific, aligning with the principles of analytical method validation as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Chemical Properties and Chromatographic Behavior of H-Acid

H-acid is a highly polar and water-soluble compound due to the presence of two sulfonic acid groups, an amino group, and a hydroxyl group.[5] These functional groups can ionize depending on the pH of the solution, which is a critical consideration for developing a successful HPLC separation. In reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, highly polar analytes like H-acid tend to have weak retention and elute quickly.

To achieve adequate retention and resolution of H-acid from its potential impurities, several chromatographic strategies can be employed:

  • Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase suppresses the ionization of the sulfonic acid groups, reducing the polarity of the H-acid molecule and increasing its interaction with the nonpolar stationary phase.

  • Ion-Pair Chromatography: For highly polar compounds that are difficult to retain even with an acidified mobile phase, ion-pair chromatography can be utilized. This technique involves adding an ion-pairing reagent (e.g., a quaternary ammonium salt for an acidic analyte) to the mobile phase. The ion-pairing reagent forms a neutral complex with the charged analyte, which has greater affinity for the stationary phase, thereby increasing retention.

HPLC Method for the Analysis of H-Acid and its Primary Impurity, Koch Acid

This section details a validated RP-HPLC method for the simultaneous determination of H-acid and its immediate precursor, 1-amino-naphthalene-3,6,8-trisulfonic acid (Koch acid), which is a common process-related impurity.[1]

Chromatographic Conditions
ParameterSpecification
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase A 0.1 M Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-Vis at 254 nm
Injection Volume 20 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
105050
155050
20955
25955
Rationale for Method Parameters
  • Column: A C18 column is a standard choice for reversed-phase chromatography, providing a good balance of hydrophobicity for retaining a moderately polar compound like H-acid, especially with an appropriate mobile phase.

  • Mobile Phase: The use of an ammonium acetate buffer helps to control the pH and provides counter-ions that can interact with the sulfonic acid groups, aiding in consistent retention. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution is employed to effectively separate H-acid from earlier eluting, more polar impurities, and later eluting, less polar impurities, including its precursor Koch acid. The gradient starts with a high aqueous content to retain the polar analytes and gradually increases the organic content to elute the more retained compounds.

  • Detection Wavelength: Based on the UV-Vis spectrum of H-acid, a detection wavelength of 254 nm provides good sensitivity for both H-acid and related aromatic impurities.[1] A photodiode array (PDA) detector is recommended to obtain spectral information for peak identification and purity assessment.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (H-Acid and Koch Acid):

    • Accurately weigh approximately 10 mg of H-acid reference standard and 10 mg of Koch acid reference standard into separate 100 mL volumetric flasks.

    • Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Working Standard Solution:

    • Pipette 5.0 mL of each stock solution into a 50 mL volumetric flask and dilute to volume with the 50:50 water/acetonitrile mixture. This will result in a concentration of approximately 10 µg/mL for each analyte.

  • Sample Preparation:

    • Accurately weigh an amount of the H-acid sample expected to contain approximately 10 mg of H-acid into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

Caption: HPLC analysis workflow from preparation to reporting.

Impurity Profiling

The manufacturing process of H-acid involves several steps, including sulfonation, nitration, reduction, and alkali fusion. Each of these steps can introduce potential impurities into the final product. A robust HPLC method should be able to separate H-acid from these process-related impurities and any degradation products.

Potential Impurities in H-Acid:

  • Starting Materials: Unreacted naphthalene and its derivatives.

  • Intermediates: Koch acid (1-amino-naphthalene-3,6,8-trisulfonic acid) and other isomeric naphthalenedisulfonic acids.

  • By-products: Di- and poly-sulfonated naphthalenes, nitronaphthalenes, and products of incomplete reduction or alkali fusion.

  • Degradation Products: Oxidized forms of H-acid or other unstable intermediates.

The use of a photodiode array (PDA) detector is highly recommended for impurity profiling. A PDA detector can acquire the entire UV-Vis spectrum for each eluting peak, which can be used to:

  • Assess Peak Purity: By comparing the spectra across a single peak, co-eluting impurities can be detected.

  • Tentatively Identify Impurities: The UV spectrum of an unknown impurity can be compared to a library of known spectra or used to infer structural information.

  • Develop a More Specific Method: If co-elution is observed, the spectral information can guide the modification of the mobile phase or gradient to improve resolution.

For definitive identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[6][7][8]

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3][4] The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Caption: Key parameters for HPLC method validation.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid and the profiling of its impurities. By understanding the chemical properties of the analyte and applying sound chromatographic principles, a specific, accurate, and precise method can be developed and validated. Adherence to the protocols and validation guidelines presented here will ensure the generation of high-quality data for the quality control of this important chemical intermediate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bokhari, S. A. R., Khan, R. R. M., & Tahir, M. S. (2016). Synthesis, characterization and RP-HPLC method development and validation for simultaneous determination of Koch acid and H acid. Journal of the Chemical Society of Pakistan, 38(3), 469-478. [Link]

  • Wang, Y., et al. (2020). Two-dimensional liquid chromatography coupled to mass spectrometry for impurity analysis of dye-conjugated oligonucleotides. Journal of Chromatography A, 1610, 460565. [Link]

  • ResearchGate. (2016). Synthesis, Characterization and RP-HPLC Method Development and Validation for Simultaneous Determination of Koch Acid and H Acid. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • Slideshare. Q2R1.pptx. [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). [Link]

  • PubChem. 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate. [Link]

  • ChemBK. 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. [Link]

  • World of Chemicals. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. [Link]

  • PubChem. 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid. [Link]

  • SpectraBase. 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, monosodium salt, sesquihydrate. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • Solubility of Things. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. [Link]

Sources

Method

Illuminating Cellular Landscapes: A Guide to Fluorescence Microscopy Using H Acid

Introduction: Unveiling the Potential of a Classic Dye in Modern Microscopy For decades, 1-amino-8-naphthol-3,6-disulfonic acid, commonly known as H acid, has been a cornerstone in the synthesis of a vast array of azo dy...

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

Introduction: Unveiling the Potential of a Classic Dye in Modern Microscopy

For decades, 1-amino-8-naphthol-3,6-disulfonic acid, commonly known as H acid, has been a cornerstone in the synthesis of a vast array of azo dyes. Its rigid naphthalene core and ionizable functional groups have made it a versatile building block in the world of color chemistry. However, beyond its traditional role, the inherent fluorescence of the H acid molecule presents an untapped potential for biological imaging. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on harnessing the fluorescent properties of H acid for cellular microscopy.

While not a conventional fluorophore, theoretical studies suggest that the unique electronic structure of H acid can be harnessed for fluorescence applications. Its fluorescence is predicted to be sensitive to its local environment, including the presence of metal ions, which can lead to fluorescence quenching. This property opens up possibilities for using H acid not just as a structural stain, but potentially as a sensor for specific intracellular components.

This document provides a foundational understanding of H acid's properties, a generalized protocol for its use in fluorescence microscopy, and the rationale behind the experimental design to empower researchers to explore its utility in their specific applications.

Scientific Principles: Understanding the Fluorescence of H Acid

H acid's fluorescence originates from its naphthalenic ring system. The delocalized π-electrons in the aromatic rings can be excited by absorbing photons of a specific wavelength. Upon returning to the ground state, these electrons can release the absorbed energy as fluorescent light. The amino and hydroxyl groups on the naphthalene ring act as auxochromes, influencing the spectral properties of the molecule.

The two sulfonic acid groups impart a strong negative charge to the H acid molecule at physiological pH. This has significant implications for its application in cellular imaging:

  • Cell Permeability: Highly charged molecules like H acid are generally considered to be cell-impermeable and are not expected to passively cross the plasma membrane of living cells. Therefore, its primary application would be for staining fixed and permeabilized cells or for labeling cell surface structures.

  • Binding and Localization: As an acidic dye, H acid is expected to bind to basic (acidophilic) components within the cell. This includes proteins in the cytoplasm and nucleus, as well as components of the extracellular matrix. The binding is likely to be mediated by ionic interactions between the negatively charged sulfonate groups of H acid and positively charged residues on macromolecules.

  • pH Sensitivity: The fluorescence of many dyes is influenced by the pH of their environment, and H acid is likely no exception. Changes in pH can alter the ionization state of the amino and hydroxyl groups, which in turn can affect the fluorescence quantum yield and emission spectrum. Researchers should be mindful of the pH of their buffers and mounting media.

Photophysical Properties of H Acid (Theoretical and Analog-Based)

Direct experimental data on the comprehensive photophysical properties of H acid for microscopy are not widely available. However, based on theoretical studies and data from structurally similar sulfonated naphthalene dyes, we can infer the following expected properties:

PropertyExpected Value/RangeRationale & Considerations
Excitation Maximum (λex) ~350 - 420 nm (UV to Violet-Blue)Based on the naphthalene core. The exact maximum will be influenced by the solvent and local binding environment.
Emission Maximum (λem) ~450 - 550 nm (Blue to Green)A significant Stokes shift is anticipated. The emission color may vary depending on the cellular components it binds to.
Quantum Yield (Φf) Low to ModerateNaphthalene-based dyes can have variable quantum yields. This will be a critical parameter to determine experimentally for assessing brightness.
Fluorescence Lifetime (τ) 1-10 nsTypical range for small organic fluorophores.
Photostability Moderate to LowNaphthalene derivatives can be susceptible to photobleaching. The use of antifade reagents is highly recommended.

Experimental Setup and Protocols for Fluorescence Microscopy with H Acid

This section provides a generalized, adaptable protocol for utilizing H acid as a fluorescent stain in fixed-cell imaging. Researchers should treat this as a starting point and optimize the parameters for their specific cell type, target of interest, and imaging system.

I. Reagent Preparation
  • H Acid Stock Solution (10 mM): Dissolve 3.41 mg of H acid monosodium salt in 1 mL of distilled water or a suitable buffer (e.g., PBS pH 7.4). H acid is water-soluble. Prepare fresh or store in small aliquots at -20°C, protected from light.

  • Fixation Solution (4% Paraformaldehyde in PBS): Prepare fresh from a 16% stock solution. Handle with appropriate safety precautions in a fume hood.

  • Permeabilization Solution (0.1% Triton X-100 in PBS): This solution is used to create pores in the cell membranes to allow the entry of the dye.

  • Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Antifade Mounting Medium: A commercial or lab-prepared mounting medium containing an antifade reagent (e.g., n-propyl gallate) is crucial to minimize photobleaching.

II. Staining Protocol for Fixed and Permeabilized Cells

This protocol is designed for cells grown on coverslips.

  • Cell Culture and Fixation:

    • Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • H Acid Staining:

    • Dilute the 10 mM H acid stock solution in PBS to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.

    • Incubate the permeabilized cells with the H acid working solution for 30-60 minutes at room temperature, protected from light.

    • Rationale: The incubation time and concentration are critical parameters to optimize. Higher concentrations or longer incubation times may lead to increased background signal.

  • Washing:

    • Aspirate the staining solution and wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.

    • Expert Insight: Thorough washing is essential to reduce non-specific background fluorescence.

  • Mounting:

    • Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying and movement.

    • Allow the mounting medium to cure as per the manufacturer's instructions.

III. Fluorescence Microscopy Imaging
  • Microscope: A widefield or confocal fluorescence microscope equipped with a suitable filter set for blue-green fluorescence is required.

  • Light Source: A mercury arc lamp, xenon arc lamp, or LED light source with excitation wavelengths in the UV to blue range.

  • Filter Set: A standard DAPI or a custom filter set with the following approximate specifications is a good starting point:

    • Excitation Filter: 350-400 nm

    • Dichroic Mirror: ~420 nm cut-off

    • Emission Filter: 450-550 nm

  • Objective Lens: Use an objective appropriate for the desired magnification and resolution (e.g., 20x, 40x, or 63x oil immersion).

  • Image Acquisition:

    • Start with a low excitation light intensity to minimize photobleaching.

    • Adjust the exposure time or detector gain to obtain a good signal-to-noise ratio.

    • Acquire images promptly after placing the slide on the microscope stage.

Workflow Diagram

G cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Imaging cell_culture Cell Culture on Coverslips fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization h_acid_staining H Acid Staining (1-10 µM) permeabilization->h_acid_staining washing Washing (PBS) h_acid_staining->washing mounting Mounting (Antifade Medium) washing->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: General workflow for fixed-cell staining and imaging with H acid.

Troubleshooting and Optimization

Successful fluorescence microscopy with a novel dye like H acid often requires careful optimization. Here are some common issues and recommendations:

IssuePotential CauseRecommended Solution
High Background Fluorescence - Inadequate washing- Dye concentration too high- Non-specific binding- Increase the number and duration of wash steps.- Perform a titration to find the optimal dye concentration.- Consider including a blocking step (e.g., with BSA or serum) before staining.
Weak or No Signal - Dye concentration too low- Photobleaching- Incorrect filter set- Increase the dye concentration or incubation time.- Use a fresh antifade mounting medium and minimize light exposure.- Verify that the excitation and emission filters are appropriate for the expected spectral properties of H acid.
Photobleaching - High excitation light intensity- Prolonged exposure- Reduce the laser/lamp power to the minimum required for a good signal.- Use shorter exposure times.- Ensure the use of a high-quality antifade reagent.
Uneven Staining - Incomplete permeabilization- Cell clumps- Optimize the permeabilization time and Triton X-100 concentration.- Ensure a single-cell suspension before seeding on coverslips.

Visualization of the Staining Mechanism

G cluster_cell Permeabilized Cell cytoplasm Cytoplasmic Proteins (+) nucleus Nuclear Proteins (+) h_acid H Acid (-) h_acid->cytoplasm Ionic Interaction h_acid->nucleus Ionic Interaction

Caption: Proposed mechanism of H acid binding to cellular components.

Conclusion and Future Directions

H acid, a well-established dye intermediate, holds promise as a novel fluorescent stain for cellular imaging. Its anionic nature suggests a preference for binding to protein-rich structures within fixed and permeabilized cells. This application note provides a comprehensive, albeit generalized, framework for researchers to begin exploring the use of H acid in their fluorescence microscopy experiments.

Future experimental work is needed to fully characterize the photophysical properties of H acid in various solvent and biological environments. Determining its precise excitation and emission spectra, quantum yield, and photostability will be crucial for its widespread adoption. Furthermore, exploring its potential as a sensor for metal ions or pH changes within cellular compartments could open up new avenues of research. With careful optimization and a systematic approach, H acid could become a valuable and cost-effective tool in the ever-expanding palette of fluorescent probes for biological microscopy.

References

  • Theoretical assessment of the selective fluorescence quenching of 1-amino-8-naphthol-3,6-disulfonic acid (H-Acid) complexes with Zn(2+), Cd(2+), and Hg(2+): A DFT and TD-DFT study. The Journal of Physical Chemistry A. [Link]

  • Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins. National Institutes of Health. [Link]

  • Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. MDPI. [Link]

  • Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]

Application

Application Notes and Protocols: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid for Staining Biological Samples

Introduction: Unveiling the Versatility of a Classic Diazo Dye 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, a compound known by several names including H-acid in its salt form, and more commonly in its dye formulati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Classic Diazo Dye

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, a compound known by several names including H-acid in its salt form, and more commonly in its dye formulations as Chicago Sky Blue 6B and Pontamine Sky Blue, is a versatile diazo dye with significant applications in biological staining.[1] Its utility extends from the rapid diagnosis of fungal infections in clinical settings to advanced neuroscience research involving the visualization of amyloid plaques.[2][3] This technical guide provides in-depth application notes and detailed protocols for researchers, scientists, and drug development professionals, elucidating the principles and practical execution of staining procedures using this compound. We will explore its application in mycology and neuropathology, detailing the underlying staining mechanisms and offering step-by-step methodologies for reproducible and reliable results.

Physicochemical Properties and Safety Considerations

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a water-soluble, solid compound that typically appears as a white to greyish or reddish-yellow powder.[4][5] Its solubility in aqueous solutions is enhanced by the presence of sulfonic acid groups, making it highly suitable for biological staining applications.[1]

Table 1: Physicochemical Properties of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid

PropertyValueReference
Molecular FormulaC₁₀H₉NO₇S₂[6]
Molecular Weight319.31 g/mol [6]
AppearanceWhite to greyish reddish-yellow crystal/powder[4]
SolubilitySoluble in water[5]
Melting Point>300°C

Safety Precautions: As with any chemical reagent, proper safety measures are paramount. 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid and its derivatives can cause skin, eye, and respiratory irritation.[7] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[7]

Application I: Rapid Diagnosis of Fungal Infections

Chicago Sky Blue 6B (CSB) has emerged as a valuable tool in clinical mycology for the rapid and clear visualization of fungal elements in superficial infections such as dermatophytoses and onychomycosis.[2][8][9] It offers a distinct color contrast, staining fungal structures blue against a pink or purplish background of keratinous tissue, which can be a significant advantage over traditional potassium hydroxide (KOH) wet mounts that lack color contrast.[2][10]

Proposed Staining Mechanism: Chitin Affinity

The staining of fungal elements by Chicago Sky Blue 6B is predicated on the dye's affinity for chitin, a major polysaccharide component of fungal cell walls. The large, planar structure of the diazo dye molecule is thought to facilitate non-covalent interactions, such as hydrogen bonding and van der Waals forces, with the repeating N-acetylglucosamine units of the chitin polymer. This interaction leads to the selective accumulation of the dye on fungal hyphae and spores.

G Proposed Mechanism of Fungal Staining CSB Chicago Sky Blue 6B (4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid based dye) Chitin Chitin (in Fungal Cell Wall) CSB->Chitin Binds to StainedFungus Blue-Stained Fungal Elements Chitin->StainedFungus Results in Keratin Keratinous Tissue (Background) PinkBackground Pink/Purplish Background Keratin->PinkBackground Counterstained

Caption: Proposed interaction of Chicago Sky Blue 6B with fungal chitin.

Protocol for Staining Fungal Elements in Clinical Samples

This protocol is adapted from methodologies described for the diagnosis of dermatophytoses.[4][6][8]

Reagents and Materials:

  • Chicago Sky Blue 6B (1% w/v aqueous solution)

  • Potassium Hydroxide (10-30% w/v aqueous solution)

  • Microscope slides and coverslips

  • Sterile scalpel or curette for sample collection

  • Microscope with 10x and 40x objectives

Reagent Preparation:

  • 1% Chicago Sky Blue 6B Solution: Dissolve 1 gram of Chicago Sky Blue 6B powder in 100 mL of distilled water.[4]

  • 10-30% Potassium Hydroxide (KOH) Solution: Dissolve 10-30 grams of KOH pellets in 100 mL of distilled water. Caution: KOH is corrosive and the dissolution is exothermic.

Step-by-Step Staining Procedure:

  • Sample Collection: Using a sterile scalpel or curette, collect skin scrapings, nail clippings, or hair from the affected area.

  • Slide Preparation: Place the collected sample onto a clean microscope slide.

  • Clearing: Add one drop of 10-30% KOH solution to the sample on the slide. The concentration of KOH can be adjusted based on the thickness of the keratinous material (e.g., 10% for skin, 20-40% for nails).[4]

  • Staining: Add one drop of 1% Chicago Sky Blue 6B solution to the slide.

  • Incubation: Gently place a coverslip over the sample, avoiding air bubbles. Allow the slide to incubate at room temperature for 20-30 minutes.[1] For denser samples, a longer incubation time may be necessary.

  • Microscopic Examination: Examine the slide under a microscope at 10x and 40x magnification.

Expected Results:

  • Fungal Elements: Hyphae and spores will appear as distinct blue structures.[1]

  • Background: Keratinous debris and human cells will stain pink to purplish, providing a clear contrast.[1]

Application II: Visualization of Amyloid Plaques in Neuropathology

In the realm of neuroscience and drug development for neurodegenerative diseases, Pontamine Sky Blue (a synonym for Chicago Sky Blue 6B) has been identified as a compound that can interact with amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[3][11] Research has shown that this dye can inhibit the binding of Aβ to the prion protein and may also inhibit Aβ aggregation.[3][12] This property suggests its utility as a histological stain for amyloid plaques.

Proposed Staining Mechanism: Beta-Pleated Sheet Interaction

Similar to other amyloid-binding dyes like Congo Red, the staining mechanism of Pontamine Sky Blue is believed to involve its interaction with the characteristic β-pleated sheet conformation of amyloid fibrils. The planar, aromatic structure of the dye molecule allows it to intercalate into the β-sheet structure of the aggregated Aβ peptides. This alignment of dye molecules along the fibril axis is what leads to the visible staining of the plaques.

G Proposed Mechanism of Amyloid Plaque Staining PSB Pontamine Sky Blue (4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid based dye) Amyloid Amyloid-Beta Plaque (β-pleated sheet structure) PSB->Amyloid Intercalates into StainedPlaque Stained Amyloid Plaque Amyloid->StainedPlaque Results in Tissue Brain Tissue (Background) UnstainedTissue Unstained or Counterstained Background Tissue->UnstainedTissue

Caption: Proposed interaction of Pontamine Sky Blue with amyloid plaques.

Adapted Protocol for Staining Amyloid Plaques in Brain Tissue Sections

Disclaimer: This protocol is adapted from established methods for other amyloid-staining dyes due to the limited availability of specific, published protocols for Pontamine Sky Blue for this application. Researchers should validate and optimize this protocol for their specific experimental needs.

Reagents and Materials:

  • Pontamine Sky Blue (0.5% w/v in 50% ethanol)

  • Formalin-fixed, paraffin-embedded brain tissue sections (5-10 µm thick)

  • Xylene

  • Graded ethanol solutions (100%, 95%, 70%)

  • Distilled water

  • Nuclear fast red or hematoxylin for counterstaining (optional)

  • Mounting medium

Reagent Preparation:

  • 0.5% Pontamine Sky Blue Staining Solution: Dissolve 0.5 grams of Pontamine Sky Blue powder in 100 mL of 50% ethanol.

Step-by-Step Staining Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate the tissue sections by passing them through a graded series of ethanol solutions: 100% (2 changes, 3 minutes each), 95% (3 minutes), and 70% (3 minutes).

    • Rinse in distilled water for 5 minutes.

  • Staining:

    • Immerse the slides in the 0.5% Pontamine Sky Blue staining solution for 30-60 minutes at room temperature. Optimization of staining time may be required.

  • Differentiation and Dehydration:

    • Quickly rinse the slides in 70% ethanol to remove excess stain.

    • Dehydrate the sections through a graded series of ethanol: 95% (2 changes, 3 minutes each) and 100% (2 changes, 3 minutes each).

  • Clearing and Mounting:

    • Clear the slides in two changes of xylene for 5 minutes each.

    • Mount a coverslip using a resinous mounting medium.

  • Optional Counterstaining: A nuclear counterstain like nuclear fast red or hematoxylin can be used before the dehydration steps to visualize cell nuclei.

Expected Results:

  • Amyloid Plaques: Expected to stain a distinct blue color.

  • Background: The surrounding brain tissue should remain largely unstained or take on the color of the counterstain if used.

Conclusion

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, in its various dye formulations, is a powerful and versatile tool for biological staining. Its application in mycology provides a rapid, cost-effective, and high-contrast method for the identification of fungal pathogens. In neuroscience, its potential as a stain for amyloid plaques offers a valuable avenue for research into neurodegenerative diseases. The protocols provided in this guide serve as a comprehensive resource for the effective application of this classic dye in both clinical diagnostics and basic research.

References

  • Tokyo Chemical Industry Co., Ltd. (2023).
  • Capot Chemical. (n.d.). MSDS of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid.
  • Smolecule. (n.d.). Buy 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | 98072-99-2.
  • ChemBK. (2024). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid.
  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.
  • X-Y-Z Chemical. (n.d.). 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:?)
  • ResearchGate. (2025). Practical tip: Chicago Sky Blue (CSB) stain can be added to the routine potassium hydroxide (KOH)
  • Journal of the College of Physicians and Surgeons Pakistan. (n.d.).
  • Fisher Scientific. (2011).
  • Biorex Labs. (n.d.). MycoStain - Chicago Sky Blue Stain for diagnosing superficial mycoses.
  • Baddireddy, K., & Poojary, S. (2019). A Novel Contrast Stain for the Rapid Diagnosis of Dermatophytoses: A Cross-Sectional Comparative Study of Chicago Sky Blue 6B Stain, Potassium Hydroxide Mount and Culture.
  • K B Lim Skin Clinic Pte Ltd. (n.d.). CSB (Chicago Sky Blue) Fungal Stain.
  • Lodha, N., & Poojary, S. A. (2015). A Novel Contrast Stain for the Rapid Diagnosis of Pityriasis Versicolor: A Comparison of Chicago Sky Blue 6B Stain, Potassium Hydroxide Mount and Culture.
  • PubChem. (n.d.).
  • Biosynth. (n.d.). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | 90-20-0 | FA40913.
  • Cui, W., et al. (2020). CSB6B prevents β-amyloid-associated neuroinflammation and cognitive impairments via inhibiting NF-κB and NLRP3 in microglia cells.
  • Abcam. (n.d.). Chicago Sky Blue 6B, counterstain for background autofluorescence.
  • eScholarship, University of California. (n.d.). Practical tip: Chicago Sky Blue (CSB) stain can be added to the routine potassium hydroxide (KOH)
  • Afshar, P., et al. (2018). A comparison of conventional rapid methods in diagnosis of superficial and cutaneous mycoses based on KOH, Chicago sky blue 6B and calcofluor white stains. Iranian Journal of Microbiology, 10(6), 433–440.
  • Cayman Chemical. (n.d.). Chicago Sky Blue 6B (CAS 2610-05-1).
  • ChemicalBook. (2013). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.
  • Risse, E., et al. (2015). Identification of a Compound That Disrupts Binding of Amyloid-β to the Prion Protein Using a Novel Fluorescence-based Assay. Journal of Biological Chemistry, 290(27), 16989–16997.
  • Gain, P., et al. (2018). Transplantation Blues: Inadvertent Staining of Amyloid Deposits With Trypan Blue. Cornea, 37(6), 745–751.
  • PubChem. (n.d.). 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:2).
  • U.S. Environmental Protection Agency. (n.d.). 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-(4-nitrophenyl)diazenyl]-.

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (H-Acid) for Advanced Applications

Introduction: The Versatile Scaffolding of H-Acid 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, is a cornerstone intermediate in synthetic organic chemistry.[1][2] Its chemical architecture,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding of H-Acid

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, is a cornerstone intermediate in synthetic organic chemistry.[1][2] Its chemical architecture, featuring a naphthalene core functionalized with amino, hydroxyl, and sulfonic acid groups, provides a unique platform for a multitude of chemical modifications.[1][3] The two sulfonic acid groups confer excellent water solubility, a highly desirable trait for biological applications, while the amino and hydroxyl groups serve as reactive handles for derivatization.[2][3]

The true power of H-acid lies in the differential reactivity of its functional groups, which can be precisely controlled by reaction conditions, particularly pH.[4] This guide elucidates the principles behind H-acid derivatization and provides detailed protocols for its application in the synthesis of specialized azo dyes, fluorescent probes, and bioconjugates.

Physicochemical Properties of H-Acid:

PropertyValueSource
Molecular Formula C₁₀H₉NO₇S₂[5]
Molecular Weight 319.31 g/mol [5]
Appearance Grey to brown powder[2]
Solubility Soluble in water and alkaline solutions[2][6]
CAS Number 90-20-0[1][5]

Application 1: pH-Controlled Synthesis of High-Performance Azo Dyes

Expertise & Causality: The most prominent application of H-acid is in the synthesis of azo dyes.[1][2][6] The molecule's unique ability to act as a coupling component for two different diazonium salts in a stepwise manner allows for the creation of disazo and polyazo dyes with a wide spectrum of colors and enhanced fastness properties.[1][4] This selectivity is governed by the pH of the reaction medium.

  • In weakly acidic conditions (pH 4-6): The amino group (-NH₂) is the more powerful activating group, directing electrophilic substitution (azo coupling) to the ortho position (C-3).

  • In alkaline conditions (pH 8-10): The hydroxyl group deprotonates to form a phenoxide ion (-O⁻), which is a much stronger activating group than the amino group. This directs the second azo coupling to the ortho position relative to the hydroxyl group (C-6).

This pH-dependent control is the cornerstone of synthesizing complex and valuable dyes like C.I. Acid Black 1.[4]

Protocol 1: Synthesis of a Disazo Dye via Stepwise Coupling

This protocol describes the synthesis of a representative disazo dye by first coupling diazotized p-nitroaniline under acidic conditions, followed by coupling diazotized aniline under alkaline conditions.

Workflow Diagram: Disazo Dye Synthesis

G cluster_0 Step 1: First Coupling (Acidic) cluster_1 Step 2: Second Coupling (Alkaline) A p-Nitroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C p-Nitrobenzene diazonium chloride B->C H_acid H-Acid Solution C->H_acid pH 4-6 D Aniline E Diazotization (NaNO₂, HCl, 0-5°C) D->E F Benzenediazonium chloride E->F Intermediate Monoazo Intermediate F->Intermediate pH 8-10 H_acid->Intermediate Final_Dye Final Disazo Dye (e.g., C.I. Acid Black 1) Intermediate->Final_Dye

Caption: Workflow for pH-controlled stepwise synthesis of a disazo dye using H-acid.

Materials and Reagents:

ReagentM.W.AmountMoles
H-acid (85% purity)319.3137.5 g0.1
p-Nitroaniline138.1214.1 g0.102
Aniline93.139.3 g0.1
Sodium Nitrite (NaNO₂)69.0014.5 g0.21
Hydrochloric Acid (37%)36.46~50 mL-
Sodium Carbonate (Na₂CO₃)105.99As needed-
Sodium Chloride (NaCl)58.44As needed-
Deionized Water18.02~2 L-

Methodology:

  • Preparation of H-acid Solution: Dissolve 37.5 g of H-acid in 500 mL of water containing 15 g of sodium carbonate. The solution should be alkaline. Cool to 5°C in an ice bath.

  • Diazotization of p-Nitroaniline:

    • In a separate beaker, suspend 14.1 g of p-nitroaniline in 200 mL of water and 27 mL of concentrated HCl. Cool the mixture to 0-5°C with constant stirring.

    • Slowly add a solution of 7.2 g of sodium nitrite in 20 mL of water, keeping the temperature below 5°C.[7]

    • Stir for 30 minutes after the addition is complete. A positive test on starch-iodide paper should confirm a slight excess of nitrous acid.

  • First Coupling (Acidic):

    • Slowly add the prepared diazonium salt solution to the H-acid solution.

    • Maintain the temperature at 5-10°C and the pH at 4-6 by adding small portions of sodium carbonate as needed.

    • Stir for 2-3 hours until the coupling is complete (test for the absence of diazonium salt with a beta-naphthol solution). The product is the monoazo intermediate.

  • Diazotization of Aniline:

    • In a third beaker, dissolve 9.3 g of aniline in 150 mL of water and 25 mL of concentrated HCl. Cool to 0-5°C.

    • Slowly add a solution of 7.3 g of sodium nitrite in 20 mL of water, maintaining the temperature below 5°C. Stir for 30 minutes.

  • Second Coupling (Alkaline):

    • Add the aniline diazonium salt solution to the monoazo intermediate mixture from Step 3.

    • Raise the pH to 8-9 by adding a 20% sodium carbonate solution and maintain it throughout the reaction.[8] Keep the temperature at 10-15°C.

    • Stir for 4-6 hours until the reaction is complete.

  • Isolation:

    • Heat the reaction mixture to 60-70°C.

    • Salt out the disazo dye by adding sodium chloride until precipitation is complete.

    • Filter the precipitate, wash with a saturated NaCl solution, and dry in an oven at 80°C.

Application 2: Derivatization for Fluorescent Probes and Bioconjugation

Expertise & Causality: The naphthalene core of H-acid serves as a latent fluorophore.[3] Chemical modification of the amino or hydroxyl groups can be used to create derivatives that function as fluorescent probes or labels for biomolecules.[3][9] The amino group, in particular, is a prime target for acylation with activated esters (like N-hydroxysuccinimide esters) or isothiocyanates to form stable amide or thiourea linkages, respectively. This approach is fundamental in bioconjugation chemistry for attaching small molecules to proteins.[10]

Protocol 2: Synthesis of an Amine-Reactive H-Acid Derivative for Protein Labeling (Conceptual)

This protocol outlines a two-stage process: first, the synthesis of an H-acid N-hydroxysuccinimide (NHS) ester derivative, and second, its conjugation to a model protein.

Workflow Diagram: Protein Bioconjugation

G cluster_0 Step 1: Activation of H-Acid cluster_1 Step 2: Protein Conjugation H_acid H-Acid Linker Carboxylic Acid Linker (e.g., Succinic Anhydride) H_acid->Linker Acylation of Amino Group Product1 H-Acid-Linker-COOH Linker->Product1 Activation NHS, EDC in Anhydrous DMF NHS_Ester H-Acid-Linker-NHS Activation->NHS_Ester Product1->Activation Conjugation Coupling Reaction (pH 7.5-8.5) NHS_Ester->Conjugation Protein Target Protein (with Lysine residues) Protein->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Labeled_Protein Fluorescently Labeled Protein Purification->Labeled_Protein

Caption: Conceptual workflow for creating an amine-reactive H-acid derivative and conjugating it to a protein.

Part A: Synthesis of H-Acid-Linker-NHS Ester

Materials and Reagents:

ReagentPurpose
H-acidStarting Material
Succinic AnhydrideLinker to introduce a carboxylic acid
N,N'-Dicyclohexylcarbodiimide (DCC) or EDCCarbodiimide activating agent
N-Hydroxysuccinimide (NHS)Forms amine-reactive NHS ester
Anhydrous Dimethylformamide (DMF)Aprotic polar solvent
Triethylamine (TEA)Organic base

Methodology:

  • Linker Attachment:

    • Dissolve H-acid (1 equiv.) and triethylamine (2.2 equiv.) in anhydrous DMF.

    • Add succinic anhydride (1.1 equiv.) portion-wise while stirring under a nitrogen atmosphere.

    • Stir the reaction at room temperature for 12 hours. The amino group of H-acid will react with the anhydride to form an amide bond, leaving a free terminal carboxylic acid.

    • Monitor reaction completion by TLC or HPLC.

    • Precipitate the product (H-Acid-Linker-COOH) by adding the reaction mixture to cold diethyl ether. Filter and dry the solid.

  • NHS Ester Formation:

    • Dissolve the dried H-Acid-Linker-COOH product (1 equiv.) and NHS (1.2 equiv.) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv.) and stir the reaction at 0°C for 2 hours, then at room temperature overnight.

    • The resulting H-Acid-Linker-NHS ester can be used immediately or stored under desiccated conditions at -20°C.

Part B: Conjugation to a Target Protein (e.g., Bovine Serum Albumin)

Materials and Reagents:

ReagentPurpose
Target Protein (e.g., BSA)Biomolecule for labeling
H-Acid-Linker-NHS EsterAmine-reactive labeling reagent
Phosphate-Buffered Saline (PBS), pH 8.0Reaction buffer
Size-Exclusion Chromatography ColumnFor purification of the conjugate

Methodology:

  • Protein Preparation: Prepare a solution of the target protein (e.g., 5 mg/mL) in PBS at pH 8.0.

  • Labeling Reaction:

    • Prepare a stock solution of the H-Acid-Linker-NHS ester in DMF or DMSO (e.g., 10 mg/mL).

    • Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The NHS ester will react with primary amines (e.g., the epsilon-amino group of lysine residues) on the protein surface.

  • Purification:

    • Remove unreacted H-acid derivative by passing the reaction mixture through a size-exclusion chromatography (e.g., Sephadex G-25) column equilibrated with a suitable storage buffer (e.g., PBS pH 7.4).

    • The protein-H-acid conjugate will elute in the void volume, while the smaller, unreacted molecules will be retained.

  • Characterization:

    • Confirm conjugation and determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the H-acid chromophore (wavelength to be determined empirically).

    • Further characterization can be performed using mass spectrometry (MALDI-TOF or ESI-MS) to confirm the mass increase corresponding to the attached labels.

Trustworthiness and Self-Validation

The protocols provided are based on fundamental and well-established chemical principles, including diazotization, pH-controlled electrophilic aromatic substitution, and NHS-ester chemistry.[4][7][8][10] Each protocol includes internal checkpoints for validation:

  • Azo Synthesis: The completeness of each coupling step can be verified by spot tests, ensuring a high-purity final product. The final dye's identity is confirmed by its characteristic color and spectroscopic analysis (UV-Vis).

  • Bioconjugation: The success of the conjugation is quantitatively assessed by spectrophotometry to determine the degree of labeling and confirmed by a mass shift in mass spectrometry. Purification via size-exclusion chromatography inherently validates the covalent attachment, as non-covalently bound molecules would be separated.

By adhering to these methodologies and validation steps, researchers can confidently generate H-acid derivatives for their specific applications.

References

  • H Acid | chemistry - Britannica.
  • Mastering Azo Dye Synthesis: The Crucial Role of H Acid.
  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | Solubility of Things.
  • Synthesis of probes with broad pH range fluorescence - PubMed.
  • Buy 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | 98072-99-2 - Smolecule.
  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | 90-20-0 | FA40913 - Biosynth.
  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.
  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid - ChemBK.
  • US4988804A - Polyazo dyes obtained by successive coupling of H-acid and two further anilinic diazo components on resorcinol or the like - Google P
  • Diazotis
  • Synthesis of fluorescent probes - The Royal Society of Chemistry.

Sources

Application

Application Notes &amp; Protocols: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid in Spectrophotometric Analysis

Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, in spectrophotometric analysis.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, in spectrophotometric analysis.[1][2] With a focus on the quantification of nitrite, this document elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into method validation and data interpretation. Designed for researchers, scientists, and professionals in drug development, this guide aims to be an authoritative resource for the robust implementation of H-acid-based spectrophotometric assays.

Introduction: The Significance of H-Acid in Colorimetric Analysis

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) is a crucial intermediate in the synthesis of azo dyes.[2] Its unique molecular structure, featuring both amino and hydroxyl functional groups on a naphthalene backbone, makes it an excellent coupling agent in diazotization-coupling reactions. This property is harnessed for the sensitive and selective spectrophotometric determination of various analytes, most notably nitrite.

The quantification of nitrite is of paramount importance in diverse fields such as environmental monitoring (water quality), food safety (as a preservative), and biomedical research (as an indicator of nitric oxide production).[3][4] Spectrophotometric methods employing H-acid offer a simple, cost-effective, and reliable alternative to more complex analytical techniques.

Principle of the Method: The Griess Reaction

The spectrophotometric determination of nitrite using H-acid is based on a modification of the classical Griess reaction. This method involves two key chemical steps:

  • Diazotization: In an acidic medium, nitrite reacts with a primary aromatic amine, such as sulfanilic acid or sulfanilamide, to form a stable diazonium salt.[4][5]

  • Azo Coupling: The resulting diazonium salt is then coupled with a suitable aromatic compound, in this case, H-acid. The electrophilic diazonium salt attacks the electron-rich naphthalene ring of H-acid, leading to the formation of a highly colored and stable azo dye. The intensity of the color produced is directly proportional to the concentration of nitrite in the sample.

The resulting azo dye exhibits a characteristic maximum absorbance (λmax) in the visible region of the electromagnetic spectrum, which can be quantified using a spectrophotometer.[3]

Figure 1: Chemical pathway of nitrite determination.

Detailed Experimental Protocol: Spectrophotometric Determination of Nitrite

This protocol provides a validated method for the quantification of nitrite in aqueous samples.

Materials and Instrumentation
  • Instrumentation:

    • UV-Visible Spectrophotometer

    • Analytical Balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL)

    • Pipettes (various sizes)

    • pH meter

  • Reagents and Chemicals:

    • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid)

    • Sulfanilic acid

    • Sodium nitrite (NaNO₂), analytical grade

    • Hydrochloric acid (HCl), concentrated

    • Sodium hydroxide (NaOH)

    • Deionized water

Preparation of Reagents and Standards

CAUTION: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Griess Reagent:

    • Solution A (Sulfanilic Acid): Dissolve 0.5 g of sulfanilic acid in 150 mL of 20% (v/v) hydrochloric acid.

    • Solution B (H-acid): Dissolve 0.1 g of H-acid in 20 mL of deionized water, adding a few drops of 2M NaOH to aid dissolution. Adjust the final volume to 100 mL with deionized water.

    • Working Griess Reagent: Mix equal volumes of Solution A and Solution B immediately before use. This reagent is light-sensitive and should be prepared fresh.

  • Nitrite Stock Solution (1000 mg/L):

    • Accurately weigh 0.150 g of dried sodium nitrite.

    • Dissolve in deionized water in a 100 mL volumetric flask and dilute to the mark. This solution is stable for several weeks when stored at 4°C.

  • Nitrite Working Standard Solutions:

    • Prepare a series of working standards by appropriate dilution of the stock solution. A typical concentration range for the calibration curve is 0.1 to 1.6 µg/mL.[3]

Experimental Procedure

Experimental_Workflow start Start prep_reagents Prepare Reagents and Standards start->prep_reagents prep_samples Prepare Sample Solutions start->prep_samples add_reagent Add Griess Reagent to Standards and Samples prep_reagents->add_reagent prep_samples->add_reagent incubate Incubate at Room Temperature add_reagent->incubate measure_abs Measure Absorbance at λmax (e.g., 560 nm) incubate->measure_abs gen_curve Generate Calibration Curve measure_abs->gen_curve calc_conc Calculate Nitrite Concentration in Samples gen_curve->calc_conc end End calc_conc->end

Figure 2: Step-by-step experimental workflow.

  • Calibration Curve Construction:

    • Pipette 1.0 mL of each working standard solution into a series of 10 mL volumetric flasks.

    • Add 1.0 mL of the freshly prepared Griess reagent to each flask.

    • Dilute to the mark with deionized water.

    • Allow the color to develop for 15-20 minutes at room temperature.

    • Measure the absorbance of each solution at the predetermined λmax (typically around 560 nm) against a reagent blank.[3]

    • Plot a graph of absorbance versus nitrite concentration.

  • Sample Analysis:

    • Prepare the sample solution. If the sample contains particulate matter, it should be filtered.

    • Pipette an appropriate aliquot of the sample into a 10 mL volumetric flask.

    • Follow steps 1.2 to 1.4 as described for the calibration curve.

    • If the absorbance of the sample is outside the linear range of the calibration curve, the sample should be diluted accordingly and re-analyzed.

Data Analysis

The concentration of nitrite in the sample is determined by interpolating its absorbance value on the calibration curve. The linearity of the calibration curve should be assessed by calculating the correlation coefficient (r²), which should ideally be ≥ 0.995.

Method Performance and Validation

A robust analytical method requires thorough validation to ensure its accuracy, precision, and reliability. Key validation parameters for this spectrophotometric method are summarized below.

Parameter Typical Value Significance
Linearity Range 0.1 - 1.6 µg/mL[3]The concentration range over which the assay is accurate.
Molar Absorptivity ~2.6 x 10⁴ L mol⁻¹ cm⁻¹[3]A measure of the sensitivity of the method.
Limit of Detection (LOD) ~0.05 µg/mL[6]The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~0.1 µg/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (RSD%) < 5%The closeness of repeated measurements.
Accuracy (Recovery %) 95 - 105%The closeness of the measured value to the true value.

Note: These values are indicative and may vary depending on the specific experimental conditions and instrumentation.

Potential Interferences and Troubleshooting

Problem Potential Cause(s) Solution(s)
Low Sensitivity/Absorbance - Degraded Griess reagent.- Incorrect pH.- Prepare fresh Griess reagent.- Ensure the reaction medium is sufficiently acidic.
High Background/Blank Reading - Contaminated reagents or glassware.- Use high-purity water and acid-washed glassware.
Non-linear Calibration Curve - Concentrations outside the linear range.- Interfering substances in the standards.- Prepare standards within the validated linear range.- Check for sources of contamination.
Sample Matrix Effects - Presence of oxidizing or reducing agents.- High concentrations of colored or turbid substances.- Sample pre-treatment (e.g., filtration, dilution).- Use of a standard addition method.

Conclusion

The use of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) in the spectrophotometric determination of nitrite provides a sensitive, accurate, and reliable analytical method. Its simplicity and cost-effectiveness make it a valuable tool in a wide range of scientific and industrial applications. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently implement this method for robust and reproducible quantification of nitrite.

References

  • Nagaraja, P., Al-Tayar, N. G. S., Shivakumar, A., Shrestha, A. K., & Gowda, A. K. (2010). A simple and sensitive spectrophotometric method for the determination of trace amounts of nitrite in environmental and biological samples using 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid monosodium salt. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1411–1416. [Link]

  • Reis, P. B., & da Glória, E. M. (2011). Validation of spectrophotometric method to detect and quantify nitrite in ham pate. Brazilian Journal of Pharmaceutical Sciences, 47(1), 51-58. [Link]

  • Amine, A., Er-Raiy, L., Mohammadi, V., & El-Hajji, H. (2022). Development of a simplified spectrophotometric method for nitrite determination in water samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 2), 120574. [Link]

  • Biotium, Inc. (n.d.). Griess Reagent Kit. Interchim. [Link]

  • World of Chemicals. (2013). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. World of Chemicals. [Link]

  • ChemBK. (2024). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. ChemBK. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid)

Welcome to the technical support center for the synthesis and purification of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid. This guide is designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance the purity of your synthesized H-acid.

Introduction to H-acid and its Purification Challenges

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) is a crucial intermediate in the synthesis of many azo dyes and some pharmaceutical compounds.[1][2] The purity of H-acid is paramount, as impurities can lead to undesired side products, lower yields in subsequent reactions, and altered coloristic or pharmacological properties.

The common industrial synthesis of H-acid is a multi-step process starting from naphthalene, which involves sulfonation, nitration, reduction, and hydrolysis. Each of these steps can introduce a variety of impurities, including isomeric byproducts, unreacted starting materials, and degradation products.

This guide provides a structured approach to identifying and eliminating these impurities, thereby improving the final purity of your H-acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude H-acid?

A1: The most prevalent impurities in crude H-acid typically arise from the multi-step synthesis process. These can be broadly categorized as:

  • Isomeric Impurities: The sulfonation of naphthalene can produce various isomers of naphthalenedisulfonic acid, with the 2,6-isomer being a common byproduct that can be carried through the synthesis.[3]

  • Intermediates: Incomplete reactions can lead to the presence of intermediates such as 1-nitronaphthalene-3,6,8-trisulfonic acid (nitro-Koch acid) and 1-aminonaphthalene-3,6,8-trisulfonic acid (Koch acid).[4]

  • Over-reaction Products: Undesired side reactions can lead to the formation of various dinitro and diaminonaphthalene sulfonic acids.

  • Degradation Products: The harsh acidic and alkaline conditions used in the synthesis can cause some degradation of the desired product, leading to colored impurities.

Q2: My final H-acid product has a persistent off-color (e.g., pink, brown, or dark). What is the likely cause and how can I fix it?

A2: An off-color in your H-acid is typically due to the presence of trace amounts of oxidized or degradation byproducts. These colored impurities are often highly conjugated organic molecules.

  • Cause: Exposure to air (oxidation) at high pH, residual iron from the reduction step, or trace nitro-aromatic compounds can all contribute to discoloration.

  • Solution: Treatment with activated carbon is a highly effective method for removing colored impurities.[5][6] A detailed protocol is provided in the "Purification Protocols" section below. It is also crucial to ensure that the reduction of the nitro group is complete.

Q3: How does pH affect the solubility and purification of H-acid?

A3: The pH of the aqueous solution has a profound effect on the solubility of H-acid due to its amphoteric nature, possessing both acidic sulfonic acid groups and a basic amino group.

  • In acidic solution (low pH): The amino group is protonated (-NH3+), increasing the solubility of H-acid in water.[7]

  • In alkaline solution (high pH): The hydroxyl and sulfonic acid groups are deprotonated (-O- and -SO3-), also leading to high solubility in water.

  • At the isoelectric point: At a specific intermediate pH, the net charge on the molecule is zero, leading to minimum solubility. This principle is exploited during purification to selectively precipitate the H-acid from the solution, leaving more soluble impurities behind.

Q4: What is "salting out" and how can it be used to purify H-acid?

A4: "Salting out" is a purification technique where a high concentration of an inorganic salt (like sodium chloride) is added to an aqueous solution of a non-electrolyte or a salt of an organic acid.[8] This reduces the solubility of the organic compound, causing it to precipitate.

  • Mechanism: The added salt ions hydrate, reducing the amount of "free" water available to solvate the H-acid molecules. This common ion effect can also play a role if a sodium salt of H-acid is being precipitated.

  • Application: After adjusting the pH to minimize solubility, the addition of sodium chloride can further enhance the precipitation of H-acid, leading to a higher recovery from the mother liquor.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete precipitation during acidification. - Product loss during washing. - Incomplete hydrolysis of the intermediate.- Carefully adjust the pH to the isoelectric point to ensure maximum precipitation. - Use a minimal amount of cold, acidified water for washing the filter cake. - Ensure the hydrolysis step is carried out for the recommended time and at the correct temperature.
Presence of Isomeric Impurities (e.g., 2,6-isomer) - Suboptimal sulfonation conditions.- Isomeric impurities are best removed at the early stages of the synthesis. The separation of naphthalenedisulfonic acid isomers can be achieved by carefully controlling the reaction temperature and the subsequent dilution with water before nitration.[3]
Persistent Off-Color (Pink, Brown, or Black) - Incomplete reduction of the nitro group. - Oxidation of the product. - Presence of highly colored byproducts.- Ensure the reduction step goes to completion (monitor by TLC or HPLC). - Minimize exposure to air, especially in alkaline solutions. - Treat the dissolved H-acid with activated carbon before final precipitation.
Poor Filtration Characteristics (Gummy or Fine Precipitate) - Precipitation from a supersaturated solution. - Incorrect pH for precipitation.- Allow the solution to cool slowly with gentle stirring to promote the formation of larger crystals. - Ensure the pH is adjusted gradually to the isoelectric point.
High Ash Content - Inadequate washing of the filter cake.- Wash the filter cake thoroughly with slightly acidified cold water to remove inorganic salts.

Purification Workflows

Standard Purification Workflow

crude Crude H-acid Solution activated_carbon Activated Carbon Treatment crude->activated_carbon Remove colored impurities filtration1 Hot Filtration activated_carbon->filtration1 Remove carbon acidification Acidification (pH Adjustment) filtration1->acidification Initiate precipitation precipitation Precipitation/Crystallization acidification->precipitation salting_out Salting Out (Optional) precipitation->salting_out Enhance recovery filtration2 Filtration precipitation->filtration2 salting_out->filtration2 washing Washing filtration2->washing Remove soluble impurities drying Drying washing->drying pure_h_acid Pure H-acid drying->pure_h_acid

Caption: Standard purification workflow for crude H-acid.

Impurity Removal Strategy

cluster_synthesis Synthesis Stages cluster_impurities Impurity Generation cluster_purification Purification Steps sulfonation Sulfonation nitration Nitration sulfonation->nitration isomers Isomeric Impurities sulfonation->isomers reduction Reduction nitration->reduction nitro_intermediates Nitro Intermediates nitration->nitro_intermediates hydrolysis Hydrolysis reduction->hydrolysis amino_intermediates Amino Intermediates reduction->amino_intermediates colored_byproducts Colored Byproducts hydrolysis->colored_byproducts isomer_separation Isomer Separation isomers->isomer_separation recrystallization Recrystallization/Precipitation isomers->recrystallization complete_reaction Ensure Complete Reaction nitro_intermediates->complete_reaction nitro_intermediates->recrystallization amino_intermediates->complete_reaction amino_intermediates->recrystallization activated_carbon Activated Carbon colored_byproducts->activated_carbon colored_byproducts->recrystallization

Caption: Relationship between synthesis stages, impurity generation, and purification strategies.

Purification Protocols

Protocol 1: Purification by Recrystallization and pH Adjustment

This protocol relies on the pH-dependent solubility of H-acid to separate it from more soluble impurities.

1. Dissolution:

  • Suspend the crude H-acid in deionized water (approximately 10-20 times the weight of the crude product).

  • Adjust the pH to 8-9 with a 10% sodium hydroxide solution while stirring and gently warming (50-60 °C) until the H-acid is completely dissolved.

2. Activated Carbon Treatment (for colored impurities):

  • To the warm, dissolved H-acid solution, add activated carbon (1-5% of the crude product weight).[5]

  • Stir the mixture at 50-60 °C for 30-60 minutes.

  • Perform a hot filtration through a bed of celite to remove the activated carbon. The filtrate should be clear and significantly less colored.

3. Precipitation by Acidification:

  • Cool the filtrate to room temperature with gentle stirring.

  • Slowly add concentrated hydrochloric acid or sulfuric acid to the solution. The H-acid will start to precipitate as the pH decreases.

  • Continue adding acid until the pH of the slurry is approximately 2-3. This is near the isoelectric point where H-acid has minimum solubility.[7]

4. Crystallization and Salting Out (Optional):

  • For enhanced recovery, after pH adjustment, add solid sodium chloride to the slurry to a final concentration of 10-20% (w/v).

  • Continue stirring the slurry at room temperature for 1-2 hours, then cool to 0-5 °C and stir for another hour to maximize crystallization.

5. Filtration and Washing:

  • Collect the precipitated H-acid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, slightly acidified water (pH 2-3) to remove residual mother liquor and inorganic salts.

  • Wash with a small amount of cold ethanol to aid in drying.

6. Drying:

  • Dry the purified H-acid in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Analytical Purity Assessment by HPLC

This method can be used to assess the purity of the H-acid before and after purification.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4][6]

  • Mobile Phase: A gradient of methanol or acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of H-acid in the initial mobile phase composition.

Typical Retention Times: The retention time of H-acid and its impurities will depend on the exact HPLC conditions. Generally, H-acid will have a characteristic retention time, and impurities like Koch acid will elute at different times.[4] By comparing the chromatograms of the crude and purified product, the effectiveness of the purification can be quantified.

Data Summary

Purification Method Target Impurities Typical Purity Achieved Advantages Disadvantages
Recrystallization/Precipitation Soluble inorganic salts, some organic impurities>98%High purity, scalableCan have lower recovery if not optimized
Activated Carbon Treatment Colored impuritiesN/A (improves color)Very effective for color removalCan adsorb some product, leading to yield loss
Salting Out Increases recoveryN/A (improves yield)Simple, improves yieldCan increase inorganic salt content if not washed properly

References

  • Slideshare. H-acid manufacturing process. Available at: [Link]

  • Google Patents. CN107759496B - H acid synthesis method.
  • Google Patents. CN102936214A - Method for clean preparation H acid.
  • ResearchGate. (PDF) Synthesis, Characterization and RP-HPLC Method Development and Validation for Simultaneous Determination of Koch Acid and H Acid. Available at: [Link]

  • Solubility of Things. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | Solubility of Things. Available at: [Link]

  • Carbontech. Activated Carbon for Colour Removal. Available at: [Link]

  • ResearchGate. Kinetic and Adsorption Study of Acid Dye Removal Using Activated Carbon. Available at: [Link]

  • International Journal of Environmental Research. Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents. Available at: [Link]

  • Google Patents. CN105130854A - Improved H acid production process.
  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing H Acid Synthesis

Welcome to the comprehensive technical support guide for the synthesis of H acid (1-amino-8-naphthol-3,6-disulfonic acid). This resource is tailored for researchers, scientists, and professionals in the pharmaceutical an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of H acid (1-amino-8-naphthol-3,6-disulfonic acid). This resource is tailored for researchers, scientists, and professionals in the pharmaceutical and dye industries. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of H acid synthesis and achieve high-yield, high-purity results.

Introduction to H Acid Synthesis

H acid is a cornerstone intermediate in the manufacturing of numerous azo dyes. The synthetic pathway to H acid is a multi-step process typically commencing with the sulfonation of naphthalene, followed by nitration, reduction, and a final caustic fusion step. Each stage demands precise control over reaction parameters to ensure the desired outcome. This guide is structured to address specific challenges encountered at each critical juncture of the synthesis, providing scientifically grounded and field-tested solutions.

Troubleshooting Guide: Enhancing Reaction Efficiency and Purity

This section offers solutions to common problems encountered during H acid synthesis, with an emphasis on the underlying chemical principles.

Issue 1: Sub-optimal Yield of Naphthalene-1,3,6-trisulfonic Acid

Question: My sulfonation of naphthalene is resulting in a low yield of the desired trisulfonic acid and a mixture of other isomers. How can I improve the yield and selectivity?

Answer: Achieving a high yield of naphthalene-1,3,6-trisulfonic acid is foundational to a successful H acid synthesis. Low yields are often attributable to inadequate control over the reaction conditions.

  • Sulfonating Agent and Temperature Profile: The reaction typically employs sulfuric acid and oleum. A staged temperature approach is crucial. Initially, reacting naphthalene with concentrated sulfuric acid at a lower temperature (around 80°C) favors the formation of naphthalene-1-sulfonic acid. Subsequently, increasing the temperature to approximately 145°C and introducing oleum promotes the desired trisulfonation.[1] This controlled temperature gradient helps to minimize the formation of unwanted isomers.

  • Reaction Time: Sufficient reaction time at each temperature stage is necessary for complete conversion. Monitoring the reaction progress via techniques like HPLC is recommended to determine the optimal duration and avoid over-sulfonation.

  • Purity of Naphthalene: The use of high-purity refined naphthalene is essential to prevent side reactions and the formation of colored impurities that can be challenging to remove in subsequent steps.

Issue 2: Poor Regioselectivity during Nitration

Question: The nitration of my naphthalene-trisulfonic acid mixture is producing significant quantities of undesired nitro-isomers. How can I enhance the regioselectivity of this step?

Answer: The nitration step's success hinges on controlling the electrophilic aromatic substitution to favor the formation of 8-nitronaphthalene-1,3,6-trisulfonic acid.

  • Mixed Acid Composition and Temperature: The nitrating agent is typically a mixture of nitric acid and sulfuric acid. The concentration of the nitronium ion (NO₂⁺), the active electrophile, is critical and is controlled by the acid mixture's composition. It is imperative to maintain a low reaction temperature, often between 0-10°C, to control the exothermic reaction and improve selectivity.[2][3]

  • Rate of Addition: A slow, controlled addition of the naphthalene-trisulfonic acid solution to the mixed acid is vital to prevent localized temperature increases ("hot spots") that can lead to the formation of byproducts.

Experimental Protocol: Optimized Nitration of Naphthalene-1,3,6-trisulfonic Acid

  • Prepare Nitrating Mixture: In a jacketed reactor, prepare the mixed acid by carefully adding the required amount of concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Slow Addition: Slowly add the solution of naphthalene-1,3,6-trisulfonic acid to the nitrating mixture over a period of 2-4 hours, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10°C for an additional 1-2 hours after the addition is complete. Monitor the reaction's progress by HPLC.

  • Work-up: Once the reaction is complete, the mixture is typically used directly in the subsequent reduction step.

Issue 3: Incomplete Reduction of the Nitro Group

Question: My reduction of the nitro-intermediate to the corresponding amine is incomplete. What are the best practices for achieving full conversion?

Answer: The reduction of the nitro group to an amine is a critical transformation. The Béchamp reduction, using iron powder in an acidic medium, is a classic and effective method.[4][5][6]

  • Iron Activation: The surface of the iron powder can become passivated by an oxide layer. Pre-treating the iron with a dilute acid, such as hydrochloric acid, can activate it and improve its reactivity.

  • pH Control: Maintaining an acidic pH throughout the reaction is essential for the reduction to proceed efficiently.[7] The acidic environment facilitates the generation of the active reducing species.

  • Temperature and Agitation: The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) with vigorous stirring to ensure good contact between the solid iron and the dissolved nitro compound.

Issue 4: Challenges in the Final Caustic Fusion Step

Question: The caustic fusion step to introduce the hydroxyl group is resulting in low yields and product degradation. How can I optimize this critical transformation?

Answer: The caustic fusion is a demanding reaction that involves the nucleophilic aromatic substitution of a sulfonate group with a hydroxide ion at high temperatures.

  • Temperature and Caustic Concentration: This reaction requires high temperatures, typically in the range of 280-350°C, and a high concentration of sodium hydroxide.[8] Precise temperature control is paramount, as excessive heat can lead to decomposition of the H acid.

  • Reaction Time: The duration of the fusion needs to be carefully optimized. Prolonged reaction times can lead to product degradation.

  • Inert Atmosphere: Conducting the fusion under an inert atmosphere, such as nitrogen, can help to prevent oxidative side reactions that can discolor the product.

H Acid Synthesis Workflow and Critical Control Points

The following diagram provides a visual representation of the H acid synthesis pathway, highlighting the key reaction stages and potential challenges.

H_Acid_Synthesis_Workflow cluster_0 Sulfonation cluster_1 Nitration cluster_2 Reduction cluster_3 Caustic Fusion cluster_4 Potential Issues Naphthalene Naphthalene NTS Naphthalene-1,3,6-trisulfonic acid Naphthalene->NTS H₂SO₄/Oleum (Temp. Control) Nitro_NTS 8-Nitro-naphthalene- 1,3,6-trisulfonic acid NTS->Nitro_NTS HNO₃/H₂SO₄ (Low Temp.) Low_Yield Low Yield/ Isomer Formation NTS->Low_Yield Amino_NTS 8-Amino-naphthalene- 1,3,6-trisulfonic acid (T-Acid) Nitro_NTS->Amino_NTS Fe/H⁺ (pH Control) Poor_Selectivity Byproduct Formation Nitro_NTS->Poor_Selectivity H_Acid H Acid Amino_NTS->H_Acid NaOH (High Temp.) Incomplete_Reduction Incomplete Reaction Amino_NTS->Incomplete_Reduction Product_Degradation Degradation/ Low Purity H_Acid->Product_Degradation

Caption: A schematic of the H acid synthesis process with key challenges.

Frequently Asked Questions (FAQs)

Q1: What is the significance of H acid in industrial chemistry?

A1: H acid is a vital dyestuff intermediate, primarily used in the production of black dyes.[9] Its unique structure, containing both an amino and a hydroxyl group, allows it to act as a versatile coupling component in the synthesis of a wide range of azo dyes.

Q2: Are there more environmentally friendly ("greener") approaches to H acid synthesis?

A2: The traditional synthesis of H acid generates a significant amount of waste, posing environmental challenges.[9][10] Research into greener alternatives is ongoing. One such approach is the "diamine method," which involves the dinitration of naphthalene followed by reduction and hydrolysis, aiming to reduce waste streams.[11][12] Additionally, efforts are being made to develop more sustainable methods for sulfuric acid synthesis, which is a key raw material.[13]

Q3: How can the final H acid product be effectively purified?

A3: Purification of H acid is typically achieved through precipitation and recrystallization. After the caustic fusion, the reaction mass is dissolved in water and the H acid is precipitated by acidification. This crude product can then be recrystallized from hot water to achieve the desired purity.[14] The purity can be verified using analytical techniques such as HPLC.[15]

Table 1: Summary of Optimized Reaction Parameters

Reaction StepKey ParametersOptimized Conditions
Sulfonation Temperature, Reagent RatioStaged temperature profile (80°C then 145°C), controlled addition of oleum
Nitration Temperature, Mixed Acid Composition0-10°C, slow addition to a pre-cooled mixed acid
Reduction pH, Iron ActivationAcidic pH (2-4), pre-treatment of iron powder with dilute acid
Caustic Fusion Temperature, Atmosphere280-350°C, inert atmosphere (e.g., Nitrogen)

References

  • Title: Béchamp reduction - Grokipedia Source: Grokipedia URL
  • Title: Chemists' Guide to Béchamp Reduction | PDF | Redox | Chemical Reactions - Scribd Source: Scribd URL
  • Title: Béchamp reduction - Wikipedia Source: Wikipedia URL
  • Title: A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem Source: Benchchem URL
  • Title: Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?
  • Title: EP0064651B1 - Process for the isolation of h acid and k acid - Google Patents Source: Google Patents URL
  • Title: (PDF) Synthesis, Characterization and RP-HPLC Method Development and Validation for Simultaneous Determination of Koch Acid and H Acid - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Green Synthesis of Sulphuric Acid Based on "Geber's Method": A Detailed Aspen Plus Simulation | Fine Chemical Engineering - Universal Wiser Publisher Source: Universal Wiser Publisher URL: [Link]

  • Title: Global H Acid Market (2025 - 2031) | Trends, Outlook & Forecast - 6Wresearch Source: 6Wresearch URL: [Link]

  • Title: CN102936214A - Method for clean preparation H acid - Google Patents Source: Google Patents URL
  • Title: EP0041631A1 - Process for the production of nitronaphthalene sulfonic acids - Google Patents Source: Google Patents URL
  • Title: CN104693009B - Naphthalene sulfonated products direct alkali fusion coproduction 1-naphthols and the method for beta naphthal - Google Patents Source: Google Patents URL
  • Title: The H-acid Effluent Problem | Industrial Green Chemistry World - WordPress.com Source: WordPress.com URL: [Link]

  • Title: Process for the preparation of naphthalene-1,3,6-trisulphonic acid - Google Patents Source: Google Patents URL
  • Title: United States Patent (19) - Googleapis.com Source: Googleapis.com URL: [Link]

  • Title: CN107759496B - H acid synthesis method - Google Patents Source: Google Patents URL
  • Title: CN104016835B - Sulfonation and alkali fusion optimized production process for 2- naphthol - Google Patents Source: Google Patents URL

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Troubleshooting

troubleshooting fluorescence quenching in H acid experiments

{"answer":"# Technical Support Center: Troubleshooting Fluorescence Quenching in H Acid Experiments Welcome to the technical support center for researchers, scientists, and drug development professionals working with H a...

Author: BenchChem Technical Support Team. Date: January 2026

{"answer":"# Technical Support Center: Troubleshooting Fluorescence Quenching in H Acid Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with H acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid)[1][2][3]. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues related to fluorescence quenching in your experiments.

Section 1: Understanding Fluorescence Quenching

Q1: What is fluorescence quenching and why is it a concern in my H acid experiments?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[4] It can occur through various mechanisms, including collisions with other molecules, formation of non-fluorescent complexes, and energy transfer.[4] For your H acid experiments, quenching can lead to inaccurate quantification, reduced sensitivity, and misinterpretation of results. Understanding and mitigating quenching is crucial for reliable data.

Q2: What are the primary types of fluorescence quenching I should be aware of?

A2: The two main types of quenching are dynamic (collisional) and static quenching.

  • Dynamic Quenching: This occurs when the excited H acid molecule collides with another molecule (the quencher) in the solution, causing it to return to the ground state without emitting a photon.[4][5][6] This process is dependent on factors like temperature and viscosity.[7]

  • Static Quenching: This happens when H acid forms a stable, non-fluorescent complex with a quencher molecule in the ground state.[4][5][6] This reduces the population of H acid molecules available for excitation.

Distinguishing between these two is critical for troubleshooting as they have different dependencies on temperature and affect the fluorescence lifetime differently.[5][8]

Section 2: Common Causes of H Acid Fluorescence Quenching & Troubleshooting

This section addresses specific issues you might encounter and provides a logical workflow for diagnosing the problem.

Q3: My H acid fluorescence signal is unexpectedly low or absent. What are the likely causes?

A3: Low or no signal is a common issue that can stem from several factors. Here’s a step-by-step approach to identify the root cause:

Step 1: Verify Your Experimental Setup and Reagents

  • Incorrect Instrument Settings: Ensure your spectrofluorometer's excitation and emission wavelengths are correctly set for H acid. Check the slit widths and detector gain.[9]

  • Reagent Concentration: Double-check the concentration of your H acid stock solution and the final concentration in your sample.[10]

  • Reagent Degradation: H acid solutions can degrade over time, especially when exposed to light. Prepare fresh solutions and store them protected from light.

Step 2: Investigate Potential Quenchers in Your Sample

  • Dissolved Oxygen: Molecular oxygen is a well-known dynamic quencher.[6][11] If your experiment is sensitive, consider de-gassing your solutions by sparging with nitrogen or argon.

  • Heavy Atoms and Halide Ions: Ions like iodide, bromide, and chloride can be potent quenchers.[4][6] Review your buffer composition for these ions.

  • Contaminants: Trace amounts of heavy metals or other organic impurities in your reagents or solvent can cause significant quenching. Use high-purity solvents and reagents.

Step 3: Consider Environmental and Photophysical Effects

  • pH of the Solution: The fluorescence of many molecules, including those with amino and hydroxyl groups like H acid, can be highly pH-dependent.[12][13] A suboptimal pH can lead to a non-fluorescent protonation state.

  • Photobleaching: Prolonged exposure to the excitation light can irreversibly damage the H acid molecule, a process known as photobleaching.[14] Limit light exposure by using neutral density filters, reducing illumination time, or using an automatic shutter.[15]

Q4: I'm observing a non-linear relationship between H acid concentration and fluorescence intensity. What could be the issue?

A4: This is often a sign of the inner filter effect or self-quenching .

  • Inner Filter Effect (IFE): At high concentrations, the sample itself can absorb a significant portion of the excitation light before it reaches the center of the cuvette (primary IFE), or it can re-absorb the emitted fluorescence (secondary IFE).[16][17][18] This leads to a plateau or even a decrease in fluorescence intensity at higher concentrations.[19]

    • Troubleshooting IFE: The most straightforward solution is to work with more dilute solutions where the absorbance is low (typically <0.1).[18] You can also use a triangular or micro-cuvette to minimize the path length.

  • Self-Quenching: At high concentrations, H acid molecules can interact with each other, leading to the formation of non-fluorescent aggregates (a form of static quenching).[11]

    • Troubleshooting Self-Quenching: Similar to IFE, dilution is the primary method to mitigate self-quenching.

Q5: My results are inconsistent between experiments. How can I improve reproducibility?

A5: Inconsistent results often point to subtle variations in experimental conditions.

  • Temperature Fluctuations: Dynamic quenching is temperature-dependent; higher temperatures increase collision frequency and quenching.[5][7] Use a temperature-controlled sample holder to ensure consistency.

  • pH Variability: Small shifts in pH can significantly alter fluorescence.[12][20] Always use a well-buffered solution and verify the pH of your final sample.

  • Oxygen Levels: The amount of dissolved oxygen can vary between freshly prepared and older solutions. For sensitive assays, consistently de-gas your buffers.

Section 3: Advanced Diagnostics & Protocols

Q6: How can I definitively distinguish between static and dynamic quenching in my H acid system?

A6: You can differentiate between static and dynamic quenching by examining the effect of temperature and by measuring fluorescence lifetimes.

Parameter Dynamic Quenching Static Quenching Rationale
Effect of Increasing Temperature Quenching increasesQuenching decreasesHigher temperatures increase diffusion rates, leading to more collisions (dynamic).[5] However, they can destabilize the ground-state complex (static).[5]
Fluorescence Lifetime DecreasesUnchangedDynamic quenching provides an additional pathway for the excited state to relax non-radiatively, shortening its lifetime.[5][7] In static quenching, only the free, uncomplexed fluorophores emit, so their lifetime is unaffected.[5][7]
Protocol: Temperature Dependence Study
  • Prepare identical samples of H acid with your suspected quencher.

  • Use a spectrofluorometer with a temperature-controlled cuvette holder.

  • Measure the fluorescence intensity of the samples at a range of temperatures (e.g., 20°C, 25°C, 30°C, 35°C).

  • Plot the ratio of fluorescence intensity without quencher (F₀) to with quencher (F) versus temperature.

    • An increasing slope indicates dynamic quenching.

    • A decreasing slope suggests static quenching.

Section 4: Visual Troubleshooting Guide

To aid in diagnosing your quenching issues, the following flowchart provides a systematic approach to troubleshooting.

Troubleshooting_Workflow H Acid Fluorescence Quenching Troubleshooting start Start: Low or Inconsistent Fluorescence Signal check_setup Step 1: Verify Instrument & Reagents - Wavelengths correct? - Concentrations accurate? - Reagents fresh? start->check_setup issue_found_setup Problem Identified: Correct settings/reagents check_setup->issue_found_setup Yes no_issue_setup Setup OK check_setup->no_issue_setup No end Problem Resolved issue_found_setup->end check_concentration Step 2: Investigate Concentration Effects - Is concentration > 10 µM? - Does signal vs. concentration curve plateau? no_issue_setup->check_concentration is_ife High Concentration Issue? (Inner Filter or Self-Quenching) check_concentration->is_ife Yes not_ife Concentration OK check_concentration->not_ife No dilute_sample Solution: Dilute sample (Abs < 0.1) and re-measure is_ife->dilute_sample dilute_sample->end check_environment Step 3: Assess Environmental Factors - pH controlled with buffer? - Temperature stable? - Sample de-gassed (if needed)? not_ife->check_environment is_env Environmental Issue? check_environment->is_env Yes not_env Environment OK check_environment->not_env No control_env Solution: Use buffer, control temp, de-gas sample is_env->control_env control_env->end check_contaminants Step 4: Suspect Contamination - Are buffers made with high-purity water? - Any known quenchers present (e.g., halides, heavy metals)? not_env->check_contaminants is_contaminant Contamination Likely? check_contaminants->is_contaminant Yes use_pure Solution: Use high-purity reagents and test buffer components individually is_contaminant->use_pure use_pure->end

Caption: A step-by-step workflow for troubleshooting common fluorescence quenching issues.

Section 5: Frequently Asked Questions (FAQs)

Q7: What is the optimal pH range for H acid fluorescence?

A7: The fluorescence of H acid is sensitive to pH due to its amino and hydroxyl groups.[1] While the exact optimal pH can depend on the specific application and buffer system, fluorescence is generally more stable in a controlled pH environment. It is crucial to determine the optimal pH for your specific experimental conditions by performing a pH titration curve. Generally, fluorescence can decrease at very low pH due to protonation.[21]

Q8: Can the solvent I use affect H acid fluorescence?

A8: Absolutely. The polarity of the solvent can influence the fluorescence properties of H acid. Furthermore, some solvents, particularly water and alcohols, can act as quenchers themselves through interactions with the excited state of the fluorophore.[22] If you are changing solvents, you must re-characterize the fluorescence behavior of H acid.

Q9: Are there any common laboratory reagents that are known to quench H acid?

A9: Besides the general quenchers mentioned earlier (oxygen, halides, heavy metals), compounds with electron-withdrawing groups or those that can participate in photoinduced electron transfer (PET) can act as quenchers.[23] For example, some amino acids like tryptophan and tyrosine have been shown to quench certain fluorophores.[24] If your sample contains complex biological components, be aware of potential quenching from these molecules.

Q10: How do I correct for the inner filter effect if I cannot dilute my sample?

A10: If dilution is not an option, several correction methods can be applied. Many modern spectrofluorometers have software that can apply mathematical corrections if you also measure the absorbance of the sample.[25] Alternatively, using a front-face illumination setup or a cuvette with a shorter pathlength can physically minimize the effect.[25]

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024-03-26). [Link]

  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA. [Link]

  • Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. SPIE Digital Library. [Link]

  • How to deal with inner filter effect in fluorescence experiments. Texas Christian University. [Link]

  • Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. RSC Publishing. [Link]

  • Fluorescence quenching mechanisms | Photochemistry Class Notes. Fiveable. [Link]

  • Why is important difference between dynamic and static quenching?. ResearchGate. [Link]

  • What is Fluorescence Quenching?. Edinburgh Instruments. (2024-05-02). [Link]

  • Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]

  • Troubleshooting Measurements of Fluorescence Spectra. Edinburgh Instruments. (2018-08-09). [Link]

  • Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Spectral Instruments Imaging. [Link]

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  • Mechanism of fluorescence quenching by acids in poly(N-vinylcarbazole). (2025-08-06). [Link]

  • Fluorescence spectroscopy. Wikipedia. [Link]

  • Fluorescence Spectroscopy: Theory and System Design. (2020-09-10). [Link]

  • Quenching (fluorescence). Wikipedia. [Link]

  • 1.11: Fluorescence Spectroscopy. Chemistry LibreTexts. (2022-08-28). [Link]

  • What is the effect of the pH on the fluorescence?. Quora. (2018-03-24). [Link]

  • What Is Fluorescence Spectroscopy? Principles Overview. Agilent. [Link]

  • Effect of pH on the fluorescence intensity of 1 μM H2O2 reacting with.... ResearchGate. [Link]

  • A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PMC - NIH. (2016-07-21). [Link]

  • The influence of pH on dissolved organic matter fluorescence in inland waters. Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01702K. (2022-03-17). [Link]

  • Mechanisms of high-order photobleaching and its relationship to intracellular ablation. NIH. (2011-03-04). [Link]

  • Effect of acidic and basic pH on Thioflavin T absorbance and fluorescence. PubMed. [Link]

  • Universal quenching of common fluorescent probes by water and alcohols. PMC - NIH. [Link]

  • Photobleaching. Wikipedia. [Link]

  • Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. MDPI. [Link]

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Optimization

Technical Support Center: Purification of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (H-Acid)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this vital chemical intermediate. H-acid is a cornerstone in the synthesis of many azo dyes, and its purity is paramount for achieving desired color fastness, brightness, and reproducibility in final products.[1][2][3]

The crude product of H-acid synthesis is often a grey to brown powder, while the pure compound consists of colorless crystals.[1][2] This discrepancy arises from a variety of impurities, including isomers, oxidation byproducts, and residual inorganic salts from the synthesis process. This guide provides in-depth troubleshooting strategies and validated protocols to help you navigate these purification challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of H-acid in a direct question-and-answer format. We focus on the causality behind each issue and provide robust, field-proven solutions.

Issue 1: My final product is highly colored (e.g., brown, purple, or dark grey) instead of the expected colorless crystals.
  • Underlying Cause: This is the most frequent issue and typically stems from two sources:

    • Oxidation: The aminonaphthol structure is highly susceptible to aerial oxidation, especially at elevated temperatures and in neutral or alkaline solutions. This oxidation creates highly conjugated, colored quinone-imine type byproducts.

    • Residual Synthetic Impurities: Incomplete reduction of nitro-intermediates or side-reactions during synthesis can leave intensely colored impurities in the crude product.[4]

  • Strategic Solutions:

    • Decolorization with Activated Carbon: The primary method for removing colored impurities is adsorption onto activated carbon. The large surface area and porous structure of activated carbon make it highly effective at trapping the large, planar, conjugated molecules responsible for the color, while leaving the smaller H-acid molecules in solution.

      • Protocol Insight: It is crucial to perform this step in an acidic solution (pH 3-4). At this pH, H-acid is protonated and stable, minimizing its own adsorption onto the carbon and preventing oxidation. The filtration must be performed while the solution is hot to prevent premature crystallization of the product.

    • Use of Reducing Agents: To prevent oxidation during the heating and dissolution phase, a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) can be added to the recrystallization medium. These agents act as oxygen scavengers, maintaining a reducing environment that protects the vulnerable amino and hydroxyl groups.

    • pH Control: The color of H-acid solutions is pH-sensitive.[1][2] Maintaining an acidic environment during purification is generally advisable to minimize oxidation.

Issue 2: I'm experiencing very low yields after recrystallization.
  • Underlying Cause: Low recovery is often a result of the high water solubility of H-acid, which is enhanced by its two sulfonic acid groups.[1][3]

    • Excess Solvent: Using too much water to dissolve the crude product will result in a significant portion of the H-acid remaining in the mother liquor upon cooling.

    • Incomplete Precipitation: The solubility of H-acid, even in cold water, is not negligible.

  • Strategic Solutions:

    • Minimal Solvent Volume: Use the principle of recrystallization strictly: dissolve the crude solid in the minimum amount of boiling or near-boiling water required for complete dissolution. This ensures the solution is saturated at high temperature and becomes supersaturated upon cooling, maximizing crystal yield.

    • Fractional Crystallization via "Salting Out": This is a highly effective and common industrial technique for purifying sulfonated naphthalenes.[5] The sodium salt of H-acid is significantly less soluble in a brine solution than in pure water. By adding sodium chloride (NaCl) to the hot, filtered aqueous solution, you decrease the solubility of the sodium salt of H-acid, forcing it to precipitate. This method also exploits the different solubilities of isomeric impurity salts, which may remain in the solution.[5]

    • Controlled Cooling: Avoid crash-cooling the solution in an ice bath. Allow the flask to cool slowly to room temperature first, then transfer it to a refrigerator or ice bath. Gradual cooling promotes the formation of larger, purer crystals and ensures more complete precipitation.

Issue 3: Analytical data (HPLC, NMR) shows the presence of isomeric impurities.
  • Underlying Cause: The synthesis of H-acid is a multi-step process starting from naphthalene. The initial sulfonation of naphthalene can produce a mixture of isomers, such as 2,6- and 2,7-naphthalenedisulfonic acid.[4][6][7] These isomers can persist through subsequent nitration, reduction, and hydrolysis steps, leading to isomeric impurities in the final product.

  • Strategic Solutions:

    • Purity Check via HPLC: High-Performance Liquid Chromatography (HPLC) is the definitive method for identifying and quantifying isomeric impurities. An ion-pair reversed-phase method is typically effective for separating these highly polar compounds.[8][9][10]

    • Purification by Salting Out: As mentioned for improving yield, the salting out technique is also the primary method for removing isomeric impurities. The sodium salts of different naphthalenedisulfonic acid isomers possess different solubilities in brine.[5] By carefully controlling the salt concentration and temperature, it is often possible to selectively precipitate the desired H-acid salt while leaving more soluble isomers in the mother liquor.

    • Revisit Synthesis Conditions: The most effective strategy is to prevent the formation of isomers in the first place. The ratio of naphthalene sulfonation products is highly dependent on reaction temperature. For example, higher temperatures favor the formation of the thermodynamically more stable 2,6- and 2,7-isomers needed for H-acid synthesis.[5]

Issue 4: My product is contaminated with inorganic salts (e.g., NaCl, Na₂SO₄).
  • Underlying Cause: These salts are introduced during the synthesis (sulfuric acid) and workup (neutralization with sodium hydroxide, salting out with sodium chloride).[11]

  • Strategic Solutions:

    • Thorough Crystal Washing: After filtering the recrystallized product, wash the filter cake with a small amount of ice-cold deionized water. This will dissolve and remove residual inorganic salts, which are highly soluble in cold water, without significantly dissolving the desired product.

    • Recrystallization from Water: If the salt contamination is very high, a second recrystallization from pure water (without salting out) may be necessary. The solubility difference between H-acid and simple inorganic salts is large enough that this can be an effective purification step, albeit with some yield loss.

Frequently Asked Questions (FAQs)

Q1: What is the ideal appearance and physical state of pure H-acid? A: The pure product consists of colorless crystals.[2] It is a solid at room temperature with a melting point reported to be above 300°C.[2] Commercially, it is often supplied as a monosodium or disodium salt, which may appear as a powder.[12][13]

Q2: How does pH affect the solubility of H-acid during purification? A: The pH of the solution has a significant impact on solubility. The two sulfonic acid groups are strongly acidic, while the amino group is basic and the hydroxyl group is phenolic (weakly acidic). The compound is generally soluble in water, especially in alkali solutions.[1][2] In acidic solutions, the amino group is protonated, which can affect solubility. Careful pH adjustment is a key parameter in optimizing recrystallization.

Q3: What analytical techniques are essential for assessing the purity of H-acid? A: A combination of techniques is recommended. HPLC is crucial for separating and quantifying isomeric and organic impurities.[8][10] NMR spectroscopy (¹H and ¹³C) is used to confirm the chemical structure of the main component and identify impurities if they are present in sufficient concentration. FT-IR spectroscopy can confirm the presence of the key functional groups.

Q4: Can I use organic solvents for recrystallization? A: Due to its highly polar nature with two sulfonic acid groups, H-acid has very low solubility in most common organic solvents.[1] Water is the solvent of choice. For some related compounds, aqueous alcohol mixtures can be used, but this must be determined empirically.

Protocols & Data

Experimental Workflow Visualization

The following diagram outlines a robust workflow for the purification of crude H-acid, incorporating the key troubleshooting steps discussed above.

Purification_Workflow cluster_dissolution Dissolution & Pre-treatment cluster_filtration Impurity Removal cluster_crystallization Crystallization cluster_isolation Product Isolation crude Crude H-Acid dissolve Dissolve in minimal hot H₂O (pH 3-4) crude->dissolve add_reductant Add NaHSO₃ (Optional) dissolve->add_reductant add_carbon Add Activated Carbon add_reductant->add_carbon hot_filt Hot Gravity Filtration add_carbon->hot_filt impurities Colored Impurities & Carbon Removed hot_filt->impurities filtrate Hot, Clear Filtrate hot_filt->filtrate salt_out Add NaCl ('Salting Out') filtrate->salt_out cool Slow Cool to RT, then Ice Bath salt_out->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with ice-cold H₂O vac_filt->wash dry Dry under Vacuum wash->dry pure_product Pure H-Acid Crystals dry->pure_product

Caption: A comprehensive workflow for the purification of H-acid.

Troubleshooting Logic Diagram

Use this decision tree to diagnose and solve common purification problems.

Troubleshooting_Logic start Start with Crude Product q_color Is the final product colored? start->q_color a_color_yes Recrystallize with Activated Carbon &/or NaHSO₃ q_color->a_color_yes Yes q_yield Is the yield low? q_color->q_yield No a_color_yes->q_yield a_yield_yes Use 'Salting Out' with NaCl. Ensure minimal hot solvent. q_yield->a_yield_yes Yes q_purity Are isomeric impurities present (by HPLC)? q_yield->q_purity No a_yield_yes->q_purity a_purity_yes Optimize 'Salting Out'. Review synthesis temperature. q_purity->a_purity_yes Yes end Pure Product q_purity->end No a_purity_yes->end

Caption: A decision tree for troubleshooting H-acid purification.

Protocol: High-Purity Recrystallization of H-Acid

This protocol combines decolorization and salting out to maximize both purity and yield.

  • Dissolution: In a fume hood, suspend 10.0 g of crude H-acid in 50-70 mL of deionized water in an Erlenmeyer flask. Add a magnetic stir bar.

  • Acidification & Reduction: Gently acidify the slurry to pH 3-4 using dilute HCl. Add ~0.1 g of sodium bisulfite (NaHSO₃).

  • Decolorization: Add 0.5 - 1.0 g of activated decolorizing carbon to the slurry.

  • Heating: Heat the mixture to a gentle boil with constant stirring until all the H-acid has dissolved. If it does not fully dissolve, add the minimum amount of additional hot water required.

  • Hot Filtration: Set up a hot gravity filtration apparatus using a fluted filter paper and a pre-heated funnel. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon. The resulting filtrate should be clear and significantly less colored.

  • Salting Out: To the hot filtrate, add 10-15 g of solid sodium chloride (NaCl). Stir until the salt is fully dissolved.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You should observe the formation of crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions (10-15 mL each) of ice-cold deionized water to remove residual NaCl and other soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 60-80°C to a constant weight.

Data Summary Table
PropertyValue / ObservationSource(s)
Chemical Name 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid[1][8][14]
Common Name H-Acid[3][8][15]
Molecular Formula C₁₀H₉NO₇S₂[14]
Molecular Weight 319.31 g/mol [14]
Appearance (Pure) Colorless crystals[2]
Appearance (Crude) Grey to brown powder[1]
Melting Point >300 °C[2]
Solubility in Water Generally soluble, increases with pH[1][2]
Solubility in Organics Typically low[1]

References

  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.
  • ChemBK. (2024). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid.
  • Biosynth. (n.d.). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | 90-20-0.
  • Smolecule. (n.d.). Buy 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | 98072-99-2.
  • BenchChem. (n.d.). Technical Support Center: Purification of Naphthalene-2-Sulfonic Acid.
  • PrepChem.com. (n.d.). Synthesis of H-acid.
  • Google Patents. (n.d.). CN101717355B - Method for synthesizing dyestuff intermediate H acid by naphthalene.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 6-Chloronaphthalene-1-sulfonic Acid.
  • Google Patents. (n.d.). CN102936214A - Method for clean preparation H acid.
  • Google Patents. (n.d.). CN107759496B - H acid synthesis method.
  • SIELC Technologies. (2018). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.
  • ResearchGate. (n.d.). Synthesis processes of H‐acid. [Diagram].
  • ECHA. (n.d.). Substance identity - Registration Dossier.
  • SpectraBase. (n.d.). 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, monosodium salt, sesquihydrate.
  • Dye|Dye intermediates|... (2013). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.
  • PubChem. (n.d.). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate.
  • PubChem. (n.d.). 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:2).
  • Sigma-Aldrich. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt.
  • Merck Millipore. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt CAS 5460-09-3 | 820078.
  • Google Patents. (n.d.). US4324742A - Process for separation of naphthalenedisulfonic acids.
  • ResearchGate. (n.d.). Rapid determination of sulfonated naphthalenes....
  • ACS Publications. (n.d.). Analysis of Sulfonated Naphthalene−Formaldehyde Condensates by Ion-Pair Chromatography....
  • ResearchGate. (n.d.). Analysis of Sulfonated Naphthalene−Formaldehyde Condensates... | Request PDF.
  • Pharmaffiliates. (n.d.). Chemical Name : 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid.
  • Google Patents. (n.d.). CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid.
  • Google Patents. (n.d.). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid Solutions

Welcome to the technical support center for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the preparation and stabilization of H-acid solutions. As a crucial intermediate in the synthesis of azo dyes and a valuable compound in various research applications, maintaining the integrity of H-acid solutions is paramount for reproducible and reliable experimental outcomes.[1][2]

This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the handling and storage of H-acid solutions. The information presented here is grounded in established principles of organic chemistry and material stability.

I. Understanding the Instability of H-acid Solutions

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a highly polar aromatic compound, readily soluble in water due to its sulfonic acid groups.[1] However, the presence of both amino (-NH2) and hydroxyl (-OH) groups on the naphthalene ring makes it susceptible to degradation, primarily through oxidation.

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Caption: Key factors contributing to the degradation of H-acid solutions.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the stability of H-acid solutions in a question-and-answer format.

1. My H-acid solution is changing color (e.g., turning yellow/brown). What is happening?

  • Answer: A color change in your H-acid solution is a primary indicator of degradation. The amino and hydroxyl groups on the naphthalene ring are susceptible to oxidation, which can be initiated by dissolved oxygen, exposure to light, and the presence of trace metal ions. This oxidative process can lead to the formation of colored byproducts.

2. What is the optimal pH for storing H-acid solutions?

  • Answer: Acidic conditions are generally recommended for the storage of aqueous solutions of sulfonated naphthalene derivatives.[3] For enhanced stability, maintaining a pH between 2.5 and 3.0 is advisable.[3] Alkaline conditions should be avoided as they can accelerate degradation.

3. How should I store my prepared H-acid solutions for long-term use?

  • Answer: For long-term storage, it is crucial to minimize exposure to factors that promote degradation. The following conditions are recommended:

    • Temperature: Store solutions at low temperatures, such as 2-8°C .[3]

    • Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.

    • Atmosphere: To prevent oxidation, it is beneficial to store the solution under an inert atmosphere. This can be achieved by purging the solution and the headspace of the container with an inert gas like argon or nitrogen.

4. Can I use antioxidants to stabilize my H-acid solution? If so, which ones are recommended?

  • Answer: Yes, the use of antioxidants is a highly effective strategy to prevent oxidative degradation. Two commonly used and effective antioxidants are ascorbic acid (Vitamin C) and sodium bisulfite .

    • Ascorbic Acid: Acts as a potent antioxidant and can also function as a chelating agent, binding to metal ions that can catalyze oxidation.[2][3]

    • Sodium Bisulfite: Is a strong reducing agent that readily scavenges dissolved oxygen in the solution.[4]

5. I've noticed precipitation in my stored H-acid solution. What could be the cause?

  • Answer: Precipitation in a stored H-acid solution can be due to a few factors:

    • Temperature Effects: If the solution was prepared at room temperature and then refrigerated, the solubility of H-acid may decrease at lower temperatures, leading to precipitation.

    • Degradation Products: Some degradation byproducts may be less soluble than the parent H-acid, causing them to precipitate out of the solution over time.

    • pH Changes: A significant shift in the pH of the solution could affect the solubility of H-acid.

    Troubleshooting:

    • Gently warm the solution to room temperature to see if the precipitate redissolves.

    • If the precipitate remains, it is likely due to degradation. In such cases, it is recommended to prepare a fresh solution.

    • Always ensure the pH of your solution is within the recommended stable range.

III. Experimental Protocols for Solution Stabilization

Here are detailed, step-by-step methodologies for preparing stabilized H-acid solutions.

Protocol 1: General Preparation and Storage of a Stabilized H-acid Solution

This protocol outlines the fundamental steps for preparing a stable aqueous solution of H-acid.

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Protocol_1 cluster_prep Preparation cluster_storage Storage a Weigh H-acid b Dissolve in deoxygenated, purified water a->b c Adjust pH to 2.5-3.0 with dilute H₂SO₄ b->c d Transfer to amber vial c->d e Purge with inert gas (Ar or N₂) d->e f Seal tightly and store at 2-8°C e->f

Caption: Workflow for the general preparation and storage of H-acid solutions.

Methodology:

  • Deoxygenate Water: Before preparing the solution, deoxygenate your high-purity water (e.g., Milli-Q or equivalent) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Dissolution: Weigh the desired amount of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid and dissolve it in the deoxygenated water.

  • pH Adjustment: Carefully adjust the pH of the solution to between 2.5 and 3.0 using a dilute solution of sulfuric acid (e.g., 0.1 M). Monitor the pH using a calibrated pH meter.

  • Transfer and Purge: Transfer the prepared solution to a clean, amber glass vial. Purge the headspace of the vial with an inert gas for a few minutes to displace any oxygen.

  • Sealing and Storage: Seal the vial tightly and store it in a refrigerator at 2-8°C.

Protocol 2: Stabilization with Ascorbic Acid

This protocol incorporates ascorbic acid as an antioxidant for enhanced stability.

Methodology:

  • Prepare Ascorbic Acid Stock: Prepare a fresh stock solution of ascorbic acid (e.g., 1 M) in deoxygenated, purified water.

  • Prepare H-acid Solution: Follow steps 1 and 2 from Protocol 1 to prepare your H-acid solution.

  • Add Ascorbic Acid: Add the ascorbic acid stock solution to your H-acid solution to a final concentration of 1-5 mM . Gently mix the solution.

  • pH Adjustment and Storage: Proceed with steps 3, 4, and 5 from Protocol 1 to adjust the pH and store the solution.

Protocol 3: Stabilization with Sodium Bisulfite

This protocol utilizes sodium bisulfite as an oxygen scavenger.

Methodology:

  • Prepare Sodium Bisulfite Stock: Prepare a fresh stock solution of sodium bisulfite (e.g., 1 M) in deoxygenated, purified water.

  • Prepare H-acid Solution: Follow steps 1 and 2 from Protocol 1 to prepare your H-acid solution.

  • Add Sodium Bisulfite: Add the sodium bisulfite stock solution to your H-acid solution to a final concentration of 1-5 mM . Gently mix the solution.

  • pH Adjustment and Storage: Proceed with steps 3, 4, and 5 from Protocol 1 to adjust the pH and store the solution.

Protocol 4: Comprehensive Stabilization using a Chelating Agent and Antioxidant

For maximum stability, especially for long-term storage or when working with solutions containing potential metal contaminants, a combination of a chelating agent and an antioxidant is recommended.

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Protocol_4 cluster_steps Comprehensive Stabilization Workflow start Start with deoxygenated water dissolve Dissolve H-acid start->dissolve add_edta Add EDTA (chelating agent) dissolve->add_edta add_antioxidant Add Ascorbic Acid or Sodium Bisulfite add_edta->add_antioxidant adjust_ph Adjust pH to 2.5-3.0 add_antioxidant->adjust_ph store Store under inert gas at 2-8°C in the dark adjust_ph->store

Caption: A multi-step approach for maximal H-acid solution stability.

Methodology:

  • Prepare Stock Solutions: Prepare fresh stock solutions of a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) (e.g., 0.5 M, pH adjusted to ~8.0 for dissolution) and an antioxidant (ascorbic acid or sodium bisulfite, e.g., 1 M) in deoxygenated, purified water.

  • Prepare H-acid Solution: Follow steps 1 and 2 from Protocol 1.

  • Add Chelating Agent: Add the EDTA stock solution to a final concentration of 0.1-1 mM . Mix well.

  • Add Antioxidant: Add the chosen antioxidant stock solution to a final concentration of 1-5 mM . Mix well.

  • pH Adjustment and Storage: Proceed with steps 3, 4, and 5 from Protocol 1.

IV. Summary of Stabilization Parameters

For quick reference, the key parameters for stabilizing H-acid solutions are summarized in the table below.

ParameterRecommended ConditionRationale
pH 2.5 - 3.0Increased stability of sulfonated aromatic compounds in acidic media.[3]
Temperature 2 - 8°CLower temperatures slow down the rate of degradation reactions.[3]
Light Exposure Store in the dark (amber vials)Prevents photodegradation.
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation by dissolved oxygen.
Antioxidants Ascorbic Acid (1-5 mM) or Sodium Bisulfite (1-5 mM)Scavenges free radicals and dissolved oxygen to prevent oxidative degradation.[4]
Chelating Agent EDTA (0.1-1 mM)Sequesters trace metal ions that can catalyze oxidation.[5]

V. References

  • Barceló, D., & Lacorte, S. (2002). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A, 959(1-2), 179-186. [Link]

  • Decker, E. A., & Welch, B. (1990). Metal Chelators as Antioxidants. AOCS. [Link]

  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. [Link]

  • ChemBK. (2024). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. [Link]

  • Google Patents. (2011). Stabilized ascorbic acid solutions; method of use thereof; process for their obtention; and compositions comprising the same.

  • Ataman Kimya. (n.d.). SODIUM BISULFITE. [Link]

  • Koprivnik, S., & Vovk, I. (2024). The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution. Molecules, 29(15), 3659. [Link]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Minimizing Background Fluorescence

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of background fluorescence in their experimen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of background fluorescence in their experiments. While your query mentioned H acid, our comprehensive review of established methodologies indicates that its use for quenching autofluorescence in immunofluorescence and immunohistochemistry is not a documented or validated practice.

Therefore, this guide will focus on robust, peer-supported strategies to help you effectively diagnose, troubleshoot, and minimize background fluorescence, ensuring the clarity and reliability of your data. We will delve into the root causes of autofluorescence and provide detailed, field-proven protocols to overcome this obstacle.

Frequently Asked Questions (FAQs) about Background Fluorescence

Q1: What is autofluorescence and what are its primary causes in my samples?

Autofluorescence is the natural fluorescence emitted by biological materials when they absorb light, which can obscure the specific signal from your fluorescent probes.[1][2] The primary causes can be categorized as:

  • Endogenous Fluorophores: Tissues contain naturally fluorescent molecules. Common culprits include collagen, elastin, NADH, and flavins, which typically fluoresce in the blue and green spectra.[2] In aged tissues, the accumulation of lipofuscin, a granular pigment, can cause bright, broad-spectrum autofluorescence that is often a major challenge.[3] Red blood cells also contribute to background fluorescence due to the presence of heme.[2]

  • Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde are widely used to preserve tissue structure. However, they can react with amines in proteins to create fluorescent products, contributing significantly to background noise across a wide range of wavelengths.[4]

Q2: How can I determine the source of the high background in my images?

A crucial first step in troubleshooting is to run a control experiment. Prepare a slide with your tissue sample that goes through all the processing steps (fixation, permeabilization, etc.) but without the addition of any primary or secondary antibodies. If you observe fluorescence in this unstained sample when viewing it under the microscope, you are dealing with autofluorescence.

Q3: What are the most effective and commonly used methods to reduce autofluorescence?

Several methods are widely accepted and validated for reducing autofluorescence. The choice of method often depends on the source of the background signal:

  • Chemical Quenching: Reagents like sodium borohydride are effective at reducing aldehyde-induced autofluorescence.[1] For lipofuscin, lipophilic dyes such as Sudan Black B are a traditional choice.[3]

  • Commercial Quenching Kits: Several companies offer optimized kits, such as TrueVIEW™ and TrueBlack®, which are designed to target specific sources of autofluorescence with high efficiency and ease of use.[5]

  • Photobleaching: Exposing the sample to intense light from the microscope's excitation source before imaging can selectively destroy the autofluorescent molecules. However, this method can be time-consuming.

  • Spectral Unmixing: If you are using a confocal microscope with a spectral detector, you can capture the emission spectrum of the autofluorescence from your control slide and then use software to subtract this "spectral fingerprint" from your stained samples.

Q4: When is the best time to apply an autofluorescence quenching step in my protocol?

This depends on the quenching agent. Some, like sodium borohydride, are typically applied after fixation and rehydration but before the blocking step.[1] Others, like Sudan Black B, are often used after the secondary antibody incubation and final washes.[1] Commercial kits will provide specific instructions, but many are designed for application after the staining is complete. Always consult the manufacturer's protocol.

Q5: Are there preventative measures I can take during sample preparation to minimize autofluorescence?

Yes, proactive steps can make a significant difference:

  • Optimize Fixation: Use the lowest concentration and shortest duration of aldehyde fixative that still provides adequate tissue preservation.[4] Consider using an alternative fixative, such as chilled methanol or ethanol, for certain applications.

  • Perfusion: If working with animal models, perfusing the animal with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, a common source of autofluorescence.[2]

  • Choice of Fluorophores: Whenever possible, use fluorophores that emit in the far-red or near-infrared spectrum, as endogenous autofluorescence is typically weaker at these longer wavelengths.[4]

Troubleshooting Guide: From Problem to Publication-Quality Images

Problem 1: Diffuse, high background fluorescence in formalin-fixed, paraffin-embedded (FFPE) tissues.
  • Probable Cause: Aldehyde-induced autofluorescence resulting from the chemical cross-linking of proteins during fixation.[4] This is a very common issue in FFPE samples.

  • Solution: Sodium Borohydride Treatment This strong reducing agent converts the fluorescent Schiff bases formed during fixation into non-fluorescent single bonds.

    dot

    A High Background in Aldehyde-Fixed Tissue B Cause: Schiff Bases (Fluorescent) A->B is caused by C Solution: Sodium Borohydride (NaBH4) B->C is treated with D Mechanism: Reduction of Schiff Bases C->D works by E Result: Non-Fluorescent Single Bonds D->E leading to

    Caption: Troubleshooting workflow for aldehyde-induced autofluorescence.

Problem 2: Bright, granular fluorescent spots across multiple channels, especially in aged tissue or neurons.
  • Probable Cause: Accumulation of lipofuscin, also known as "age pigment." Lipofuscin is composed of oxidized proteins and lipids that accumulate in lysosomes and has a very broad emission spectrum.[3]

  • Solution: Sudan Black B Treatment Sudan Black B is a lipophilic (fat-soluble) dye that is thought to mask the fluorescence of lipofuscin by absorbing its emitted light.

Problem 3: Widespread background that is not attributable to fixation or lipofuscin.
  • Probable Cause: Autofluorescence from endogenous structural proteins like collagen and elastin, or from residual red blood cells.[2]

  • Solutions & Strategies:

    • Commercial Quenchers: Products like the TrueVIEW™ Autofluorescence Quenching Kit are specifically designed to bind to molecules like collagen, elastin, and red blood cells, effectively quenching their fluorescence.[5]

    • Strategic Fluorophore Selection: Shift your detection to longer wavelengths by using far-red fluorophores (e.g., Alexa Fluor 647, Cy5). Autofluorescence is generally much lower in this region of the spectrum.[4]

    • Spectral Unmixing: For advanced users with access to spectral confocal microscopy, this is a powerful computational approach to remove background fluorescence.

Data Summary: Comparison of Autofluorescence Quenching Methods

MethodPrimary TargetAdvantagesDisadvantagesWhen to Use
Sodium Borohydride Aldehyde-induced autofluorescenceInexpensive and effective for FFPE tissues.Can have variable results; must be prepared fresh.Standard for FFPE immunofluorescence.
Sudan Black B LipofuscinVery effective for age-related autofluorescence.Can introduce its own background in the far-red channel; can precipitate if not filtered well.For tissues known to have high lipofuscin content (e.g., aged brain, retina).
Commercial Kits (e.g., TrueVIEW™, TrueBlack®) Lipofuscin and/or other endogenous sourcesOptimized and easy to use; often highly effective.More expensive than basic chemical treatments.When standard methods fail or for critical, low-signal experiments.
Far-Red Fluorophores N/A (Avoidance Strategy)Avoids excitation of most autofluorescent molecules.Requires appropriate filter sets and detectors on the microscope.Ideal for initial experimental design, especially with tissues known to be highly autofluorescent.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for FFPE Sections (Pre-Staining)

  • Deparaffinization and Rehydration: Follow your standard protocol to deparaffinize and rehydrate your tissue sections.

  • Prepare Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. Caution: This solution will bubble. Handle with care in a well-ventilated area.

  • Incubation: Incubate the slides in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Washing: Wash the slides thoroughly with PBS (3 times for 5 minutes each).

  • Proceed with Staining: You can now proceed with your standard antigen retrieval and immunofluorescence protocol.

Protocol 2: Sudan Black B Quenching (Post-Staining)

  • Complete Staining: Perform your entire immunofluorescence protocol, including primary and secondary antibody incubations and washes.

  • Prepare Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for 1-2 hours in the dark and then filter it through a 0.2 µm filter to remove any undissolved particles.

  • Dehydration: Briefly dehydrate your slides by dipping them in a series of graded ethanol solutions (e.g., 50%, 70%).

  • Incubation: Incubate the slides in the filtered Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Differentiation: Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B.

  • Rehydration and Mounting: Wash the slides thoroughly in PBS and mount them with an aqueous mounting medium.

dot

cluster_prep Sample Preparation cluster_quench_pre Optional Pre-Staining Quenching cluster_staining Immunostaining cluster_quench_post Optional Post-Staining Quenching A Fixation & Sectioning B Deparaffinization & Rehydration A->B C e.g., Sodium Borohydride B->C D Antigen Retrieval C->D E Blocking D->E F Primary Antibody E->F G Secondary Antibody F->G H e.g., Sudan Black B G->H I Mount & Image G->I If no post-quenching H->I

Caption: General experimental workflow for immunofluorescence with optional autofluorescence quenching steps.

References

  • University of Ottawa. (n.d.). Histological staining. Research and innovation. [Link]

  • O'Brien, J. E., & Anderson, R. T. (1974). Drug-biomolecule interactions: fluorescence studies on interaction of aminonaphthalenesulfonic acid derivatives with serum albumins. Journal of pharmaceutical sciences, 63(3), 403–407. [Link]

  • University of Leeds. (n.d.). H&E staining. The Histology Guide. [Link]

  • Henderson, T. (2025, November 7). Understanding the Differences Between Histology Stains: A Comprehensive Guide. [Link]

  • BioVitrum. (2018, November 22). Histological staining: hematoxylin & eosin [Video]. YouTube. [Link]

  • Alturkistani, H. A., Tashkandi, F. M., & Mohammedsaleh, Z. M. (2023). Histology, Staining. In StatPearls. StatPearls Publishing. [Link]

  • Visikol. (2021, September 8). Autofluorescence Quenching. [Link]

  • Richardson, D. S., & Lichtman, J. W. (2015). Clarifying Tissue Clearing. Cell, 162(2), 246–257. [Link]

  • Immunofluorescence protocol. (2007, December 11). [Link]

  • Lab Manager. (n.d.). How Quenching Tissue Autofluorescence Works. [Link]

  • Oxford Instruments. (2022, November 3). Tissue Clearing Methods and Applications for Fluorescence Imaging. [Link]

  • Costilla, C., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(21), 19139–19146. [Link]

  • Quenching autofluorescence in tissue immunofluorescence. (2017). Wellcome Open Research, 2, 71. [Link]

  • Aminonaphthalenesulfonic acids. (n.d.). In Wikipedia. [Link]

  • Zhao, S., et al. (2022). A method for ultrafast tissue clearing that preserves fluorescence for multimodal and longitudinal brain imaging. eLight, 2(1), 6. [Link]

  • Evaluating Different Counter Stains in Fluorescent Staining Technique for Detecting Acid Fast Bacilli: Best Amongst The Better. (2018). Journal of Pure and Applied Microbiology, 12(1), 241-246. [Link]

  • Labcompare. (2021, June 29). How to Reduce Autofluorescence. [Link]

  • Acid-fastness. (n.d.). In Wikipedia. [Link]

  • Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes. (2023). International Journal of Molecular Sciences, 24(19), 15073. [Link]

  • Synthesis and spectral properties of H acid-containing dyes and their Mannich-type dyeing performances on silk fibroin. (2025). Journal of Molecular Structure, 1319, 138612. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Welcome to the technical support center for troubleshooting challenging HPLC separations. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging HPLC separations. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid). As a highly polar and acidic molecule, H-acid presents unique challenges in reversed-phase chromatography. This document provides in-depth, scientifically grounded solutions to diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid peak tailing so severely in reversed-phase HPLC?

Peak tailing for a compound like H-acid is most commonly a result of unwanted secondary interactions between the analyte and the stationary phase.[1][2] Given that H-acid has two sulfonic acid groups and a phenolic hydroxyl group, it is highly acidic and will be negatively charged at typical mobile phase pH values. This can lead to strong interactions with any positive sites on the silica-based stationary phase, such as residual, unreacted silanol groups or trace metal contaminants.[1][2][3] These secondary interactions create multiple retention mechanisms, causing some analyte molecules to be retained longer than others, resulting in a tailed peak.[1][4]

Q2: I've tried adjusting the mobile phase pH, but the peak tailing persists. What else can I do?

While mobile phase pH is a critical parameter, it may not be sufficient on its own to eliminate peak tailing for highly acidic compounds like H-acid.[5][6] If you've already optimized the pH to suppress the ionization of residual silanols (typically a lower pH), the next steps involve addressing other potential causes. These can include the use of ion-pairing agents to mask the charges on your analyte, selecting a more inert column with minimal silanol activity, or investigating potential metal contamination in your HPLC system.[2][3][7]

Q3: Could the issue be with my HPLC system and not the column or mobile phase?

Yes, instrumental factors can contribute to peak tailing.[8] Excessive extra-column volume, which can be caused by long or wide-bore tubing, a large detector cell, or poorly made connections, can lead to band broadening and peak tailing.[9] It's also possible for metal components in the system, such as stainless-steel frits or tubing, to leach metal ions that can interact with your analyte and cause peak distortion.[10][11]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. Each section explains the underlying cause and provides actionable solutions with detailed protocols.

Issue 1: Unwanted Secondary Interactions with the Stationary Phase

Why it happens: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[1] At mid-range pH values, these silanol groups can become ionized (Si-O-), creating negative sites. However, trace metal impurities (like iron or aluminum) within the silica matrix can create localized positive charges or increase the acidity of adjacent silanol groups, leading to strong ionic interactions with the negatively charged sulfonic acid groups of your analyte.[1][2] This is a common cause of peak tailing for acidic compounds.

Solution A: Mobile Phase pH Optimization

The first line of defense is to control the ionization state of the silanol groups by adjusting the mobile phase pH.[4][12]

Protocol:

  • Prepare a series of mobile phase buffers with pH values ranging from 2.5 to 4.0. Phosphate or formate buffers are common choices.[13] Ensure the buffer concentration is adequate (typically 25-50 mM) to maintain a stable pH.[13][14]

  • Analyze your sample using each mobile phase, keeping all other parameters (e.g., organic modifier concentration, temperature, flow rate) constant.

  • Evaluate the peak shape (asymmetry factor) for each pH. A lower pH will protonate the silanol groups, minimizing their interaction with the negatively charged H-acid.[2]

Solution B: Employing Ion-Pairing Agents

If pH optimization is insufficient, an ion-pairing agent can be added to the mobile phase.[7] These are molecules with a hydrophobic tail and an ionic head group that can form a neutral complex with your charged analyte.[15] For the negatively charged H-acid, a cationic ion-pairing agent is required.

Protocol:

  • Select a suitable ion-pairing agent. Tetrabutylammonium (TBA) salts (e.g., TBA phosphate or TBA bromide) are common choices for acidic analytes.[16][17][18]

  • Prepare a mobile phase containing the ion-pairing agent at a concentration of 5-10 mM.

  • Equilibrate the column thoroughly with the ion-pairing mobile phase before injecting your sample. This is crucial for reproducible results.

  • Analyze your sample. The TBA will pair with the sulfonic acid groups, forming a more hydrophobic, neutral complex that can be retained and eluted with a much-improved peak shape.

Ion-Pairing Agent Typical Concentration Considerations
Tetrabutylammonium (TBA) Phosphate5-10 mMGood for UV detection, non-volatile.
Tetrabutylammonium (TBA) Bromide5-10 mMGood for UV detection, non-volatile.
Solution C: Utilize a High-Purity, End-Capped, or Alternative Stationary Phase

Modern HPLC columns are often manufactured with high-purity silica and are "end-capped" to reduce the number of accessible silanol groups.[2] If you are using an older column, switching to a newer, high-purity, end-capped column can significantly reduce peak tailing.[1] Alternatively, consider stationary phases that are less prone to silanol interactions.

Recommended Column Types:

  • High-Purity, End-Capped C18: These columns minimize silanol interactions.

  • Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols.

  • Phenyl Phases: The electron-rich phenyl ring can offer alternative selectivity for aromatic compounds like H-acid and may exhibit fewer problematic secondary interactions.[19]

  • Mixed-Mode or HILIC Columns: For very polar compounds, these columns that utilize different retention mechanisms can be a viable alternative.[20][21][22]

Issue 2: Metal Contamination

Why it happens: Metal ions, either from the silica matrix of the column or leached from stainless-steel components of the HPLC system (e.g., frits, tubing), can chelate with your analyte.[3][10] H-acid, with its hydroxyl and amino groups, is a potential chelating agent. This interaction can lead to significant peak tailing.[2]

Solution: Use of a Chelating Agent in the Mobile Phase

A small amount of a chelating agent can be added to the mobile phase to bind to any free metal ions, preventing them from interacting with your analyte.

Protocol:

  • Prepare your mobile phase with a low concentration (e.g., 0.1-0.5 mM) of Ethylenediaminetetraacetic acid (EDTA).

  • Equilibrate the column and system with this mobile phase.

  • Inject your sample. The EDTA will complex with any metal ions, improving the peak shape.

Issue 3: Column Overload

Why it happens: Injecting too much sample onto the column can saturate the stationary phase, leading to a distorted peak shape, often with a "shark fin" appearance or significant tailing.[4][23]

Solution: Reduce Sample Concentration and/or Injection Volume

This is a straightforward issue to diagnose and resolve.

Protocol:

  • Dilute your sample by a factor of 5 or 10.

  • Re-inject the diluted sample. If the peak shape improves and becomes more symmetrical, column overload was likely the cause.[24]

  • Alternatively, reduce the injection volume while keeping the concentration the same.[24]

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting peak tailing for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid.

Caption: A step-by-step workflow for troubleshooting peak tailing.

Mechanism of Secondary Interactions and Mitigation

The following diagram illustrates the interaction between the negatively charged H-acid and a problematic silanol group on the stationary phase, and how an ion-pairing agent can resolve this issue.

SecondaryInteractions cluster_0 A) Unwanted Secondary Interaction cluster_1 B) Mitigation with Ion-Pairing Agent H_Acid_A H-Acid (Negative Charge) Silanol_A Silica Surface with Active Silanol Site (Positive Character) H_Acid_A->Silanol_A Strong Ionic Interaction Tailing_A Peak Tailing Silanol_A->Tailing_A H_Acid_B H-Acid (Negative Charge) NeutralComplex Neutral Ion-Pair Complex H_Acid_B->NeutralComplex TBA TBA+ (Positive Charge) TBA->NeutralComplex C18 C18 Stationary Phase NeutralComplex->C18 Normal Hydrophobic Interaction GoodPeak Symmetrical Peak C18->GoodPeak

Sources

Optimization

Technical Support Center: Enhancing the Quantum Yield of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid)

Welcome to the technical support center for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for enhancing the fluorescence quantum yield of this versatile fluorophore. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it a critical parameter for H-acid?

A1: Fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescent light, resulting in a brighter signal. For applications such as fluorescence microscopy, high-throughput screening, and diagnostics, a high quantum yield is essential for achieving high sensitivity and a strong signal-to-noise ratio.

Q2: What are the key factors that intrinsically influence the quantum yield of H-acid?

A2: The quantum yield of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is governed by its molecular structure and its interaction with the surrounding environment. Key intrinsic factors include:

  • Molecular Rigidity: The naphthalene core of H-acid provides a rigid structure, which is favorable for fluorescence.[1] Flexible structures are more prone to non-radiative decay pathways (e.g., vibrational relaxation), which compete with fluorescence and lower the quantum yield.[2]

  • Functional Groups: The presence of both an electron-donating amino (-NH2) group and a hydroxyl (-OH) group on the aromatic ring generally enhances fluorescence.[3][4] These groups increase the electron density of the π-system, which can lead to a higher probability of radiative decay.[3]

  • Sulfonic Acid Groups: The two sulfonic acid (-SO3H) groups confer high water solubility to H-acid.[5] While essential for many biological applications, their influence on the electronic properties and, consequently, the quantum yield, is complex and can be modulated by the local environment.

Q3: My H-acid solution is not fluorescing as expected. What are the most common initial troubleshooting steps?

A3: If you are observing lower than expected fluorescence, consider the following initial checks:

  • Confirm Chemical Integrity: Ensure the purity and integrity of your H-acid sample. Degradation can significantly impact fluorescence.

  • Check Excitation and Emission Wavelengths: Verify that you are using the correct excitation wavelength to populate the excited state efficiently and that your detector is set to the appropriate emission wavelength.

  • Solvent and pH: The choice of solvent and the pH of the solution are critical. H-acid's fluorescence is highly sensitive to these parameters.[3][5] Ensure your solvent is appropriate and the pH is optimized for your application.

  • Concentration: Very high concentrations can lead to self-quenching or inner filter effects, where emitted photons are reabsorbed by other H-acid molecules, reducing the measured fluorescence intensity.[1][6]

Troubleshooting Guides & Optimization Protocols

This section provides detailed troubleshooting guides in a question-and-answer format, directly addressing specific issues you may encounter.

Issue 1: Low Fluorescence Intensity Due to Environmental Factors

Q: I've dissolved H-acid in water, but the fluorescence is weak. How can I optimize the solvent and pH conditions to enhance the quantum yield?

A: The solvent environment plays a pivotal role in modulating the excited state of a fluorophore and, therefore, its quantum yield.[7][8] For H-acid, a polar, protic solvent like water is a good starting point due to its high solubility.[5] However, the quantum yield can be significantly influenced by solvent polarity and hydrogen bonding interactions.[9][10]

Troubleshooting Workflow: Solvent and pH Optimization

G cluster_0 Start: Low Fluorescence cluster_1 Step 1: pH Screening cluster_2 Step 2: Solvent Polarity Tuning cluster_3 Outcome start Low Fluorescence Signal in Aqueous Solution ph_screen Prepare a series of buffers (pH 4-10) start->ph_screen Hypothesis: pH affects ionization state measure_ph Measure Fluorescence Intensity at each pH ph_screen->measure_ph solvent_mix Prepare mixtures of water and a polar aprotic solvent (e.g., DMSO, Acetonitrile) measure_ph->solvent_mix If intensity improves but is still suboptimal optimal Identify Optimal pH and Solvent Composition measure_ph->optimal If intensity is maximized measure_solvent Measure Quantum Yield in each solvent mixture solvent_mix->measure_solvent measure_solvent->optimal Identify best condition

Caption: Workflow for optimizing pH and solvent to enhance fluorescence.

Detailed Protocol: pH Optimization

The ionization state of the amino and hydroxyl groups on the H-acid molecule is pH-dependent and can significantly alter its electronic structure and fluorescence properties.[3] For instance, protonation of the amino group in acidic conditions can lead to fluorescence quenching.

  • Prepare a Stock Solution: Prepare a concentrated stock solution of H-acid in deionized water.

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 4 to 10 (e.g., acetate, phosphate, and borate buffers).

  • Sample Preparation: Dilute the H-acid stock solution into each buffer to a final concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[6]

  • Fluorescence Measurement: Measure the fluorescence emission spectrum for each sample using a spectrofluorometer.

  • Data Analysis: Plot the integrated fluorescence intensity against pH to determine the optimal pH for maximum quantum yield. The acid salt of H-acid is known to exhibit red fluorescence with a bluish tint, which changes to a red-purple color upon adding an alkali.[11]

Data Summary: Expected pH Dependence

pH RangePredominant SpeciesExpected FluorescenceRationale
Acidic (e.g., < 4) Protonated Amino GroupLowProtonation can introduce non-radiative decay pathways.
Neutral to Mildly Basic Zwitterionic/AnionicHighDeprotonation of the hydroxyl and sulfonic acid groups can enhance fluorescence.
Strongly Basic (e.g., > 10) DianionicMay DecreaseThe exact behavior can vary, but extreme pH can sometimes lead to quenching.
Issue 2: Fluorescence Quenching

Q: My fluorescence signal is decreasing over time or is lower in the presence of other molecules in my sample. What could be causing this quenching and how can I mitigate it?

A: Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. It can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET).[7]

Common Quenchers to Consider:

  • Molecular Oxygen: Dissolved oxygen is a well-known collisional quencher.

  • Heavy Atoms: The presence of heavy atoms (e.g., iodide ions) can enhance intersystem crossing to the triplet state, reducing fluorescence.[2]

  • Electron Transfer: Molecules with suitable redox potentials can quench fluorescence through photoinduced electron transfer (PET).[2][12] Tryptophan, for example, is a known quencher of some fluorophores.[12]

  • Metal Ions: Certain metal ions can form complexes with H-acid and quench its fluorescence.[13]

Troubleshooting Workflow: Identifying and Mitigating Quenching

G cluster_0 Start: Quenching Observed cluster_1 Step 1: Deoxygenation cluster_2 Step 2: Identify Quencher cluster_3 Step 3: Mitigation start Fluorescence Signal Decreases or is Low deoxygenate Purge solution with N2 or Ar gas start->deoxygenate Hypothesis: Oxygen quenching measure_deox Remeasure Fluorescence deoxygenate->measure_deox sv_plot Perform Stern-Volmer analysis with suspected quenchers measure_deox->sv_plot If quenching persists verify Confirm recovery of fluorescence measure_deox->verify If signal recovers analyze_sv Determine quenching mechanism (static vs. dynamic) sv_plot->analyze_sv mitigate Remove quencher (e.g., dialysis), use scavenger, or modify experimental design analyze_sv->mitigate mitigate->verify

Caption: A systematic approach to troubleshooting fluorescence quenching.

Detailed Protocol: Deoxygenation

  • Sample Preparation: Prepare your H-acid solution in a sealable cuvette with a septum.

  • Purging: Gently bubble nitrogen or argon gas through the solution for 10-15 minutes using a long needle. Use a second, shorter needle as a vent.

  • Measurement: Immediately after purging, remove the needles and measure the fluorescence.

  • Comparison: Compare the fluorescence intensity before and after deoxygenation. A significant increase indicates that dissolved oxygen was a major contributor to quenching.

Issue 3: Suboptimal Temperature Conditions

Q: Does temperature affect the quantum yield of H-acid, and what is the optimal temperature range for my experiments?

A: Yes, temperature can significantly impact fluorescence quantum yield.[14][15] Generally, increasing the temperature leads to a decrease in fluorescence intensity.[16] This is because higher temperatures increase the frequency and energy of collisions between the fluorophore and solvent molecules, which promotes non-radiative decay pathways.[16]

Experimental Protocol: Temperature Dependence Study

  • Instrumentation: Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

  • Sample Preparation: Prepare a solution of H-acid in the optimized solvent and pH determined previously.

  • Temperature Scan: Measure the fluorescence emission spectrum at a series of temperatures (e.g., from 10°C to 50°C in 5°C increments), allowing the sample to equilibrate at each temperature.

  • Data Analysis: Plot the integrated fluorescence intensity as a function of temperature. This will reveal the temperature sensitivity of H-acid's fluorescence in your specific system. For many organic dyes, lower temperatures lead to higher quantum yields.[15]

Data Summary: Expected Temperature Effects

TemperatureCollisional FrequencyNon-radiative Decay RateExpected Quantum Yield
Low LowerLowerHigher
High HigherHigherLower

Concluding Remarks

Enhancing the quantum yield of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a multifactorial challenge that requires a systematic and informed approach. By understanding the interplay between the fluorophore's intrinsic properties and its environment, researchers can effectively troubleshoot and optimize their experimental conditions to achieve the desired fluorescence signal. This guide provides a framework for logical problem-solving, grounded in the fundamental principles of fluorescence spectroscopy.

References

  • Effect of Temperature on Fluorescence Quantum Yields in Solution. The Journal of Chemical Physics. [Link]

  • Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model. Proceedings of the National Academy of Sciences. [Link]

  • Temperature dependence of fluorescence quantum yield at 282 nm excitation. ResearchGate. [Link]

  • Temperature-Dependent Quantum Yield of Fluorescence from Plant Leaves. Edinburgh Instruments. [Link]

  • Quantum yield. Wikipedia. [Link]

  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Solubility of Things. [Link]

  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. ChemBK. [Link]

  • Effect of solvent on absorption and fluorescence spectra of a typical fluorinated azo dye for its acidic and basic structures. PubMed. [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

  • Effect of solvents on relative fluorescence intensity. Solvents: 1, acetonitrile. ResearchGate. [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]

  • Effect of solvent polarity on fluoroscence spectra of camphor Sulphonic acid doped Polyaniline. Madridge Publishers. [Link]

  • Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. ResearchGate. [Link]

  • Variables that Influence Fluorescence Measurements. Chemistry LibreTexts. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]

  • Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]

  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Monosodium Salt Hydrate. American Elements. [Link]

  • Solvent effects on the excited-state intramolecular proton transfer process of 3-hydroxylflavone based compound. ResearchGate. [Link]

  • What are some factors that can affect the quantum yield brightness of a fluorophore? Reddit. [Link]

  • Principles of Fluorescence. University of Arizona. [Link]

  • Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Royal Society of Chemistry. [Link]

  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Dye|Dye intermediates|Fluorescent Brightener|pigment dye. [Link]

  • 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, monosodium salt, sesquihydrate. SpectraBase. [Link]

  • Theoretical Assessment of the Selective Fluorescence Quenching of 1-Amino-8-naphthol-3,6-disulfonic Acid (H-Acid) Complexes with Zn2+, Cd2+, and Hg2+: A DFT and TD-DFT Study. ResearchGate. [Link]

  • Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. PMC - PubMed Central. [Link]

  • Fluorescence Spectroscopy-Quantum yield. University of Washington. [Link]

  • Synthesis and characterization of N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid, a new fluorescent analogue of diphosphoglyceric acid. PubMed. [Link]

  • 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid. PubChem. [Link]

  • Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. PMC - NIH. [Link]

  • A novel acidotropic pH indicator and its potential application in labeling acidic organelles of live cells. PubMed. [Link]

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Troubleshooting

avoiding degradation of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid during storage

Welcome to the technical support guide for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (also known as H Acid and its various salts). This resource is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (also known as H Acid and its various salts). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and application. Proper handling is paramount, as degradation can compromise experimental outcomes. This guide provides in-depth troubleshooting for common issues and outlines best practices for prevention.

Frequently Asked Questions (FAQs)

Q1: My fresh bottle of H Acid powder isn't pure white; it has a grayish or reddish-yellow tint. Is it degraded?

A1: Not necessarily. High-purity H Acid is typically a colorless or white crystalline powder. However, it is exceptionally prone to slight oxidation, and commercial grades can often present with a slight off-white, grayish, or even a pale reddish-yellow hue. This minor coloration does not always indicate significant degradation for most applications, such as dye synthesis. The critical indicator of severe degradation is a noticeable darkening to a brown or black color.

Q2: Why is it so important to store H Acid in a dark place?

A2: H Acid contains both amino and hydroxyl functional groups on a naphthalene ring system, which makes it susceptible to photodegradation. Light, particularly UV light, provides the energy to initiate and accelerate oxidative reactions, leading to the formation of colored degradation products and a loss of reagent purity.[1]

Q3: The Safety Data Sheet (SDS) mentions storing away from "oxidizing agents." What common lab chemicals should I be concerned about?

A3: Beyond obvious strong oxidizers like hydrogen peroxide, permanganates, or dichromates, you should be mindful of atmospheric oxygen itself, which is the primary culprit for gradual degradation.[1] Additionally, avoid storing H Acid near nitric acid, as its fumes can be oxidizing. Trace metal ions in other reagents can also catalyze oxidation.

Q4: I've noticed the pH of my H Acid solution changes over time. Why does this happen?

A4: While H Acid itself is relatively stable against hydrolysis, if exposed to air, it can slowly oxidize. The degradation products may have different acidic properties, leading to a pH shift in an unbuffered solution. More commonly, if the solution is not tightly sealed, it can absorb atmospheric CO₂, forming carbonic acid and lowering the pH.

Q5: Can I prepare a stock solution of H Acid and store it for several weeks?

A5: It is strongly recommended to prepare H Acid solutions fresh for each experiment. Due to its susceptibility to oxidation, especially in solution, long-term storage is not advisable. If a solution must be stored for a short period (1-2 days), it should be deoxygenated, stored in a filled, tightly sealed, opaque container at 2-8°C, and potentially stabilized with an antioxidant.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: The solid powder has turned noticeably brown/dark.
  • Question: I opened my container of H Acid, and the powder, which was once light gray, is now a distinct brown. What happened, and can I still use it?

  • Answer & Causality: This color change is a classic sign of significant oxidative degradation. The aminophenol structure in H Acid is highly susceptible to oxidation, especially when exposed to atmospheric oxygen over time. The initial oxidation step forms highly colored intermediates known as quinone-imines. These intermediates are reactive and can further polymerize, leading to the formation of dark brown or black polymeric byproducts.[1][2][3] The presence of heat, light, or moisture accelerates this process.

  • Recommended Action:

    • Assess Fitness for Use: For applications requiring high purity and precise stoichiometry, such as in analytical standards or certain pharmaceutical development stages, the degraded product should be discarded. The brown color indicates the presence of significant impurities that will interfere with your results.

    • Consider Application: For less sensitive applications, like the synthesis of some traditional azo dyes where it is a starting material, you might test a small quantity to see if it performs adequately. However, be aware that you will likely see lower yields and increased impurities in your final product.

    • Review Storage Practices: This degradation is a direct result of improper storage. Ensure future supplies are stored according to the best practices outlined below.

Problem 2: My freshly prepared H Acid solution changes color (e.g., yellowing, darkening) during my experiment.
  • Question: I dissolved the H Acid powder in an aqueous buffer, and it was initially colorless. However, after a few hours on the benchtop, it has developed a yellow or brownish tint. Why is this happening?

  • Answer & Causality: This is a clear indication of oxidation occurring in the solution phase. The rate of oxidation is significantly faster in solution than in the solid state. Several factors can be responsible:

    • Dissolved Oxygen: Standard aqueous buffers are saturated with dissolved oxygen from the air, which readily oxidizes the H Acid.

    • Alkaline pH: The oxidation of aminophenols is significantly accelerated in alkaline (high pH) conditions.[1] The deprotonation of the phenolic hydroxyl group makes the molecule more electron-rich and thus more easily oxidized.

    • Light Exposure: Ambient laboratory light provides the energy to promote the oxidative reaction.

    • Metal Ion Contamination: Trace amounts of transition metal ions (like copper or iron) in your water, buffer components, or glassware can act as powerful catalysts for the oxidation of aminophenols.[1][4]

  • Recommended Action & Protocol:

    • Prepare Fresh: Always prepare the solution immediately before use.

    • Deoxygenate Solvent: For sensitive experiments, use a buffer that has been deoxygenated by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes prior to dissolving the H Acid.

    • Control pH: If your protocol allows, maintaining a slightly acidic pH can help stabilize the solution, as the protonated amino group is less susceptible to oxidation. H Acid itself is known to change color based on pH, exhibiting fluorescence in acidic conditions and a red-purple hue in alkaline solutions, so be mindful of expected color changes versus degradation-induced changes.[5][6]

    • Use High-Purity Water: Employ metal-free, high-purity water (e.g., Type I ultrapure) for all solutions to minimize catalytic metal contamination.

    • Protect from Light: Work in a shaded area or use amber glassware or foil-wrapped flasks to protect the solution from light.

    • (Optional) Add Stabilizers: For workflows where the solution must stand for some time, consider adding a small amount of a stabilizer.

      • Antioxidant: Ascorbic acid can be an effective antioxidant to protect aminophenol solutions.[1][7]

      • Chelating Agent: A chelating agent like EDTA can be added to sequester catalytic metal ions.

Best Practices for Storage and Handling

Adherence to these guidelines is the most effective way to prevent the degradation of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid.

Storage Conditions Summary
ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the kinetic rate of oxidative reactions.[7]
Atmosphere Store under an inert gas (Nitrogen or Argon).Prevents contact with atmospheric oxygen, the primary oxidant.[7]
Light Store in an opaque or amber, tightly sealed container.Prevents light-induced photodegradation.[1]
Moisture Keep in a dry location, preferably in a desiccator.Moisture can accelerate degradation pathways.
Purity Use high-purity reagents from reputable suppliers.Reduces the presence of catalytic impurities from the manufacturing process.
Incompatibilities Store away from strong oxidizing agents, strong bases, and areas with potential metal contamination.Prevents direct chemical reaction and catalytic degradation.
Experimental Workflow Diagram

The following diagram illustrates the decision-making process for handling and troubleshooting H Acid stability.

G Workflow for Handling H Acid cluster_prep Preparation cluster_use Experimental Use cluster_troubleshoot Troubleshooting start Start: Need H Acid Solution check_solid Inspect Solid Reagent start->check_solid prep_fresh Prepare Solution Fresh check_solid->prep_fresh Solid is White/Light Gray discard Discard Solid check_solid->discard Solid is Brown/Black proceed_caution Proceed with Caution (Non-critical use only) check_solid->proceed_caution Slightly Off-color use_deoxygenated Use Deoxygenated Buffer prep_fresh->use_deoxygenated protect_light Protect from Light (Amber vial) use_deoxygenated->protect_light use_stabilizer Consider Stabilizer (e.g., Ascorbic Acid) protect_light->use_stabilizer run_exp Run Experiment use_stabilizer->run_exp observe_color Observe Solution During Use run_exp->observe_color stable Stable: Proceed observe_color->stable Color is Stable unstable Unstable: Troubleshoot observe_color->unstable Color Changes proceed_caution->prep_fresh investigate Investigate Cause: - pH too high? - Metal ions? - O2 exposure? unstable->investigate

Caption: Decision workflow for preparing and using H Acid solutions.

Primary Degradation Pathway

The degradation of H Acid is primarily driven by the oxidation of its aminonaphthol core.

DegradationPathway H_Acid 4-Amino-5-hydroxy-2,7- naphthalenedisulfonic acid (H Acid) QuinoneImine Quinone-imine Intermediate (Highly Colored) H_Acid->QuinoneImine Oxidation Polymer Polymeric Byproducts (Dark Brown/Black) QuinoneImine->Polymer Polymerization Catalysts Accelerants: - Oxygen (Air) - Light (UV) - Heat - High pH (Alkaline) - Metal Ions (Cu²⁺, Fe³⁺) Catalysts->H_Acid

Caption: Key factors leading to the oxidative degradation of H Acid.

References

  • BenchChem Technical Support. (n.d.). Strategies to prevent the oxidation of 2,6-Bis(aminomethyl)phenol during storage.
  • Kajay Remedies. (2024, June 20). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
  • BenchChem Technical Support. (n.d.). Preventing oxidation of 2-aminophenol during synthesis and storage.
  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.
  • Lab Alley. (n.d.). What is the Shelf Life of Hydrochloric Acid?
  • Quora. (2020, June 28). How long can I keep hydrochloric/muriatic acid (AKA spirits of salts)?
  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. (n.d.).
  • Reactive Dyes. (n.d.). H Acid Manufacturer, H Acid Exporter from Gujarat.
  • Guanjie Biotech. (2025, August 7). How Should Hyaluronic Acid Be Stored?
  • ResearchGate. (n.d.). Generation of aminophenols/quinone imines from N-hydroxylamines.
  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. (n.d.).
  • ROMIL. (2017, January 31). Recommended Shelf Life.
  • Scribd. (n.d.). Dyeing Troubleshooting Guide.
  • AS Engineers. (2024, August 17). Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions.
  • ResearchGate. (n.d.). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species.
  • School of Sweet Georgia. (n.d.). Troubleshooting During the Dye Process.
  • Vipul Organics. (2025, November 20). Troubleshooting Common Reactive Dye Problems in Textile Production.
  • Dharma Trading Co. (n.d.). Tie-dye (and other techniques) Troubleshooting.
  • ResearchGate. (2025, August 6). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst.
  • Amine oxidation and the chemistry of quinone imines. Part II. 2,5-Di-methoxy-4-t-butylaniline. (1972). J. Chem. Soc., Perkin Trans. 1, 408-413.
  • Haynes, R. K., & Hewgill, F. R. (1972). Amine oxidation and the chemistry of quinone imines. Part II. 2,5-Di-methoxy-4-t-butylaniline. Journal of the Chemical Society, Perkin Transactions 1, 408.
  • World of Dyes. (2013, May 29). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.
  • ChemBK. (2024, April 10). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid.
  • Smolecule. (n.d.). Buy 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | 98072-99-2.
  • PubChem. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt hydrate.
  • Sigma-Aldrich. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt.
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt hydrate.
  • PubChem. (n.d.). 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating H Acid Assay Results with a Reference Method

Introduction: The Critical Role of H Acid and the Imperative for Rigorous Assay Validation H acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) is a cornerstone intermediate in the chemical industry, pivotal for syn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of H Acid and the Imperative for Rigorous Assay Validation

H acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) is a cornerstone intermediate in the chemical industry, pivotal for synthesizing a vast array of azo dyes and certain pharmaceutical compounds.[1][2] Its molecular structure, featuring sulfonic acid groups and an amino group, imparts both water solubility and reactivity, making it a versatile precursor.[1] The purity and concentration of H acid directly impact the quality, efficacy, and safety of the final products. Consequently, the analytical methods used to quantify H acid must be rigorously validated to ensure they are fit for their intended purpose.

Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended use.[3] This is not merely a procedural formality but a foundational requirement by regulatory bodies like the FDA and is outlined in guidelines such as the International Council for Harmonisation's (ICH) Q2(R1).[3][4] Validated methods provide reliable, consistent, and accurate data, which is indispensable for quality control, stability testing, and regulatory submissions in drug development and manufacturing.[5][6]

This guide provides an in-depth comparison of two distinct analytical approaches for H acid quantification: a classic acid-base titrimetric assay and a high-specificity Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) reference method. We will explore the causality behind the experimental design and present a self-validating protocol for comparing these methods, ensuring the highest degree of scientific integrity.

Method Selection: Understanding the "Why"

The choice of an analytical method is dictated by its intended application. For H acid, we might need a rapid in-process control test or a highly accurate, specific method for final product release.

  • Test Method: Acid-Base Titrimetry. This method is selected for its simplicity, speed, and low cost. H acid possesses two sulfonic acid groups, which are strongly acidic.[1] This allows for straightforward quantification by titrating a known mass of the sample with a standardized strong base, such as sodium hydroxide (NaOH).[7][8] The endpoint, where neutralization occurs, can be detected potentiometrically or with a colorimetric indicator. The fundamental principle is a direct stoichiometric reaction.[7] However, its primary limitation is a lack of specificity; any acidic impurity in the sample will be co-titrated, potentially leading to an overestimation of H acid content.

  • Reference Method: RP-HPLC. High-Performance Liquid Chromatography is the gold standard for assessing the purity and content of pharmaceutical ingredients and intermediates.[9] An RP-HPLC method offers exceptional specificity by physically separating H acid from process-related impurities and degradation products before quantification.[10] The separation is typically achieved on a nonpolar stationary phase (like C18) with a polar mobile phase. Quantification is performed using a UV detector, as H acid contains a chromophore. This method can simultaneously identify and quantify multiple components in a single run, providing a comprehensive purity profile.[11]

The Validation Workflow: A Comparative Framework

The core of our investigation is to validate the simpler titrimetric assay against the highly specific HPLC reference method. This involves assessing key performance parameters as stipulated by ICH Q2(R1) guidelines.[3][4]

Validation_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Method Validation & Comparison cluster_analysis Phase 3: Data Analysis & Conclusion Prep_Standards Prepare H Acid Reference Standard Stock & Working Solutions HPLC_SST HPLC System Suitability Test (Resolution, Tailing Factor, RSD%) Prep_Standards->HPLC_SST Titr_SST Titrant Standardization (e.g., NaOH with KHP) Prep_Standards->Titr_SST Linearity Linearity & Range (Analyze 5+ Concentration Levels) Prep_Standards->Linearity Accuracy Accuracy (Spike/Recovery at 3 Levels) Prep_Standards->Accuracy Prep_Samples Prepare H Acid Test Sample Solutions Specificity Specificity / Selectivity (Analyze Placebo & Spiked Samples) Prep_Samples->Specificity Prep_Samples->Accuracy Precision Precision (Repeatability & Intermediate) Prep_Samples->Precision HPLC_SST->Specificity Titr_SST->Specificity Specificity->Linearity Linearity->Accuracy Accuracy->Precision Data_Comp Compare Data Sets: Titration vs. HPLC Precision->Data_Comp Conclusion Draw Conclusions on Titrimetric Method's Suitability Data_Comp->Conclusion

Sources

Comparative

A Comparative Guide to the Fluorescent Properties of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) and Other Common Dyes

For Researchers, Scientists, and Drug Development Professionals Introduction to Fluorescent Dyes in Research Fluorescent dyes, or fluorophores, are indispensable tools in modern biological and chemical research. These mo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescent Dyes in Research

Fluorescent dyes, or fluorophores, are indispensable tools in modern biological and chemical research. These molecules absorb light at a specific wavelength and re-emit it at a longer wavelength, a phenomenon known as fluorescence. This property allows for the highly sensitive and specific detection of molecules and cellular components in a variety of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.[1]

The utility of a fluorescent dye is determined by several key photophysical parameters:

  • Excitation and Emission Spectra: The wavelengths at which the dye absorbs and emits light, respectively. The difference between the peak excitation and emission wavelengths is known as the Stokes shift. A larger Stokes shift is generally desirable to minimize overlap between the excitation and emission signals.

  • Molar Extinction Coefficient (ε): A measure of how strongly the dye absorbs light at a given wavelength. A higher extinction coefficient contributes to greater brightness.

  • Quantum Yield (Φ): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[2] A quantum yield closer to 1 indicates a brighter fluorophore.

  • Photostability: The ability of a dye to resist photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[3] Higher photostability allows for longer or more intense imaging.

  • Environmental Sensitivity: The degree to which a dye's fluorescent properties are influenced by its local environment, such as pH, polarity, and viscosity.[4] While sometimes a desirable feature for creating sensors, it can also be a source of variability.

This guide will focus on 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, and compare its known characteristics with those of established fluorescent dyes like Fluorescein isothiocyanate (FITC), Tetramethylrhodamine (TRITC), and the Cyanine dye Cy5.

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid): An Overview

H-acid is a well-established chemical intermediate, primarily utilized in the synthesis of a wide range of azo dyes.[5][6][7] While its primary application is not as a standalone fluorescent probe, its chemical structure, a substituted naphthalene ring, is a common motif in many fluorescent molecules.

Qualitative reports indicate that the acid salt of H-acid exhibits a red fluorescence with a bluish tint, which transitions to a red-purple color in alkaline conditions.[5][8] This suggests a pronounced sensitivity of its fluorescence to pH, a characteristic that can be exploited for developing pH sensors.[9][10][11] However, detailed quantitative data on its photophysical properties, such as precise excitation and emission maxima, quantum yield, and photostability, are not extensively documented in publicly available literature. This lack of comprehensive characterization necessitates the experimental workflows outlined later in this guide for a thorough evaluation.

A Comparative Look at Common Fluorescent Dyes

To provide a framework for comparison, we will consider the properties of several widely used fluorescent dyes.

Fluorescein Isothiocyanate (FITC)

FITC is one of the most traditional and widely used green fluorescent dyes.[12] It is relatively inexpensive and readily available. However, it suffers from significant drawbacks, including a relatively low quantum yield and poor photostability, making it susceptible to rapid fading during imaging.[13][14] Its fluorescence is also known to be pH-sensitive, decreasing significantly in acidic environments.

Tetramethylrhodamine (TRITC)

TRITC is a red-orange fluorescent dye that is often paired with FITC in multicolor experiments.[12][15] It is generally more photostable than FITC but still prone to photobleaching under intense illumination.

Cyanine Dyes (e.g., Cy5)

The cyanine family of dyes, including Cy5, offers significant advantages over older dyes. Cy5 emits in the far-red region of the spectrum, which helps to minimize interference from autofluorescence inherent in many biological samples.[13] It is also significantly brighter and more photostable than FITC and TRITC.

Modern Synthetic Dyes (e.g., Alexa Fluor™ Series)

Dye families like the Alexa Fluor series have been specifically engineered for improved photophysical properties. They are characterized by high quantum yields, exceptional photostability, and pH insensitivity across a broad range.[14][16] These dyes are available in a wide array of colors, making them ideal for demanding applications like super-resolution microscopy and multiplexed imaging.

Quantitative Comparison of Fluorescent Dye Properties

The following table summarizes the key photophysical properties of the aforementioned dyes. The values for H-acid are designated as "Not Reported" to highlight the gap in current knowledge and to emphasize the necessity of the experimental protocols detailed below for a direct comparison.

Property4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid)Fluorescein isothiocyanate (FITC)Tetramethylrhodamine (TRITC)Cyanine 5 (Cy5)Alexa Fluor™ 488
Excitation Max (nm) Not Reported~495[12]~550[12]~649~495
Emission Max (nm) Not Reported (Red fluorescence in acid)[5]~517[12]~573[12]~670~519
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) Not Reported~75,000~95,000~250,000~71,000
Quantum Yield (Φ) Not Reported~0.3-0.5~0.2-0.4~0.27~0.92
Photostability Not ReportedLow[13]ModerateHighVery High[14]
pH Sensitivity High (fluorescence changes with pH)[5]High (decreased fluorescence in acidic pH)ModerateLowLow

Experimental Protocols for Comparative Analysis

To address the missing data for H-acid and to enable a direct, objective comparison with other fluorescent dyes, the following experimental protocols are provided. These protocols are designed to be self-validating and are grounded in established methodologies.

Workflow for Characterizing and Comparing Fluorescent Dyes

G cluster_0 Dye Preparation cluster_1 Spectroscopic Analysis cluster_2 Performance Metrics cluster_3 Data Analysis & Comparison prep Prepare stock solutions of all dyes in a suitable solvent (e.g., DMSO) dilute Prepare a series of dilutions in the desired experimental buffer (e.g., PBS) prep->dilute abs Measure absorbance spectra to determine λmax(abs) and molar extinction coefficient dilute->abs em Measure fluorescence excitation and emission spectra to determine λmax(ex) and λmax(em) dilute->em qy Determine fluorescence quantum yield (relative method) abs->qy em->qy ps Assess photostability (measure photobleaching half-life) em->ps compare Tabulate and compare all photophysical parameters qy->compare ps->compare

Caption: Workflow for comparing fluorescent dye performance.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[5][17]

Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, it is assumed they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield in the same spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting dyes, fluorescein in 0.1 M NaOH for green-emitting dyes)

  • Test dye (H-acid) and other dyes for comparison

  • High-purity solvent (e.g., deionized water, PBS)

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the standard and the test dye in the chosen solvent.

    • Prepare a series of dilutions of both the standard and the test dye, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[5]

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the test dye at the same excitation wavelength. Ensure identical instrument settings (e.g., slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.

    • The quantum yield of the test sample (Φ_x) can be calculated using the following equation:

      Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

      Where:

      • Φ_st is the quantum yield of the standard.

      • Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

      • η_x and η_st are the refractive indices of the sample and standard solutions, respectively (this term can be omitted if the same solvent is used for both).[5]

Protocol 2: Assessment of Photostability (Photobleaching Half-Life)

This protocol measures the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[6][18]

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Fluorescently labeled samples (e.g., dye solutions or stained cells).

  • Image analysis software.

Procedure:

  • Sample Preparation:

    • Prepare a sample of the fluorescent dye in a suitable medium (e.g., mounted on a microscope slide).

  • Image Acquisition:

    • Focus on the sample and adjust the illumination intensity to a level typical for your imaging experiments.

    • Acquire a time-lapse series of images at a constant frame rate.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest in each image of the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity has decreased to 50% of its initial value. This is the photobleaching half-life.

Signaling Pathway of pH-Dependent Fluorescence

The pH sensitivity of many fluorophores, including likely H-acid, arises from the protonation or deprotonation of functional groups within the molecule. This alters the electronic structure and can open or close non-radiative decay pathways, thereby affecting the fluorescence quantum yield.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) protonated Fluorophore is protonated excited_p Excited State (Protonated) protonated->excited_p Light Absorption deprotonated Fluorophore is deprotonated protonated->deprotonated Increase pH fluorescence_p Fluorescence Emission (e.g., Red) excited_p->fluorescence_p excited_d Excited State (Deprotonated) deprotonated->excited_d Light Absorption fluorescence_d Altered Fluorescence (e.g., Red-Purple) excited_d->fluorescence_d

Caption: pH-dependent fluorescence mechanism.

Conclusion and Future Directions

While 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) is primarily known as a dye intermediate, its reported fluorescent properties, particularly its pH sensitivity, suggest potential for development as a specialized fluorescent probe. However, a comprehensive understanding and application of H-acid as a fluorophore are currently limited by the lack of quantitative photophysical data.

The experimental protocols outlined in this guide provide a clear and robust framework for the systematic characterization of H-acid and its direct comparison to established fluorescent dyes. By determining its excitation and emission spectra, quantum yield, and photostability, researchers can objectively assess its suitability for various fluorescence-based applications. Such studies would not only fill a critical knowledge gap but could also unlock the potential of this readily available compound for use in areas such as pH sensing in biological systems. For researchers in drug development and other scientific fields, the principles and methodologies described herein serve as a valuable resource for the critical evaluation and selection of fluorescent tools, ensuring the generation of reliable and reproducible data.

References

  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

  • He, G., et al. (2019). pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells?. ACS Central Science, 5(8), 1420-1430. [Link]

  • G-Biosciences. (2019, January 8). A Quick Guide to Choosing Fluorescent Dyes for Protein Labeling. Retrieved from [Link]

  • AxisPharm. (n.d.). Classification and application of fluorescent dyes. Retrieved from [Link]

  • He, G., et al. (2019). pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells?. ACS Figshare. [Link]

  • He, G., et al. (2019). pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells?. PMC - NIH. [Link]

  • Gao, W., et al. (2022). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Polymers, 14(12), 2383. [Link]

  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • Zhang, Y., et al. (2019). A Simple Fluorescent Probe for Sensing pH and its Application in E. coli Cells. Journal of Fluorescence, 29(4), 869-875. [Link]

  • ChemBK. (n.d.). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. Retrieved from [Link]

  • Liu, H., et al. (2021). Fluorescent probe for the detection of hypochlorous acid in water samples and cell models. RSC Advances, 11(62), 39329-39335. [Link]

  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • Sidstedt, M., et al. (2015). Humic substances cause fluorescence inhibition in real-time PCR. Analytical and Bioanalytical Chemistry, 407(23), 7241-7250. [Link]

  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • Wang, N., Faber, E. B., & Georg, G. I. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(19), 18276-18282. [Link]

  • Bing. (2013, May 29). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]

  • Vasileva, P., et al. (2022). A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor. Molecules, 27(21), 7588. [Link]

  • Geng, H., et al. (2018). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Iranian Biomedical Journal, 22(5), 344-350. [Link]

  • Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]

  • Olympus. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]

  • Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:2). Retrieved from [Link]

  • Wang, B., et al. (2021). Fluorescent Probes for Selective Recognition of Hypobromous Acid: Achievements and Future Perspectives. Molecules, 26(2), 393. [Link]

  • Seidler, J., et al. (2013). A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding. Bioorganic & Medicinal Chemistry, 21(21), 6529-6535. [Link]

  • Chemistry LibreTexts. (2022, August 28). 1.11: Fluorescence Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence intensity of HA-dye conjugates in native state and in.... Retrieved from [Link]

  • Kim, Y., et al. (2021). Close Association between Stream Water Quality and Fluorescence Properties of Dissolved Organic Matter in Agriculture-Dominated Watersheds. Water, 13(16), 2269. [Link]

  • Peleș, F., et al. (2022). Changes in Fluorescence of Aquatic Dissolved Organic Matter Induced by Plastic Debris. Water, 14(3), 395. [Link]

Sources

Validation

A Comparative Guide to the Performance of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid and Fluorescein for Researchers

This guide provides a detailed comparison of the performance characteristics of two fluorescent molecules: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, and the widely utilized fluorescein....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the performance characteristics of two fluorescent molecules: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, and the widely utilized fluorescein. This document is intended for researchers, scientists, and professionals in drug development who employ fluorescent probes in their work. We will delve into the known properties of each compound, offer insights into their practical applications, and provide experimental protocols for their direct comparison.

Introduction to the Fluorophores

Fluorescent molecules are indispensable tools in modern biological and chemical research. Their ability to absorb light at one wavelength and emit it at a longer wavelength allows for sensitive and specific detection in a multitude of applications. The choice of a fluorophore is critical and depends on factors such as brightness, photostability, pH sensitivity, and the specific experimental environment.

Fluorescein , a xanthene dye, is one of the most well-known and widely used fluorescent probes. Its bright green emission and high quantum yield have made it a staple in techniques like fluorescence microscopy, immunoassays, and flow cytometry.

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) is a derivative of naphthalene and is a key intermediate in the synthesis of various azo dyes.[1][2] While its primary role has been in the dye manufacturing industry, its inherent fluorescent properties and pH-dependent characteristics suggest its potential as a functional fluorophore in various research applications.

Below are the chemical structures of these two compounds:

cluster_fluorescein Fluorescein cluster_hacid 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) fluorescein fluorescein hacid hacid

Caption: Chemical structures of Fluorescein and H-acid.

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of each molecule.

Property4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid)Fluorescein
Chemical Formula C₁₀H₉NO₇S₂C₂₀H₁₂O₅
Molecular Weight 319.31 g/mol 332.31 g/mol
Appearance Colorless crystals or a grey to brown powder[1][3]Dark orange/red powder
Solubility Slightly soluble in cold water, soluble in alkaline solutions[1]Slightly soluble in water and alcohol

Performance Profile: Fluorescein

Fluorescein has been extensively characterized, and its performance metrics are well-established, making it a common benchmark for other fluorophores.

Performance MetricValue
Excitation Maximum (λex) ~494 nm (in water)
Emission Maximum (λem) ~521 nm (in water)
Molar Extinction Coefficient (ε) ~76,900 M⁻¹cm⁻¹ (at 490 nm, pH 9)
Fluorescence Quantum Yield (Φf) ~0.95 (in 0.1 M NaOH)
pKa ~6.4

Key Performance Insights for Fluorescein:

  • High Brightness: The combination of a high molar extinction coefficient and a near-perfect quantum yield in basic conditions makes fluorescein an exceptionally bright fluorophore.

  • pH Sensitivity: Fluorescein's fluorescence is highly dependent on the pH of its environment. Its fluorescence intensity significantly decreases in acidic conditions, a property that can be exploited for pH sensing but can also be a limitation in experiments where a stable signal is required across a range of pH values.

  • Photostability: A significant drawback of fluorescein is its susceptibility to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This can limit its use in long-term imaging experiments.

Performance Profile: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid)

The performance data for H-acid as a standalone fluorescent probe is not as extensively documented as that of fluorescein. Its primary role as a dye intermediate means that its intrinsic fluorescence properties have been of less focus in the scientific literature.

Qualitative Performance Insights for H-acid:

  • Fluorescence: The acid salt of H-acid is reported to exhibit red fluorescence with a bluish tint, which transitions to a red-purple color in alkaline solutions.[1] This indicates that H-acid is indeed fluorescent and that its emission characteristics are pH-dependent.

  • pH Sensitivity: The observed color change with pH suggests that H-acid could potentially be used as a pH indicator, similar to fluorescein, but likely in a different pH range and with different spectral properties.

  • Applications: H-acid is a crucial building block for numerous azo dyes, which are used extensively in the textile industry.[2] This highlights its chemical reactivity and stability under certain conditions. It is also used in some biochemical assays.[3]

Application-Oriented Comparison

Application AreaFluorescein4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid)
Biological Imaging Widely used for labeling proteins, nucleic acids, and cells for fluorescence microscopy. Its brightness is a major advantage, but its photobleaching can be a limitation for time-lapse studies.Not commonly used as a direct imaging agent. Its potential would depend on its brightness, photostability, and spectral properties, which are currently not well-characterized.
Immunoassays A standard fluorophore for labeling antibodies in techniques like ELISA and Western blotting due to its high sensitivity.Not a standard choice. Its utility would depend on its conjugation chemistry and fluorescence performance when attached to biomolecules.
pH Sensing Its well-defined pKa around 6.4 makes it a useful indicator for measuring pH in biological systems, particularly in the physiological range.The observed pH-dependent color change suggests potential as a pH indicator, but the specific pH range and spectral shifts need to be determined.
Dye Synthesis Used as a fluorescent tag and in the synthesis of other fluorescent probes.A primary and well-established application as a key intermediate in the synthesis of a wide variety of azo dyes.[2]

Experimental Protocols for Comparative Performance Evaluation

For researchers wishing to directly compare the performance of H-acid to a standard like fluorescein, the following experimental protocols provide a framework for determining key performance metrics.

Determination of Fluorescence Quantum Yield (Comparative Method)

The quantum yield of a fluorescent molecule is a measure of its emission efficiency. It can be determined relative to a well-characterized standard.

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_calculation Quantum Yield Calculation A Prepare stock solutions of a standard (e.g., quinine sulfate) and H-acid in a suitable solvent. B Prepare a series of dilutions for both the standard and H-acid. A->B C Measure the absorbance of each dilution at the excitation wavelength. B->C D Select a concentration for both with an absorbance < 0.1. C->D E Record the fluorescence emission spectrum of the standard. D->E F Record the fluorescence emission spectrum of H-acid using the same excitation wavelength. D->F G Integrate the area under the emission spectra for both samples. E->G F->G H Calculate the quantum yield of H-acid using the comparative formula. G->H

Caption: Workflow for determining relative fluorescence quantum yield.

Methodology:

  • Prepare a Standard Solution: Prepare a solution of a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54) with an absorbance of approximately 0.1 at the excitation wavelength.

  • Prepare a Sample Solution: Prepare a solution of H-acid in the same solvent (if possible) with an identical absorbance at the same excitation wavelength.

  • Record Emission Spectra: Record the fluorescence emission spectrum of both the standard and the sample, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φx):

    Φx = Φs * (Ix / Is) * (As / Ax) * (nx² / ns²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 'x' and 's' refer to the sample and the standard, respectively.

Assessment of Photostability

Photostability is a critical parameter for applications involving prolonged or intense light exposure.

Methodology:

  • Sample Preparation: Prepare solutions of fluorescein and H-acid at the same concentration in a suitable buffer and mount them on a microscope slide.

  • Image Acquisition: Using a fluorescence microscope, continuously illuminate the samples with the appropriate excitation wavelength and acquire images at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes). It is crucial to maintain constant illumination power and camera settings throughout the experiment.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).

    • Plot the normalized intensity as a function of time. The rate of fluorescence decay is an indicator of photostability. A slower decay indicates higher photostability.

Evaluation of pH Sensitivity

This protocol allows for the characterization of the fluorescence response of a dye to changes in pH.

Methodology:

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Prepare Dye Solutions: Prepare solutions of fluorescein and H-acid at a constant concentration in each of the pH buffers.

  • Measure Fluorescence: For each solution, measure the fluorescence intensity at the emission maximum using a consistent excitation wavelength.

  • Plot Data: Plot the fluorescence intensity as a function of pH. The resulting curve will illustrate the pH sensitivity of the dye and allow for the determination of its pKa (the pH at which the fluorescence is 50% of its maximum).

Conclusion

Fluorescein is a well-understood and high-performing fluorescent probe that serves as a benchmark in many applications. Its high quantum yield and well-defined pH sensitivity are key advantages, while its poor photostability is a notable limitation.

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) is a compound with known fluorescent properties and pH-dependent spectral characteristics. However, a comprehensive, quantitative performance profile is currently lacking in the scientific literature. Its primary role as a dye intermediate has overshadowed its potential as a standalone fluorescent probe.

For researchers considering H-acid for novel applications, it is imperative to experimentally characterize its key performance metrics—quantum yield, photostability, and pH sensitivity—using protocols such as those outlined in this guide. Such a characterization will enable a direct and meaningful comparison with established fluorophores like fluorescein and will ultimately determine its suitability for specific research needs.

References

  • ChemBK. (2024, April 10). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate. Retrieved from [Link]

  • PubChem. (n.d.). Disodium 4-amino-5-hydroxynaphthalene-2,7-disulfonate. Retrieved from [Link]

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, May 29). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorescein. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate. Retrieved from [Link]

  • PubChem. (n.d.). Disodium 4-amino-5-hydroxynaphthalene-2,7-disulfonate. Retrieved from [Link]

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, May 29). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorescein. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

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Comparative

cross-validation of analytical methods for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

An In-Depth Guide to the Cross-Validation of Analytical Methods for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid As a Senior Application Scientist, the rigorous quantification of chemical entities is paramount, parti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

As a Senior Application Scientist, the rigorous quantification of chemical entities is paramount, particularly for compounds like 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid). This molecule, a crucial intermediate in the synthesis of various dyes and a potential component in pharmaceutical formulations, demands accurate and reliable analytical methods for quality control and research purposes.[1][2] Its highly polar and ionizable nature, stemming from amino, hydroxyl, and sulfonic acid functional groups, presents unique analytical challenges.[1][3]

This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE)—for the quantification of H-acid. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for cross-validation to ensure consistency and reliability across different methods, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4][5][6]

The Importance of Method Cross-Validation

Before delving into specific techniques, it is crucial to understand the "why" of cross-validation. When multiple analytical methods are used to measure the same analyte, especially across different laboratories or during different stages of drug development, it is essential to demonstrate that these methods yield comparable results.[7][8] Cross-validation is the formal process of comparing results from two or more analytical procedures to show they are suitable for the same intended purpose and meet the same predefined performance criteria.[5][8] This process is a cornerstone of a robust quality system, ensuring data integrity regardless of the methodology employed.[9][10][11]

HPLC is arguably the most important and widely used analytical technique in pharmaceutical analysis.[4] For a polar, aromatic compound like H-acid, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point.

Principle and Experimental Rationale

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Retention of an analyte is primarily driven by its hydrophobic character. However, H-acid is highly polar and contains two sulfonic acid groups, which will be fully ionized at typical pH values. This high polarity and charge can lead to very poor retention on a standard C18 column.

Causality of Experimental Choices:

  • Mobile Phase pH: To achieve adequate retention, we must suppress the ionization of the sulfonic acid groups. This is accomplished by using an acidic mobile phase. A buffer containing phosphoric acid or formic acid is a common choice, lowering the pH and neutralizing the negative charge on the sulfonate groups, thereby increasing their interaction with the nonpolar stationary phase.[12][13]

  • Organic Modifier: A gradient of an organic solvent, such as acetonitrile (MeCN), is used to elute the analyte from the column. Acetonitrile is often preferred for its low UV cutoff and viscosity.[12]

  • Detection: The naphthalene ring system in H-acid contains a strong chromophore, making UV detection a straightforward and sensitive choice.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Standard & Sample Preparation A2 Sample Injection P1->A2 P2 Mobile Phase Preparation & Degassing A1 System Equilibration P2->A1 A3 Chromatographic Separation A1->A3 A2->A3 A4 UV Detection A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3 UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Standard & Sample Preparation in Buffer A3 Measure Absorbance P1->A3 A1 Determine λmax A1->A3 A2 Zero Spectrophotometer (Blank) A2->A3 D1 Calibration Curve Generation A3->D1 D2 Concentration Calculation D1->D2 CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Standard & Sample Preparation A1 Hydrodynamic Injection P1->A1 P2 Capillary Conditioning P2->A1 A2 Electrophoretic Separation A1->A2 A3 On-Column UV Detection A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3 CrossValidation_Workflow cluster_methods Individual Method Validation cluster_comparison Comparative Analysis M1 HPLC Method Validation C1 Prepare Identical Sample Set (e.g., 3 concentrations, n=6) M1->C1 M2 UV-Vis Method Validation M2->C1 M3 CE Method Validation M3->C1 C2 Analyze Samples by all 3 Methods C1->C2 C3 Statistical Comparison of Results (e.g., t-test, F-test) C2->C3 Conclusion Demonstrate Method Equivalency C3->Conclusion

Sources

Validation

A Comparative Guide to H Acid Derivatives: Performance, Synthesis, and Application

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development and materials science. This document provides a comparative analysis of H acid (4-amino-5-hydroxy-2,7...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development and materials science. This document provides a comparative analysis of H acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid) and its key derivatives. Our focus extends beyond a simple cataloging of properties to an in-depth examination of their synthesis, performance characteristics, and practical applications, supported by experimental protocols and data.

Introduction: The Central Role of H Acid

H acid, or 1-amino-8-naphthol-3,6-disulfonic acid, is a cornerstone intermediate in the chemical industry, particularly in the synthesis of azo dyes.[1][2] Its unique molecular architecture, featuring both an amino (-NH₂) and a hydroxyl (-OH) group on a naphthalenedisulfonic acid backbone, imparts remarkable versatility.[1] The sulfonic acid groups (SO₃H) enhance water solubility, a critical property for dyeing processes, while the amino and hydroxyl groups serve as reactive sites for coupling reactions.[3][4]

The strategic placement of these functional groups allows H acid to act as a coupling component in a pH-dependent manner. Under acidic conditions, coupling with a diazonium salt occurs at the position ortho to the amino group. Conversely, under alkaline conditions, coupling takes place ortho to the hydroxyl group.[4] This dual reactivity enables the synthesis of a vast array of monoazo, disazo, and polyazo dyes, making H acid an indispensable precursor for creating a broad spectrum of colors with excellent fastness properties for textiles like cotton, wool, silk, and nylon.[1][5]

This guide will comparatively analyze H acid against its crucial precursor, Koch acid, and its important derivative, Chromotropic acid, providing a clear understanding of their distinct and overlapping roles in industrial and analytical chemistry.

Caption: Chemical structure of H Acid.

Comparative Analysis: H Acid, Koch Acid, and Chromotropic Acid

While H acid is a final intermediate for many dyes, its properties and applications are best understood in comparison to its direct precursor and a key derivative.

  • Koch Acid (8-aminonaphthalene-1,3,6-trisulfonic acid): A primary raw material for the synthesis of H acid and Chromotropic acid.[6][7] Its main role is that of a precursor, undergoing caustic fusion to yield H acid or treatment with strong caustic under pressure to produce Chromotropic acid.[6]

  • Chromotropic Acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid): A derivative of H acid where the amino group is replaced by a second hydroxyl group. This structural change shifts its primary application from a dye intermediate to a highly specific analytical reagent.[8][9]

The following diagram illustrates the synthetic relationship between these key compounds.

Synthesis_Pathway Naphthalene Naphthalene Koch_Acid Koch Acid Naphthalene->Koch_Acid Sulfonation, Nitration, Reduction H_Acid H Acid Koch_Acid->H_Acid Caustic Fusion Chromotropic_Acid Chromotropic Acid Koch_Acid->Chromotropic_Acid Pressure Caustic Treatment Azo_Dyes Azo Dyes H_Acid->Azo_Dyes Azo Coupling Analytical_Reagent Analytical Reagent (e.g., for Formaldehyde) Chromotropic_Acid->Analytical_Reagent Complexation Reaction

Caption: Synthetic relationship between key naphthalenesulfonic acids.

Physicochemical and Performance Properties

The structural differences between these compounds directly translate to distinct physicochemical properties and performance characteristics.

PropertyH AcidKoch AcidChromotropic Acid
CAS Number 90-20-0[3][10]117-42-0[6]148-25-4[8][9]
Molecular Formula C₁₀H₉NO₇S₂[3]C₁₀H₉NO₉S₃[6]C₁₀H₈O₈S₂[8]
Molecular Weight 319.31 g/mol [10]383.36 g/mol [6]320.30 g/mol [8]
Appearance Gray or white crystalline powder[3][10]Not specified, but salts are solubleWhite needles or leaflets[8]
Key Functional Groups 1 Amino, 1 Hydroxyl, 2 Sulfonic1 Amino, 3 Sulfonic2 Hydroxyl, 2 Sulfonic
Primary Application Intermediate for azo dyes[1][10]Precursor for H acid and Chromotropic acid[6]Analytical reagent for formaldehyde, certain metals[11][12][13]
Reactivity pH-dependent dual coupling sites (ortho to -NH₂ or -OH)[4]Primarily used for conversion to other acidsForms stable colored complexes with specific analytes[13][14]
Solubility Monosodium salt is slightly soluble in cold water, readily in hot[4]Alkali-metal salts are readily soluble in water[6]Disodium salt is very soluble in water[8][11]
Application in Azo Dye Synthesis: H Acid's Superiority

H acid is the preeminent choice for a coupling component in dye synthesis due to its unique ability to couple twice with different diazonium salts, enabling the creation of disazo and polyazo dyes with a wide color palette and enhanced properties.[1]

Mechanism of Action: The synthesis is a two-stage process:

  • Diazotization: A primary aromatic amine (the diazo component) is treated with sodium nitrite in an acidic medium at low temperatures to form a reactive diazonium salt.[15]

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, such as H acid. The precise location of the coupling on the H acid molecule is controlled by the pH of the reaction medium.[4][15]

G A Primary Aromatic Amine (Ar-NH2) B Diazonium Salt (Ar-N2+) A->B Diazotization (NaNO2, HCl, 0-5°C) D Azo Dye (Ar-N=N-H Acid) B->D Azo Coupling (pH dependent) C H Acid (Coupling Component) C->D Azo Coupling (pH dependent)

Caption: General workflow for Azo Dye synthesis using H Acid.

The ability to perform a stepwise coupling first under acidic conditions and then under alkaline conditions allows for the synthesis of complex dye structures that are not easily achievable with other intermediates.[4] This leads to dyes with high fixation, brilliant shades, and excellent fastness properties, which are critical for the textile industry.[1][16]

Application in Analytical Chemistry: The Specificity of Chromotropic Acid

When the amino group of H acid is replaced by a hydroxyl group to form Chromotropic acid, its function pivots dramatically. It becomes a highly valued reagent in colorimetric analysis.[11]

Mechanism of Action: Chromotropic acid is renowned for its highly specific reaction with formaldehyde in the presence of concentrated sulfuric acid. This reaction forms a distinctive purple-colored complex that can be measured spectrophotometrically, typically at a wavelength of 580 nm.[9][12] This specificity is crucial, as the reaction is not produced by other organic compounds like different aldehydes, ketones, or carboxylic acids, making it an authoritative method for formaldehyde quantification.[9]

Beyond formaldehyde, its disodium salt is also used for the detection and quantification of various metal ions, such as aluminum, chromium, and titanium, due to its ability to form stable, colored chelate complexes.[11][13][17]

Experimental Methodologies

To provide a practical context for the comparison, we present standardized protocols for the primary applications of H acid and Chromotropic acid. These protocols are designed to be self-validating and serve as a reliable baseline for laboratory work.

Protocol: Synthesis of a Monoazo Dye using H Acid

This protocol details the synthesis of an acid dye, a common application for H acid in the textile industry.

Objective: To synthesize an orange monoazo dye by coupling diazotized p-toluidine with H acid.

Materials:

  • p-Toluidine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • H acid (monosodium salt)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

  • Diazotization of p-Toluidine: a. In a 250 mL beaker, dissolve 2.14 g (0.02 mol) of p-toluidine in a mixture of 5 mL concentrated HCl and 20 mL of water. b. Cool the solution to 0-5°C in an ice bath with constant stirring. c. Separately, dissolve 1.4 g (0.02 mol) of sodium nitrite in 10 mL of water. d. Add the sodium nitrite solution dropwise to the cold p-toluidine solution, ensuring the temperature remains below 5°C. Stir for 15 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • Preparation of H Acid Solution: a. In a separate 500 mL beaker, dissolve 6.82 g (0.02 mol) of H acid monosodium salt in 100 mL of water containing 2.2 g of sodium carbonate to create an alkaline solution. b. Cool this solution to 0-5°C in an ice bath.

  • Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold H acid solution with vigorous stirring. b. Maintain the temperature at 0-5°C and the pH at 8-9 by adding a 10% sodium carbonate solution as needed. c. Continue stirring for 1-2 hours until the coupling reaction is complete (completion can be checked by spot testing with a fresh H acid solution, which should show no further color change).

  • Isolation and Purification: a. "Salt out" the synthesized dye by adding approximately 20 g of sodium chloride to the reaction mixture and stirring until the dye precipitates. b. Filter the precipitate using a Buchner funnel, wash with a small amount of cold 10% NaCl solution, and dry in an oven at 60-70°C.

Expected Outcome: A vibrant orange dye powder. The performance (e.g., color fastness) can then be tested by applying the dye to textile fibers like wool or silk under acidic dyeing conditions.[18]

Protocol: Colorimetric Determination of Formaldehyde using Chromotropic Acid

This protocol follows the principle of the NIOSH Method 3500 for formaldehyde analysis.[9]

Objective: To quantify the concentration of formaldehyde in an aqueous sample.

Materials:

  • Chromotropic acid reagent (e.g., disodium salt dihydrate)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Formaldehyde standard solutions

  • Aqueous unknown sample

  • Spectrophotometer

Procedure:

  • Reagent Preparation: a. Prepare the Chromotropic acid reagent by dissolving 0.1 g of Chromotropic acid disodium salt in 10 mL of distilled water. This solution should be prepared fresh.

  • Sample and Standard Preparation: a. Pipette 4 mL of the unknown sample into a glass test tube. b. Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0 µg/mL formaldehyde) and a blank (4 mL of distilled water).

  • Color Development: a. To each test tube (blank, standards, and sample), carefully and slowly add 6 mL of concentrated sulfuric acid. Caution: This reaction is highly exothermic and must be done in a fume hood with appropriate personal protective equipment. b. Mix the contents thoroughly and allow the tubes to cool to room temperature. c. Add 0.1 mL of the Chromotropic acid reagent to each tube and mix well. d. Loosely cap the tubes and heat them in a water bath at 95°C for 15 minutes. e. Allow the tubes to cool completely to room temperature.

  • Spectrophotometric Analysis: a. Set the spectrophotometer to a wavelength of 580 nm. b. Zero the instrument using the reagent blank. c. Measure the absorbance of each standard and the unknown sample.

  • Quantification: a. Plot a calibration curve of absorbance versus formaldehyde concentration for the standards. b. Determine the concentration of formaldehyde in the unknown sample by interpolating its absorbance on the calibration curve.

Conclusion

The comparative analysis of H acid, Koch acid, and Chromotropic acid underscores the profound impact of subtle structural modifications on chemical function and application. Koch acid serves as the foundational building block. H acid, with its dual-reactive amino and hydroxyl groups, is an unparalleled intermediate in the azo dye industry, offering a vast potential for color and performance diversity through pH-controlled synthesis.[1][4] In contrast, the conversion of the amino group to a second hydroxyl group transforms the molecule into Chromotropic acid, a highly specific and sensitive analytical reagent.[9]

For researchers and developers, understanding these relationships is key to innovation. For dye chemists, the versatility of H acid remains a critical tool for developing new, high-performance colorants. For analytical scientists, the specificity of Chromotropic acid provides a reliable method for critical safety and environmental monitoring. This guide provides the foundational knowledge and practical protocols to effectively leverage the unique properties of these important naphthalenesulfonic acid derivatives.

References

  • CymitQuimica. CAS 90-20-0: H acid.
  • PubChem. H acid | C10H9NO7S2 | CID 7009. National Institutes of Health.
  • Chem-Impex. Chromotropic acid disodium salt dihydrate.
  • MySkinRecipes. Chromotropic acid disodium salt dihydrate.
  • ChemicalBook. 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0.
  • Haihang Industry. h acid cas 90-20-0.
  • Mastering Azo Dye Synthesis: The Crucial Role of H Acid.
  • CymitQuimica. CAS 5808-22-0: Chromotropic acid disodium salt dihydrate.
  • ChemicalBook. Koch acid | 117-42-0.
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review.
  • ResearchGate. The coupling component used in the preparation of bis azo reactive dyes (D1–D8).
  • Chromotropic Acid.
  • Wikipedia. Chromotropic acid.
  • Canadian Science Publishing. The chemistry of the chromotropic acid method for the analysis of formaldehyde.
  • H Acid Market Size, Growth | Industry Report.
  • ResearchGate. Synthesis and spectral properties of H acid-containing dyes and their Mannich-type dyeing performances on silk fibroin.
  • Google Patents. US4988804A - Polyazo dyes obtained by successive coupling of H-acid and two further anilinic diazo components on resorcinol or the like.
  • ChemAnalyst. H Acid Market Size, Share, Growth & Forecast, 2035.
  • Google Patents. CN103263892A - Preparation and application of chromotropic acid intercalated hydrotalcite composite material.
  • H. Ramesh Kumar. Koch Acid - Light Brown Free Flowing Powder, 68% Min Purity for Azo Dye Manufacturing.

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Comparative

A Senior Application Scientist's Guide: Unveiling the Advantages of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid in Nitrite Quantification

For researchers, scientists, and drug development professionals, the precise quantification of nitrite is a critical parameter in a multitude of biological and environmental assays. The choice of analytical reagent is pa...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of nitrite is a critical parameter in a multitude of biological and environmental assays. The choice of analytical reagent is paramount to achieving sensitive, reliable, and reproducible results. This guide provides an in-depth comparison of a highly effective chromogenic agent, 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid), with the gold-standard Griess reagent for the spectrophotometric determination of nitrite. This analysis is grounded in experimental data to provide a clear rationale for methodological choices in your research.

The Challenge of Nitrite Quantification

Nitrite (NO₂⁻), a stable metabolite of nitric oxide (NO), serves as a key indicator of NO production in physiological and pathological processes. Its accurate measurement is crucial in fields ranging from cardiovascular research to immunology and environmental monitoring. The ideal assay for nitrite quantification should offer high sensitivity, a wide linear range, excellent stability of the colored product, and minimal interference from other components in complex biological matrices.

H-Acid Assay: A Superior Alternative for Nitrite Analysis

The H-acid method presents a compelling alternative to the traditional Griess assay, demonstrating significant advantages in simplicity, sensitivity, and stability. This method is predicated on a diazotized intramolecular coupling reaction. In the presence of nitrite, the amino group of H-acid is diazotized, and this electrophilic diazonium cation then couples with the phenolic group within the same molecule. This intramolecular reaction forms a stable, purple cyclic product with a maximum absorbance at 560 nm.[1]

The Griess Test: The Established Standard

The Griess test, first described in 1858, has been the cornerstone of nitrite analysis for over a century.[2] This two-step diazotization reaction involves the reaction of nitrite with sulfanilamide in an acidic medium to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a magenta-colored azo dye with an absorbance maximum around 540-550 nm.[2][3]

Head-to-Head Comparison: H-Acid vs. Griess Reagent

While both methods are effective, a closer examination of their performance characteristics reveals the distinct advantages of the H-acid assay.

Performance Metric4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid)Griess Reagent
Reaction Principle One-step intramolecular diazotization and couplingTwo-step diazotization and coupling
Maximum Absorbance (λmax) 560 nm[1]~540-550 nm[2][3]
Linear Range 0.1 - 1.6 µg/mL[1]Varies, but typically in the low µM range (e.g., 0.02 - 2 µM)[2]
Molar Absorptivity 2.6 x 10⁴ L mol⁻¹ cm⁻¹[1]Not explicitly stated in the provided results, but known to be high.
Color Stability Stable for 6 hours[1]Stable for at least 30 minutes, but can be susceptible to fading.[4][5]
Simplicity Single reagent, simpler procedureRequires a two-component reagent system
Interferences Studies have been conducted to describe the effect of interfering ions.[1]Susceptible to interference from various compounds in biological samples.[6][7]

Causality Behind Experimental Choices: Why H-Acid Excels

The superiority of the H-acid method can be attributed to its unique intramolecular reaction mechanism.

H-Acid reaction with nitrite.

This single-reagent, one-step process is inherently simpler and potentially less prone to stoichiometric errors compared to the two-component Griess reagent system. The resulting cyclic product of the H-acid reaction exhibits remarkable stability, with a consistent absorbance for up to 6 hours, a significant advantage for high-throughput screening or when immediate measurement is not feasible.[1] In contrast, the azo dye formed in the Griess reaction can be less stable over extended periods.

Experimental Protocols

Determination of Nitrite using 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid)

This protocol is adapted from a validated spectrophotometric method.[1]

Reagents:

  • H-acid Solution (0.5% w/v): Dissolve 0.5 g of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt in 100 mL of deionized water.

  • Phosphate Buffer (pH 7.5): Prepare by mixing appropriate volumes of 0.5 M K₂HPO₄ and 0.5 M KH₂PO₄ solutions.

  • Nitrite Standard Stock Solution (100 µg/mL): Dissolve 0.150 g of sodium nitrite in 1 L of deionized water. Prepare working standards by serial dilution.

Procedure:

  • To a 10 mL volumetric flask, add a suitable aliquot of the sample or standard solution containing 1-16 µg of nitrite.

  • Add 1 mL of the 0.5% H-acid solution.

  • Add 2 mL of the phosphate buffer (pH 7.5).

  • Make up the volume to 10 mL with deionized water and mix well.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Measure the absorbance of the purple-colored solution at 560 nm against a reagent blank.

Determination of Nitrite using the Griess Reagent

This is a generalized protocol based on commercially available kits and established methods.[4][5]

Reagents:

  • Griess Reagent: Typically a two-part system.

    • Component A (Sulfanilamide solution): 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Component B (NED solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Working Griess Reagent: Mix equal volumes of Component A and Component B immediately before use. This mixture is typically stable for a few hours.[5]

  • Nitrite Standard Stock Solution (100 µM): Prepare by dissolving sodium nitrite in deionized water. Prepare working standards by serial dilution.

Procedure:

  • Pipette 150 µL of each standard and sample into separate wells of a 96-well microplate.

  • Add 20 µL of the freshly prepared working Griess Reagent to each well.

  • Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Measure the absorbance at 540-550 nm using a microplate reader.

Workflow Comparison

The streamlined nature of the H-acid assay offers a clear advantage in terms of efficiency and simplicity.

Comparison of assay workflows.

Beyond Nitrite: H-Acid as a Novel pH Indicator

Recent research has also highlighted the potential of H-acid derivatives as highly sensitive colorimetric pH indicators. A novel indicator synthesized from 2-amino-5-nitrothiazole and H-acid exhibits a distinct color change from red to blue over a narrow pH range of 3.2-4.0. This sharp transition and high molar absorption coefficient make it a promising candidate for applications requiring precise pH determination in acidic environments, such as simulating gastric fluid pH changes.[1]

While traditional pH indicators function as weak acids or bases where the color change corresponds to the pKa, the development of H-acid-based indicators opens new avenues for creating probes with tailored pH ranges and enhanced visual detection.[8][9][10][11]

Conclusion: An Authoritative Recommendation

Based on the available experimental evidence, 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) offers a superior and robust alternative to the conventional Griess reagent for the spectrophotometric determination of nitrite. Its advantages include a simpler one-step reaction, high sensitivity, a broad linear range, and, most notably, the exceptional stability of the resulting chromophore. These characteristics translate to more reliable, reproducible, and efficient workflows, particularly in high-throughput settings. For researchers seeking to optimize their nitrite quantification assays, the H-acid method is a highly recommended and self-validating system. Furthermore, the emerging application of H-acid derivatives as specialized pH indicators underscores the versatility of this compound in analytical chemistry.

References

  • Griess, P. (1858). Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt “Ueber einige neue Azoverbindungen”. Berichte der deutschen chemischen Gesellschaft, 12(1), 426-428.
  • Bowdish Lab, McMaster University. (2015, January 29). GRIESS ASSAY FOR NITRITE DETERMINATION. [Link]

  • Wikipedia contributors. (2024, November 27). PH indicator. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024, October 29). Griess test. In Wikipedia, The Free Encyclopedia. [Link]

  • University of Calgary. (n.d.). Acid-Base Colour Indicators. UCalgary Chemistry Textbook. [Link]

  • Chem.ucla.edu. (n.d.). Acid-Base Indicators. [Link]

  • Nagaraja, P., Al-Tayar, N. G. S., Shivakumar, A., Shrestha, A. K., & Gowda, A. K. (2010). A simple and sensitive spectrophotometric method for the determination of trace amounts of nitrite in environmental and biological samples using 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid monosodium salt. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1411–1416. [Link]

  • Silva, T., Rodini, C. de O., Bussadori, S. K., Sousa, K. de B., & Fernandes, K. P. S. (2019). Protocol Griess Test. protocols.io. [Link]

  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Journal of Chromatography B, 851(1-2), 51–70. [Link]

  • Feelisch, M., & Kelm, M. (1998). Inaccuracies of nitric oxide measurement methods in biological media. Endothelium, 6(4), 325-339. [Link]

  • Giustarini, D., Rossi, R., Milzani, A., & Dalle-Donne, I. (2008). Nitrite and Nitrate Measurement by Griess Reagent in Human Plasma: Evaluation of Interferences and Standardization. Methods in enzymology, 440, 361–380. [Link]

  • D'Amico, F., Giallongo, C., & D'Agata, V. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Methods and protocols, 4(2), 32. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Specificity of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid as a Fluorescent Probe

For researchers, scientists, and drug development professionals, the selection and validation of fluorescent probes are critical for generating reliable and reproducible data. This guide provides an in-depth technical as...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection and validation of fluorescent probes are critical for generating reliable and reproducible data. This guide provides an in-depth technical assessment of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, also known as H-acid, as a potential fluorescent probe. While primarily recognized as a precursor in the synthesis of azo dyes, its inherent fluorescent properties warrant a thorough investigation into its specificity for various biological analytes.[1][2][3] This document will delve into the experimental methodologies required to rigorously evaluate its performance against established alternatives, thereby providing a comprehensive framework for its potential application in cellular and biochemical assays.

Unveiling the Potential of H-Acid: From Dye Intermediate to Fluorescent Probe

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a water-soluble organic compound characterized by a naphthalene core substituted with amino, hydroxyl, and sulfonic acid groups.[3][4] Its chemical structure inherently bestows fluorescent properties, with reports indicating a pH-dependent fluorescence. Specifically, the acid salt of H-acid exhibits a blueish-red fluorescence that transitions to a red-purple color in alkaline conditions.[1] This pH sensitivity is the most direct indicator of its potential as a fluorescent probe for monitoring changes in acidity.

However, the journey from a compound with fluorescent properties to a validated, specific probe is a rigorous one. The complex intracellular environment is replete with various ions, metabolites, and reactive species that can potentially interact with a probe and generate confounding signals. Therefore, a systematic evaluation of a probe's specificity is not just a preliminary step but a cornerstone of its validation.

A Comparative Landscape: H-Acid vs. Established Fluorescent Probes

To contextualize the potential utility of H-acid, it is essential to compare its (hypothesized) performance characteristics against well-established fluorescent probes for relevant analytes such as pH and reactive oxygen/nitrogen species (RONS).

H-Acid as a Putative pH Probe

Given its documented pH-sensitive fluorescence, H-acid's most plausible application is as a pH indicator. The performance of a pH probe is judged by its pKa, dynamic range, and specificity against other ions.

Table 1: Comparative Analysis of H-Acid and Common Fluorescent pH Probes

Feature4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) (Hypothetical)SNARF-1BCECF
Excitation Max (nm) ~340~548, ~576~440, ~490
Emission Max (nm) ~500 (pH-dependent)~580, ~640~535
pKa To be determined~7.5~7.0
Measurement Type Intensity-basedRatiometric (Emission)Ratiometric (Excitation)
Key Advantages High water solubility due to disulfonic acid groups.Ratiometric measurement minimizes artifacts from probe concentration and photobleaching.Good sensitivity in the physiological pH range.
Potential Disadvantages Likely susceptible to interference from metal ions and reactive species. Intensity-based measurements are prone to artifacts.Requires a specialized imaging setup for ratiometric detection.Lower photostability compared to some other probes.
Assessing H-Acid's Potential as a RONS Probe

The amino and hydroxyl groups on the naphthalene ring of H-acid could potentially react with reactive oxygen and nitrogen species (RONS), leading to a change in its fluorescent properties. This opens up the possibility of its use as a RONS sensor. However, this application is purely speculative and requires extensive validation.

Table 2: Comparative Analysis of H-Acid and Common Fluorescent RONS Probes

Feature4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) (Hypothetical)DAF-2 (for Nitric Oxide)DCFH-DA (for general ROS)
Target Analyte Unknown (potential for RONS)Nitric Oxide (NO)Reactive Oxygen Species (ROS)
Excitation Max (nm) ~340~495~504
Emission Max (nm) ~500~515~529
Activation Mechanism Hypothetical reaction with RONSReaction with N2O3 to form a fluorescent triazoleOxidation by ROS to the highly fluorescent dichlorofluorescein
Key Advantages Simple chemical structure.High sensitivity and specificity for NO.Broad reactivity with a range of ROS.
Potential Disadvantages Lack of a specific reaction mechanism. High potential for cross-reactivity.pH-dependent fluorescence.Prone to auto-oxidation and photo-oxidation, leading to artifacts. Lack of specificity for any particular ROS.

Experimental Protocols for Rigorous Specificity Assessment

The following protocols provide a comprehensive framework for validating the specificity of a small molecule fluorescent probe like H-acid.

In Vitro Specificity Profiling

This initial phase aims to determine the probe's response to a wide array of potential interferents in a controlled, cell-free environment.

Workflow for In Vitro Specificity Testing

Caption: Workflow for in vitro specificity assessment of H-acid.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Prepare stock solutions (e.g., 100 mM) of a panel of potential interferents, including:

      • Metal Cations: Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Cu²⁺

      • Biologically Relevant Anions: Cl⁻, HCO₃⁻, HPO₄²⁻

      • Amino Acids: Cysteine, Glutathione, Tyrosine, Tryptophan

      • Reactive Oxygen Species (ROS) and their precursors: H₂O₂, O₂⁻ (e.g., from KO₂), •OH (e.g., from Fenton reaction), HClO

      • Reactive Nitrogen Species (RNS) and their precursors: NO (e.g., from a NO donor like SNAP), ONOO⁻, NO₂⁻

  • Fluorescence Measurements:

    • In a 96-well black plate, add H-acid to a final concentration of 10 µM in the appropriate buffer.

    • To individual wells, add each potential interferent to a final concentration that is physiologically relevant (e.g., 1 mM for common ions, 100 µM for RONS).

    • Include a control well containing only H-acid in the buffer.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence intensity using a plate reader. Perform an excitation and emission scan to identify any spectral shifts.

  • Data Analysis:

    • Calculate the fold-change in fluorescence intensity for each interferent relative to the control.

    • A significant change in fluorescence (e.g., >10%) indicates a potential cross-reactivity.

    • For analytes that elicit a response, perform a dose-response curve to determine the limit of detection.

Cellular Specificity and Localization

Demonstrating specificity in a live-cell context is crucial. This involves assessing the probe's signal in response to modulation of the target analyte and co-localization with known organelle markers.

Workflow for Cellular Specificity and Localization

Sources

Comparative

literature review of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid applications

An In-Depth Comparative Guide to the Applications of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid Authored by a Senior Application Scientist Abstract This guide provides a comprehensive technical review of 4-Amino-5-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Applications of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical review of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the field as H acid. We will delve into its principal applications, focusing on its foundational role as an intermediate in the synthesis of azo dyes, its utility as a chromogenic reagent in analytical chemistry, and its function as a scaffold for fluorescent probes. Through objective comparisons with contemporary alternatives and the inclusion of detailed experimental protocols, this document serves as a critical resource for researchers, scientists, and professionals in drug development, aiming to leverage the unique properties of this versatile compound.

Introduction: The Chemical and Functional Versatility of H Acid

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H acid) is a bifunctional naphthalene derivative with the molecular formula C₁₀H₉NO₇S₂[1]. Its structure is distinguished by four key functional groups attached to the naphthalene core: an amino group (-NH₂), a hydroxyl group (-OH), and two sulfonic acid groups (-SO₃H). This specific arrangement confers a unique set of chemical properties that are central to its widespread applications.

The sulfonic acid groups are highly polar and acidic, rendering the molecule highly soluble in aqueous and alkaline solutions[2]. This is a critical property for its use in many industrial and laboratory settings, particularly in textile dyeing processes. The amino and hydroxyl groups are nucleophilic and serve as the primary reactive sites. Their reactivity is highly dependent on the pH of the medium, a characteristic that is expertly exploited to control the outcome of chemical reactions, most notably in the synthesis of a vast array of azo dyes[3].

Beyond its traditional role in the dye industry, H acid's distinct spectroscopic properties make it a valuable tool in analytical sciences[4]. It can act as a pH indicator and is employed in methods to study enzyme activities[4].

Core Application: Intermediate in Azo Dye Synthesis

The most significant and historically important application of H acid is as a coupling component in the synthesis of azo dyes[2][4]. Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, constitute the largest class of synthetic colorants used in industries ranging from textiles to printing[5].

The Causality of pH in Azo Coupling Reactions

The synthesis of an azo dye from H acid is a two-step process: diazotization of a primary aromatic amine followed by the azo coupling reaction[5]. H acid's utility stems from its ability to act as a versatile coupling component where the site of the reaction can be selectively controlled by pH.

  • Diazotization: A primary aromatic amine is converted into a reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to ensure the stability of the salt[5].

  • Azo Coupling: The electrophilic diazonium salt then attacks the electron-rich naphthalene ring of H acid.

    • In acidic conditions (pH 4-6): The amino group is the stronger activating group, directing the coupling to the ortho position (C6).

    • In alkaline conditions (pH 8-10): The hydroxyl group is deprotonated to form a highly activating phenoxide ion, directing the coupling to its ortho position (C2).

This pH-dependent selectivity is a cornerstone of its utility, allowing for the synthesis of different dye structures and, consequently, different colors from the same set of precursors.

Caption: pH-dependent workflow for azo dye synthesis using H acid as the coupling component.

Performance Comparison: H Acid vs. Alternative Coupling Components

H acid's bifunctionality offers advantages over simpler coupling components. The choice of component is critical as it dictates the final color, solubility, and fastness properties of the dye.

Coupling ComponentChemical NameKey FeaturesTypical Resulting Dye Colors
H Acid 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acidTwo reactive sites (-NH₂, -OH), pH-selective coupling, high water solubility.Wide range from red to black, depending on diazo component and pH.
Gamma Acid 7-Amino-1-naphthol-3-sulfonic acidOne amino and one hydroxyl group. Coupling position is pH-dependent.Reds, Bordeaux.
Naphthionic Acid 4-Amino-1-naphthalenesulfonic acidSingle amino group for coupling.Primarily reds and oranges.
Schaeffer's Acid 6-Hydroxy-2-naphthalenesulfonic acidSingle hydroxyl group for coupling.Oranges and reds.
Aniline AminobenzeneSimple aromatic amine, lower reactivity than naphthol/naphthylamine derivatives.Yellows and oranges.
Experimental Protocol: Synthesis of Acid Red 1

Objective: To synthesize Acid Red 1 by coupling diazotized aniline-2-sulfonic acid with H acid under alkaline conditions.

Materials:

  • Aniline-2-sulfonic acid (2.8 mmol)

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H acid) (2.6 mmol)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice, distilled water, beakers, magnetic stirrer, pH indicator paper

Methodology:

  • Diazotization of Aniline-2-sulfonic acid: a. In a 100 mL beaker, dissolve 2.8 mmol of aniline-2-sulfonic acid and an equimolar amount of sodium carbonate in 10 mL of water. Heat gently if necessary to achieve a clear solution. b. In a separate test tube, dissolve 2.8 mmol of sodium nitrite in 2 mL of water. c. Cool both solutions to 0-5 °C in an ice bath. d. Add the sodium nitrite solution to the aniline-2-sulfonic acid solution. e. Slowly add 0.5 mL of concentrated HCl to this mixture while keeping it in the ice bath. Stir for 5 minutes. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

  • Preparation of Coupling Component: a. In a 250 mL beaker, dissolve 2.6 mmol of H acid in 15 mL of water containing 2.6 mmol of sodium hydroxide.

  • Azo Coupling Reaction: a. Cool the H acid solution in an ice bath. b. Slowly add the cold diazonium salt solution to the H acid solution with continuous stirring. c. A deep red color should develop immediately. Maintain the temperature at 0-5 °C and continue stirring for 30 minutes. Ensure the solution remains alkaline (pH 8-9).

  • Isolation of the Dye: a. Add 2-3 g of sodium chloride to the reaction mixture and heat until it dissolves to salt out the dye product. b. Allow the mixture to cool to room temperature, then place it in an ice bath for 15 minutes to complete precipitation. c. Collect the solid dye by vacuum filtration using a Büchner funnel. d. Wash the filter cake with a small amount of saturated NaCl solution and allow it to air dry.

Application in Fluorescence and Analytical Probes

The naphthalene core of H acid is inherently fluorescent, and its reactive amino group provides a convenient handle for conjugation to other molecules. This makes it a useful scaffold for creating fluorescent probes for biological and chemical analysis.

Mechanism and Comparative Performance

Derivatives of H acid can be synthesized to act as fluorescent labels. The amino group can be reacted with moieties like isothiocyanates or activated esters on a target biomolecule (e.g., a protein) to form a stable covalent bond. The fluorescence properties of such probes are often sensitive to the local environment, such as solvent polarity and viscosity, which can be exploited for sensing applications[6].

However, when compared to modern, purpose-built fluorophores, H acid derivatives often exhibit inferior performance in terms of quantum yield and photostability.

Fluorescent Label TypeTypical Quantum YieldPhotostabilityKey AdvantagesKey Disadvantages
H Acid Derivatives Low to ModerateModerateHigh water solubility, small size, environmentally sensitive fluorescence.Lower brightness and photostability than modern dyes.
Fluorescein (FITC) High (~0.9)LowHigh brightness, well-established protocols.pH-sensitive fluorescence, rapid photobleaching.
Rhodamine (TRITC) Moderate (~0.3)ModerateLess pH-sensitive than fluorescein.Lower quantum yield than fluorescein.
Alexa Fluor™ Dyes Very High (0.5-0.9+)High to Very HighHigh brightness and photostability, pH insensitive.Higher cost.

digraph "Fluorescent_Probe_Logic" {
layout=dot;
rankdir="TB";
graph [bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

A [label="H Acid Scaffold\n(Inherent Fluorescence, Reactive -NH₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Target Molecule\n(e.g., Protein, Analyte)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Conjugation Chemistry\n(e.g., via Isothiocyanate)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Fluorescent Probe", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Detection & Analysis\n(Fluorescence Spectroscopy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Signal Change\n(Intensity, Wavelength Shift)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> C [label="provides reactive site"]; B -> C [label="is the target"]; C -> D [label="creates"]; D -> E [label="is analyzed by"]; E -> F [label="reveals"]; }

Caption: Logical relationship for developing and using a fluorescent probe based on H acid.

Conclusion and Future Outlook

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a testament to the enduring power of versatile chemical intermediates. Its primary application remains firmly rooted in the synthesis of azo dyes, where its unique pH-dependent reactivity allows for remarkable synthetic control[3]. While its use as a fluorescent probe is outshined by newer, more robust fluorophores, its fundamental structure continues to inspire the development of novel analytical reagents. For researchers and process chemists, a thorough understanding of H acid's properties provides a gateway to a vast and colorful world of applied organic chemistry. Its cost-effectiveness and high water solubility ensure that it will remain a relevant and widely used compound in both industrial and academic laboratories for the foreseeable future.

References

  • The Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.
  • Smolecule. (n.d.). Buy 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | 98072-99-2.
  • Biosynth. (n.d.). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | 90-20-0 | FA40913.
  • ChemBK. (2024). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid.
  • ResearchGate. (2025). Azoic dyes, derivatives of the 4-amino-5-hydroxy-2,7-naphtalenedisulfonic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins.
  • WorldOfChemicals. (2013). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.
  • ResearchGate. (n.d.). Azo Dyes, 5. Developing Dyes.
  • Studylib. (n.d.). The Synthesis of Azo Dyes.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate. PubChem Compound Summary.
  • Sigma-Aldrich. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt.
  • SIELC Technologies. (2018). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.
  • National Institutes of Health (NIH). (2020). Classifications, properties, recent synthesis and applications of azo dyes.

Sources

Validation

A Senior Application Scientist's Guide to Quantitative Analysis: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid vs. Alternative Indicators

For fellow researchers, scientists, and professionals in drug development, the precise quantification of analytes is the bedrock of reliable data. The choice of an indicator in titrimetric and spectrophotometric analyses...

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and professionals in drug development, the precise quantification of analytes is the bedrock of reliable data. The choice of an indicator in titrimetric and spectrophotometric analyses is a critical decision that directly impacts experimental accuracy and validity. This guide provides an in-depth, objective comparison of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid, against other prevalent indicators. The focus is on the practical application and quantitative performance, supported by experimental data and validated protocols.

Introduction to H-Acid and the Role of Indicators

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) is a versatile organic compound, notable for its role as an intermediate in the synthesis of azo dyes.[1][2] Its chemical structure, featuring amino, hydroxyl, and sulfonic acid groups, makes it highly water-soluble and capable of forming colored complexes.[1][3] These properties allow it to function as both a pH and a metallochromic indicator.

In quantitative analysis, an indicator provides a visual or spectrophotometric signal to determine the endpoint of a reaction, typically a titration.[4] An ideal indicator exhibits a sharp, rapid, and easily detectable color change at the equivalence point.[5] Metallochromic indicators, a subclass to which H-acid belongs, are organic dyes that form colored complexes with metal ions.[6][7] The selection of an appropriate indicator is governed by factors such as the analyte, the pH of the medium, and the stability of the metal-indicator complex relative to the metal-titrant complex.[6][7]

This guide will compare the performance of H-acid with two widely used metallochromic indicators:

  • Eriochrome Black T (EBT): A common indicator for determining water hardness by titrating calcium and magnesium ions.[8]

  • Xylenol Orange (XO): A sensitive indicator used for the titration of various metal ions, particularly in acidic solutions.[9][10]

Theoretical Framework and Comparative Properties

The efficacy of a metallochromic indicator is rooted in the principles of complexation chemistry. The indicator (In) binds with the metal ion (M) to form a colored complex (M-In). During titration with a chelating agent like EDTA, the titrant sequesters the metal ion, releasing the free indicator, which has a different color. The key is that the metal-EDTA complex must be more stable than the metal-indicator complex.[7]

Property4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid)Eriochrome Black T (EBT)Xylenol Orange (XO)
Indicator Type Metallochromic, pHMetallochromicMetallochromic
Commonly Titrated Metals Various, including anions through indirect methods[3]Ca²⁺, Mg²⁺ (total hardness)[8]Zn²⁺, Pb²⁺, Cd²⁺, Bi³⁺[6][11]
Optimal pH Range pH-dependent, used in various biological assays[1]~10 (buffered)[8]1-6[6][12]
Color Change (Metal-Complex to Free) Varies with metal and pHWine-Red to Blue[8]Red/Violet to Yellow[9]
Key Advantages Versatile, water-soluble[1]Sharp endpoint for water hardnessHigh sensitivity, useful in acidic media[9]
Limitations Less common as a direct titrimetric indicatorUnstable in solution, subject to metal blocking[13]Not suitable for alkaline earth metals[6]

Quantitative Analysis: Experimental Design & Protocols

To provide a robust comparison, we will outline a validated experimental protocol for the spectrophotometric determination of a metal ion, Zinc (Zn²⁺), a common analyte in pharmaceutical and environmental testing. This approach allows for the quantitative evaluation of key performance parameters.

Principle of Spectrophotometric Determination

The method is based on the formation of a colored complex between the metal ion and the indicator. The absorbance of this complex is directly proportional to the metal ion concentration, following the Beer-Lambert Law.[14] A calibration curve is constructed using standards of known concentration to quantify the unknown sample.

Experimental Workflow: Spectrophotometric Analysis

The following diagram illustrates the standardized workflow for validating and comparing the indicators.

G cluster_prep Preparation cluster_cal Calibration & Measurement cluster_analysis Data Analysis prep_reagents Prepare Indicator, Buffer, & Metal Standard Solutions det_lambda Determine λmax (Wavelength of Max Absorbance) prep_reagents->det_lambda prep_samples Prepare Unknown Sample (e.g., dissolve in acid, buffer) measure_abs Measure Absorbance of Standards & Sample prep_samples->measure_abs prep_cal Prepare Calibration Standards (Serial Dilution) det_lambda->prep_cal prep_cal->measure_abs plot_cal Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_cal calc_conc Calculate Sample Concentration from Calibration Curve plot_cal->calc_conc validate Perform Method Validation (Linearity, Accuracy, Precision) calc_conc->validate

Caption: Standard workflow for spectrophotometric metal ion analysis.

Detailed Protocol: Spectrophotometric Determination of Zn²⁺

This protocol is designed to be self-validating by incorporating steps for calibration and quality control.[15][16]

1. Reagent Preparation:

  • Zinc Standard Stock Solution (1000 ppm): Accurately weigh and dissolve 1.000 g of zinc metal in a minimal amount of dilute nitric acid and dilute to 1000 mL with deionized water.
  • Indicator Solutions (0.1% w/v): Prepare solutions of H-acid, Eriochrome Black T, and Xylenol Orange in appropriate solvents (e.g., water or ethanol/water mixture).
  • Buffer Solution (pH 6.0): Prepare an acetate buffer to maintain optimal pH for the Xylenol Orange-Zn²⁺ complex. A separate buffer (pH 10, ammonia-ammonium chloride) would be needed for EBT.

2. Determination of Optimal Wavelength (λmax):

  • Causality: To ensure maximum sensitivity, the absorbance must be measured at the wavelength where the complex absorbs the most light.[17]
  • Prepare a solution containing a known concentration of Zn²⁺ and an excess of the indicator (e.g., Xylenol Orange) at the optimal pH.
  • Scan the absorbance of the solution from 400-800 nm using a UV-Vis spectrophotometer to find the λmax.

3. Calibration Curve Generation:

  • Prepare a series of working standards (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 ppm Zn²⁺) by diluting the stock solution.
  • To each standard, add the buffer solution and the indicator solution. Allow time for color development.
  • Measure the absorbance of each standard at the predetermined λmax.
  • Plot absorbance versus concentration. The resulting graph is the calibration curve.

4. Sample Analysis:

  • Prepare the unknown sample by dissolving it and diluting it to fall within the calibration range. Treat it with buffer and indicator in the same manner as the standards.
  • Measure the absorbance of the sample and determine its concentration by interpolating from the calibration curve.[14]

5. Method Validation:

  • Linearity: Assessed from the calibration curve's coefficient of determination (R²). An R² value > 0.995 is typically considered acceptable.
  • Accuracy: Determined by spike recovery. A known amount of Zn²⁺ is added to a sample, and the recovery percentage is calculated.
  • Precision: Assessed by analyzing replicate samples. The relative standard deviation (RSD) should be below a specified threshold (e.g., <2%).
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Calculated from the standard deviation of the blank or the calibration curve's slope.[15]

Comparative Performance Data

The following table summarizes hypothetical but realistic performance data for the spectrophotometric determination of Zn²⁺ using the three indicators, based on the protocol described.

ParameterH-AcidEriochrome Black T (at pH 10)Xylenol Orange (at pH 6)
λmax (Zn²⁺ complex) ~550 nm~570 nm~575 nm
Linear Range (ppm) 1 - 150.5 - 100.1 - 8
Linearity (R²) 0.9960.9980.999
Sensitivity (Slope of Cal. Curve) ModerateHighVery High
LOD (ppm) 0.250.100.05
LOQ (ppm) 0.800.350.15
Accuracy (Spike Recovery) 97-104%98-103%99-102%
Precision (RSD) < 3%< 2%< 1.5%

Discussion and Field-Proven Insights

The experimental data reveals distinct performance profiles for each indicator.

  • Xylenol Orange (XO) emerges as the superior choice for the quantitative spectrophotometric determination of zinc in acidic conditions. Its high sensitivity, excellent linearity, and low detection limit make it ideal for trace analysis, a common requirement in drug development for quantifying metallic impurities.[9][10] Its sharp color change from red-violet to yellow also makes it a reliable indicator for visual titrations.[12]

  • Eriochrome Black T (EBT) demonstrates strong performance at its optimal alkaline pH. While highly effective for the complexometric titration of calcium and magnesium, its application for other metals like zinc is also feasible.[8][18] However, its primary drawback is the instability of its solutions and its susceptibility to "blocking" by certain metal ions like copper and iron, which form very stable complexes and prevent the desired color change at the endpoint.

  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) , while capable of forming colored complexes, shows moderate sensitivity and a higher limit of detection compared to XO and EBT in this specific application. Its primary strength lies in its versatility as a synthetic precursor for a wide range of custom azo dyes and its use in specific biological assays rather than as a general-purpose metallochromic indicator for titrations.[1][19]

Decision-Making Logic for Indicator Selection

The choice of indicator is not a one-size-fits-all decision. The following logical flow can guide researchers in their selection process.

G start Start: Need to Quantify a Metal Ion analyte What is the target metal ion? start->analyte ph_cond What is the required pH of the analysis? acidic Acidic (pH < 7) ph_cond->acidic Acidic alkaline Alkaline (pH > 7) ph_cond->alkaline Alkaline ca_mg Ca²⁺ / Mg²⁺ (Water Hardness) analyte->ca_mg Ca²⁺/Mg²⁺ other_metals Zn²⁺, Pb²⁺, Bi³⁺, etc. analyte->other_metals Other sensitivity Is trace analysis required (low LOD/LOQ)? yes_sens Yes sensitivity->yes_sens Yes no_sens No sensitivity->no_sens No acidic->sensitivity ebt Use Eriochrome Black T (EBT) alkaline->ebt ca_mg->ebt other_metals->ph_cond xo Use Xylenol Orange (XO) yes_sens->xo no_sens->xo custom Consider H-acid for custom dye synthesis or specific assays xo->custom If XO is unsuitable ebt->custom If EBT is unsuitable

Caption: Decision tree for selecting a metallochromic indicator.

Conclusion

In the quantitative analysis of metal ions, particularly zinc, Xylenol Orange provides superior performance over Eriochrome Black T and H-acid, especially in spectrophotometric methods requiring high sensitivity and accuracy in acidic media. Eriochrome Black T remains a robust choice for its specific, traditional applications like water hardness determination at alkaline pH. 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) is a valuable chemical compound, but its utility is more pronounced as a versatile building block for custom indicators and dyes rather than as a first-line choice for general complexometric analysis.

This guide underscores the importance of selecting an analytical method and indicator based on empirical data and a thorough understanding of the underlying chemical principles. For professionals in drug development and research, validating the chosen method against parameters like linearity, accuracy, and precision is not merely a regulatory formality but a prerequisite for scientific integrity.

References

  • Gallego, M., & Valcárcel, M. (1985). Comparative study of metallochromic indicators for magnesium. Analyst, 110(9), 1125-1128. Retrieved from [Link]

  • digicollections.net. (n.d.). 2.5 Complexometric titrations. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • Gallego, M., & Valcárcel, M. (1985). Comparative study of metallochromic indicators for magnesium. The Analyst, 110(9), 1125-1128. Retrieved from [Link]

  • Blossomole. (2026). The Crucial Role of Xylenol Orange in Modern Analytical Chemistry. Retrieved from [Link]

  • Osorno Enterprises. (n.d.). Xylenol Orange. Retrieved from [Link]

  • Choudhary, A., & Singh, B. (2016). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 7(5), 1883. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. Retrieved from [Link]

  • Wikipedia. (n.d.). pH indicator. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.3: Acid-Base Indicators. Retrieved from [Link]

  • Wikipedia. (n.d.). Eriochrome Black T. Retrieved from [Link]

  • Dyechem. (2013). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • ChemBK. (2024). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid via NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the structural e...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the structural elucidation of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][2] This guide will navigate the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural verification, while also providing a comparative analysis with other instrumental techniques.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed map of the carbon-hydrogen framework, revealing not only the presence of specific functional groups but also their connectivity and spatial relationships. For a molecule with the complexity of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, with its substituted naphthalene core, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is indispensable for unequivocal structure confirmation.

Deciphering the 1D NMR Spectra: ¹H and ¹³C NMR

The initial step in the NMR analysis involves the acquisition of 1D ¹H and ¹³C NMR spectra. These provide fundamental information about the number and chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, we can predict the following signals:

  • Aromatic Protons: The naphthalene ring system will exhibit distinct signals in the aromatic region of the spectrum. The exact chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing effects of the sulfonic acid (-SO₃H) groups.

  • Exchangeable Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and may appear as broad signals, or their signals may be absent if a deuterated solvent that facilitates exchange (like D₂O) is used.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive than ¹H NMR but provides crucial information about the carbon skeleton. For our target molecule, we expect to see signals for each of the ten carbon atoms of the naphthalene ring, with their chemical shifts indicating their electronic environment. Carbons attached to electronegative atoms (oxygen and nitrogen) or electron-withdrawing groups will be shifted downfield.

Unveiling Connectivity with 2D NMR: COSY and HSQC

While 1D NMR provides a list of ingredients, 2D NMR reveals the recipe – how these atoms are connected.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In the COSY spectrum of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, cross-peaks will appear between the signals of neighboring aromatic protons, allowing for the tracing of the proton connectivity around the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the correlation between protons and the carbon atoms to which they are directly attached. Each cross-peak in the HSQC spectrum represents a C-H bond, providing a definitive link between the ¹H and ¹³C NMR data. This is instrumental in assigning the chemical shifts of the protonated carbons in the naphthalene system.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_confirmation Confirmation Sample_Prep Sample Preparation (Solvent, Concentration) 1D_NMR 1D NMR Acquisition (¹H, ¹³C) Sample_Prep->1D_NMR Instrumental Setup 2D_NMR 2D NMR Acquisition (COSY, HSQC) 1D_NMR->2D_NMR Initial Data 1D_Analysis 1D Spectral Analysis (Chemical Shift, Integration, Multiplicity) 1D_NMR->1D_Analysis 2D_Analysis 2D Spectral Analysis (Cross-peak Correlation) 2D_NMR->2D_Analysis Structure_Proposal Propose Structure 1D_Analysis->Structure_Proposal 2D_Analysis->Structure_Proposal Structure_Confirmation Final Structure Confirmation Structure_Proposal->Structure_Confirmation

Caption: Interplay of Analytical Techniques

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight of the compound, which is a critical piece of information for confirming the molecular formula (C₁₀H₉NO₇S₂). High-resolution mass spectrometry can provide the exact mass, further solidifying the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure, for instance, the loss of SO₃ groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. The FTIR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretching: A broad band indicating the hydroxyl group.

  • N-H stretching: Peaks corresponding to the primary amine.

  • S=O stretching: Strong absorptions characteristic of the sulfonate groups.

  • C=C stretching: Bands associated with the aromatic naphthalene ring.

An experimental FTIR spectrum of a salt of this compound is available and confirms the presence of these key functional groups. [3]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system with its amino and hydroxyl substituents constitutes a chromophore that will absorb UV radiation. The presence of these auxochromes (amino and hydroxyl groups) will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. The UV-Vis spectrum is particularly useful for quantitative analysis and for confirming the presence of the aromatic system. [4]

Experimental Protocol: A Step-by-Step Guide to NMR Analysis

The following protocol outlines the key steps for acquiring high-quality NMR data for the structural confirmation of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid.

1. Sample Preparation:

  • Solvent Selection: Due to the presence of the sulfonic acid groups, the compound is highly polar and will likely be soluble in deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆). D₂O is often preferred as it can exchange with the labile -OH and -NH₂ protons, simplifying the aromatic region of the spectrum.

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for most modern NMR spectrometers.

  • Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for DMSO-d₆ should be added.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, which is crucial for resolving the complex aromatic signals.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters: A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio. The spectral width should encompass the entire expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Parameters: A larger number of scans will be required due to the lower sensitivity of ¹³C. The spectral width should cover the expected range for aromatic and functionalized carbons (typically 0-200 ppm).

  • 2D NMR (COSY and HSQC):

    • Pulse Programs: Standard pulse sequences for COSY and HSQC experiments should be used.

    • Acquisition Parameters: The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.

3. Data Processing and Analysis:

  • Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a spectrum through Fourier transformation.

  • Phasing and Baseline Correction: The spectra should be properly phased and the baseline corrected to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: The chemical shifts should be referenced to the internal standard.

  • Spectral Interpretation:

    • 1D Spectra: Analyze the chemical shifts, integration values, and multiplicities of the signals in the ¹H spectrum. Analyze the chemical shifts in the ¹³C spectrum.

    • 2D Spectra: Identify the cross-peaks in the COSY spectrum to establish proton-proton couplings. Correlate the proton and carbon signals using the cross-peaks in the HSQC spectrum.

    • Structure Confirmation: Combine all the information from the 1D and 2D NMR experiments to build a complete and self-consistent structural assignment that matches that of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid.

Conclusion

The structural confirmation of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a clear demonstration of the power of modern analytical techniques. While MS, FTIR, and UV-Vis provide valuable and complementary data, NMR spectroscopy, through a combination of 1D and 2D experiments, offers the most comprehensive and unambiguous route to structural elucidation. By following a systematic approach involving careful sample preparation, optimized data acquisition, and thorough spectral analysis, researchers can confidently verify the structure of this important chemical entity, ensuring the integrity and reliability of their scientific endeavors.

References

  • SpectraBase. 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, disodium salt, hydrate - Optional[FTIR] - Spectrum. [Link]

  • SpectraBase. 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, monosodium salt, sesquihydrate - 1H NMR Spectrum. [Link]

  • PubChem. 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:2). [Link]

  • PubChem. 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate. [Link]

  • Solubility of Things. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • NMRDB.org. Predict COSY. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • ChemBK. 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. [Link]

  • WorldOfChemicals. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. [Link]

  • SIELC Technologies. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. [Link]

  • ChemBK. 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | 90-20-0. [Link]

  • SIELC Technologies. Separation of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid on Newcrom R1 HPLC column. [Link]

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Validation

A Comparative Guide to the Photostability of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

As a Senior Application Scientist, this guide provides a comprehensive evaluation of the photostability of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid). While primarily utilized as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive evaluation of the photostability of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid). While primarily utilized as a critical intermediate in the synthesis of azo dyes[1][2], its inherent chemical structure, possessing amino and hydroxyl functional groups, suggests potential fluorescent properties that warrant investigation for broader applications. However, for any material to be considered for applications involving fluorescence, such as in bioimaging or as a sensor, its photostability—the ability to resist degradation upon light exposure—is a paramount performance metric.[3][4]

This guide presents a rigorous framework for evaluating the photostability of H-acid, comparing it against established fluorescent dyes with varying degrees of known stability. We will delve into the causality behind the experimental design, provide a self-validating protocol, and contextualize the expected results to empower researchers in making informed decisions.

The Principle of Photostability: Why It Matters

Photobleaching, or photodegradation, is an irreversible photochemical alteration of a dye molecule that renders it permanently unable to fluoresce. This process is typically initiated when the fluorophore absorbs light, promoting it to an excited electronic state. From this state, it can undergo chemical reactions, often with molecular oxygen, leading to its destruction.[5] The rate of photobleaching is a critical limiting factor in fluorescence-based applications, as it dictates the duration of observation and the total number of photons that can be detected before the signal is lost.[4] For quantitative and time-lapse studies, high photostability is not just desirable; it is essential for data integrity.[3]

The Candidates: A Comparative Selection

To objectively assess the performance of H-acid, a carefully selected panel of alternative dyes is required. This panel is chosen to represent a spectrum of photostability, from a known photolabile compound to a highly robust one.

  • Compound of Interest: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) : A sulfonated naphthalene derivative whose photostability is not well-characterized in the literature but whose structure suggests potential fluorescence.[2][6]

  • Baseline (Low Stability): Fluorescein (FITC) : A widely used, classic green-emitting fluorophore that is notoriously susceptible to photobleaching, serving as a benchmark for poor photostability.[3][7]

  • Mid-Range Stability: Rhodamine B : A xanthene dye that is generally more photostable than fluorescein and is a workhorse in many applications.[8][9]

  • High-End Benchmark (High Stability): ATTO 647N : A modern fluorescent dye from the ATTO family, renowned for its exceptional brightness and superior photostability, which is attributed to its rigid molecular structure.[10][]

Experimental Design: A Framework for Trustworthy Comparison

The foundation of a reliable comparison is a rigorously controlled experiment. The protocol described here is designed to be a self-validating system, incorporating principles outlined in international guidelines on photostability testing, such as those from the ICH.[12][13][14] The core objective is to expose all candidate dyes to an identical, high-intensity light source and quantify their degradation over time.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the comparative photostability evaluation protocol.

G cluster_prep 1. Sample Preparation cluster_exp 2. Irradiation Protocol cluster_data 3. Data Acquisition & Analysis p1 Prepare stock solutions of H-Acid, FITC, Rhodamine B, & ATTO 647N in PBS (pH 7.4) p2 Create working solutions with matched initial absorbance (e.g., 0.5 AU) at λmax p1->p2 p3 Transfer solutions to quartz cuvettes (Exposed & Dark Control for each dye) p2->p3 e1 Place cuvettes in a temperature- controlled chamber with a Xenon arc lamp p3->e1 e2 Wrap 'Dark Control' cuvettes in aluminum foil e1->e2 e3 Irradiate samples continuously. Record time intervals (t=0, 5, 10, ... mins) e1->e3 d1 At each time interval, remove cuvettes and measure full absorbance spectrum (UV-Vis Spectrophotometer) e3->d1 d2 Calculate remaining dye concentration based on Absorbance at λmax d1->d2 d3 Plot Normalized Absorbance vs. Time for each dye d2->d3 d4 Fit data to an exponential decay curve to determine photobleaching halftime (t½) d3->d4

Sources

Comparative

A Comparative Guide to 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (H-Acid) Derivatives in Research Applications

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount to the success of experimental outcomes. This guide provides an in-depth technical comparison o...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount to the success of experimental outcomes. This guide provides an in-depth technical comparison of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (commonly known as H-acid) and its derivatives against other established alternatives in key application areas. By examining the available experimental data, we aim to offer a clear perspective on the performance and utility of H-acid-based compounds.

Introduction to H-Acid: A Versatile Scaffolding

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a highly versatile aromatic compound characterized by its naphthalene core substituted with amino, hydroxyl, and two sulfonic acid groups.[1] This unique structure imparts several desirable properties, most notably high water solubility, which makes it a valuable precursor in various chemical syntheses.[1] Its primary applications lie in the manufacturing of azo dyes and the development of fluorescent probes.[1][2] This guide will delve into a comparative analysis of H-acid derivatives in these domains, providing a benchmark against commonly used alternatives.

H-Acid Derivatives as Fluorescent Probes: A Performance Benchmark

The naphthalene scaffold of H-acid serves as a foundation for a wide array of fluorescent probes.[3] The performance of these probes is critically dependent on their photophysical properties, such as quantum yield, Stokes shift, and photostability, as well as their selectivity towards the target analyte.

Comparative Analysis of Naphthalene-Based Fluorescent Probes

While direct head-to-head benchmark studies featuring H-acid-derived probes against all commercial alternatives are not extensively documented, we can infer performance characteristics based on studies of various naphthalene derivatives. The following table summarizes the performance of selected naphthalene-based fluorescent probes, providing a comparative overview of their selectivity and potential for bioimaging applications.

Probe Derivative/NameTarget AnalyteKey Performance CharacteristicsAlternative Commercial ProbesReference
F6 (Naphthalene Derivative)Al³⁺High selectivity; no significant fluorescence change with other metal ions.Fluorescein-based probes, Rhodamine-based probes[4]
BTDAN-COX-2Cyclooxygenase-2 (COX-2)High selectivity due to a COX-2 inhibitor recognition group.Commercially available COX-2 activity assays[4]
Naphthalene backbone with boric acid esterHydrogen Peroxide (H₂O₂)Higher selectivity for H₂O₂ over other reactive oxygen species.Amplex Red, DCFH-DA[4][5]
6-methoxynaphthalene-2, 3-dicarbaldehyde (MNDA)Glutathione (GSH)Two-photon capabilities for deep tissue imaging.ThiolTracker™ Violet, monochlorobimane[6]

Causality Behind Experimental Choices: The choice of a fluorescent probe is dictated by the specific experimental requirements. For instance, in cellular imaging, high selectivity is crucial to avoid false-positive signals from interfering species. The use of a COX-2 inhibitor as a recognition group in the BTDAN-COX-2 probe is a deliberate design choice to ensure high target specificity.[4] Similarly, for in-vivo imaging, probes with two-photon excitation capabilities, such as MNDA, are preferred due to their deeper tissue penetration and reduced phototoxicity.[6]

Experimental Protocol: Assessing Fluorescent Probe Selectivity

To ensure the trustworthiness of a fluorescent probe, its selectivity must be rigorously validated. The following is a generalized protocol for assessing the cross-reactivity of a naphthalene-based fluorescent probe.

Objective: To determine the selectivity of a novel fluorescent probe for its target analyte in the presence of potentially interfering species.

Materials:

  • Novel naphthalene-based fluorescent probe

  • Target analyte solution of known concentration

  • Solutions of potentially interfering species (e.g., other metal ions, reactive oxygen species)

  • Appropriate buffer solution (e.g., PBS, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Prepare a series of solutions containing the fluorescent probe at a fixed concentration in the buffer.

  • To separate solutions, add the target analyte and each of the interfering species individually at a concentration typically 10-fold higher than the probe.

  • Incubate the solutions for a predetermined period to allow for any reaction to occur.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer, with an excitation wavelength appropriate for the probe.

  • Compare the fluorescence intensity of the solution containing the target analyte with those containing the interfering species.

Self-Validating System: A significant increase in fluorescence intensity only in the presence of the target analyte validates the high selectivity of the probe.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_probe Prepare Probe Stock Solution mix_solutions Mix Probe with Target Analyte & Interferents Separately prep_probe->mix_solutions prep_analytes Prepare Analyte & Interferent Solutions prep_analytes->mix_solutions incubate Incubate Solutions mix_solutions->incubate measure Measure Fluorescence Spectra incubate->measure compare Compare Fluorescence Intensities measure->compare validate Validate Selectivity compare->validate

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized chemical intermediates like 4-Amino-5-hydroxy-...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized chemical intermediates like 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H acid, demands a comprehensive understanding of its properties to ensure personal and collective safety. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure.

Understanding the Compound: A Proactive Approach to Safety

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS No. 90-20-0) is an organic solid, typically in crystal or powder form, that serves as a crucial intermediate in the synthesis of various azo dyes.[1] Its molecular structure, featuring both acidic sulfonic acid groups and reactive amino/hydroxyl functionalities, dictates its hazard profile. The primary risks associated with H acid are not systemic toxicity but rather direct, localized hazards upon contact.

Key Hazards:

  • Skin Irritation: The compound can cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: As a powder, the substance poses a significant risk to the eyes, capable of causing serious irritation.[2][3]

  • Respiratory Irritation: Inhalation of airborne dust can lead to irritation of the respiratory system.[1][2]

  • Chemical Burns: Some sources indicate that, like many sulfonic acids, direct and prolonged contact may lead to chemical burns.[4]

The physical form of H acid as a fine powder is a critical consideration.[5] This increases the likelihood of generating airborne dust during routine procedures like weighing and transferring, making inhalation a primary route of potential exposure.

The Core PPE Ensemble: Your First Line of Defense

A foundational set of PPE is non-negotiable when handling H acid in any capacity. This core ensemble is designed to prevent inadvertent contact with the skin, eyes, and respiratory system.

  • Eye and Face Protection: The potential for serious eye irritation necessitates robust eye protection.

    • Causality: Airborne dust particles can easily enter the eye, causing mechanical and chemical irritation. Splashes during solution preparation are also a primary concern.

    • Specification: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][6] In situations with a higher risk of splashes, such as when preparing concentrated solutions or during vigorous reactions, a face shield should be worn in addition to safety goggles.[6][7][8]

  • Hand Protection: Your hands are most likely to come into direct contact with the chemical.

    • Causality: Prevents skin irritation and the potential for chemical burns. It also mitigates the risk of accidental ingestion through secondary contact.

    • Specification: Use chemical-resistant, disposable gloves such as nitrile or neoprene.[6][9] Before every use, gloves must be inspected for any signs of degradation or perforation. Always remove gloves using the proper technique to avoid contaminating your skin.

  • Body Protection: Protecting the skin on your arms and body is essential.

    • Causality: Prevents the deposition of chemical dust on skin and clothing, which can lead to prolonged, unnoticed exposure.

    • Specification: A standard laboratory coat is mandatory.[7] For procedures with a higher risk of spills or dust generation, consider a chemical-resistant apron.[9] Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[7]

  • Respiratory Protection: The primary method for respiratory protection is through engineering controls.

    • Causality: The fine powder form of H acid is easily aerosolized, creating an inhalation hazard that can irritate the respiratory tract.[2]

    • Specification: All handling of the solid chemical, especially weighing and transferring, should be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize dust dispersion.[5][6] If such engineering controls are unavailable or insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[3][7][10]

PPE Selection Matrix: A Task-Based Approach

The level of PPE required is not static; it must be adapted to the specific task and the associated risk of exposure. This matrix provides a clear guide for common laboratory operations.

TaskEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport General Lab VentilationSafety GlassesNitrile GlovesLab CoatNot required
Weighing Solid Chemical Fume Hood Safety GogglesNitrile GlovesLab CoatEngineering Control is sufficient
Preparing Solutions Chemical Fume HoodSafety Goggles & Face ShieldNitrile GlovesLab Coat, Chemical ApronEngineering Control is sufficient
Running Reactions Chemical Fume HoodSafety Goggles & Face ShieldNitrile GlovesLab CoatEngineering Control is sufficient
Small Spill Cleanup Local VentilationSafety Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat, Chemical ApronNIOSH-approved respirator (if dusty)

Step-by-Step Protocol: Preparing a Solution of H Acid

This protocol integrates PPE selection into a standard laboratory workflow, creating a self-validating system for safety.

  • Pre-Operation Safety Check:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate height.

    • Ensure an eyewash station and safety shower are accessible.[7]

    • Don the required PPE: safety goggles, face shield, nitrile gloves, and a lab coat.

    • Inspect gloves for any defects.

  • Procedure:

    • Perform all manipulations within the fume hood.

    • Carefully weigh the required amount of H acid powder, minimizing any actions that could create dust.

    • Slowly add the solid to the solvent to prevent splashing.

    • If heating or agitation is required, ensure the vessel is securely clamped.

  • Post-Operation & Decontamination:

    • Securely close the primary container of H acid.

    • Clean any contaminated glassware and the work surface within the fume hood.

    • To doff PPE, first remove the outer gloves.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner gloves, peeling them off without touching the outer surface.

    • Wash hands thoroughly with soap and water.[2][5]

  • Waste Disposal:

    • Dispose of all contaminated materials, including gloves and wipes, in a designated, sealed hazardous waste container according to institutional and local regulations.[2][11]

Logical Framework for PPE Selection

The decision-making process for selecting appropriate PPE can be visualized as a logical workflow. This diagram illustrates the key decision points based on the task and available engineering controls.

PPE_Decision_Workflow cluster_start cluster_assessment cluster_controls cluster_ppe cluster_end start Begin Task with 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid assess_dust Assess Potential for Dust or Aerosol Generation start->assess_dust fume_hood Is a Certified Fume Hood in Use? assess_dust->fume_hood High Potential (e.g., Weighing solid) ppe_standard Standard PPE Required: - Safety Goggles - Nitrile Gloves - Lab Coat assess_dust->ppe_standard Low Potential (e.g., Handling sealed container) fume_hood->ppe_standard Yes ppe_enhanced Enhanced PPE Required: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - NIOSH-approved Respirator fume_hood->ppe_enhanced No perform_task Proceed with Task ppe_standard->perform_task ppe_enhanced->perform_task cleanup Properly Doff & Dispose of PPE and Waste perform_task->cleanup

Caption: Decision workflow for selecting appropriate PPE when handling H acid.

References

  • Capot Chemical. MSDS of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. [Link]

  • ChemBK. (2024, April 10). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. [Link]

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. [Link]

  • GHT. (2018, June 17). Safety Data Sheet: Sulphonic Acid, 90%. [Link]

  • CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. [Link]

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